5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-2-(2-methylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJKQKWZDKOARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359152 | |
| Record name | 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305360-15-0 | |
| Record name | 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the compound 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione. While specific experimental data for this particular molecule is limited in publicly available literature, this document compiles existing information and draws parallels from closely related isoindole-1,3-dione derivatives to offer valuable insights for research and development.
Core Chemical Properties
This compound is a derivative of phthalimide, characterized by an isobutyl group attached to the nitrogen atom of the isoindole-1,3-dione core and an amino group substituted at the 5-position of the aromatic ring.
| Property | Value | Source |
| IUPAC Name | 5-amino-2-(2-methylpropyl)isoindole-1,3-dione | [] |
| Synonyms | This compound, 4-amino-N-isobutylphthalimide | [] |
| CAS Number | 305360-15-0 | [] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [] |
| Molecular Weight | 218.25 g/mol | [][2] |
| Physical Form | Solid | [2] |
| Boiling Point | 385.7°C at 760 mmHg (Predicted) | [] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| InChI | 1S/C12H14N2O2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6,13H2,1-2H3 | [2] |
| InChIKey | NMJKQKWZDKOARK-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)CN1C(=O)c2ccc(N)cc2C1=O | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
Step 1: Synthesis of N-Isobutyl-4-nitrophthalimide (Imidation)
This step involves the reaction of 4-nitrophthalic anhydride with isobutylamine to form the corresponding N-substituted imide.
-
Materials:
-
4-Nitrophthalic anhydride (1 equivalent)
-
Isobutylamine (1-1.2 equivalents)
-
Glacial acetic acid (as solvent)
-
-
Generalized Protocol:
-
Suspend 4-nitrophthalic anhydride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add isobutylamine dropwise to the suspension with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash thoroughly with water to remove acetic acid, and dry under vacuum.
-
The crude N-isobutyl-4-nitrophthalimide can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: Synthesis of this compound (Reduction)
This step involves the reduction of the nitro group of N-isobutyl-4-nitrophthalimide to an amino group.
-
Materials:
-
N-Isobutyl-4-nitrophthalimide (1 equivalent)
-
Reducing agent (e.g., Palladium on carbon (Pd/C), Raney Nickel)
-
Hydrogen source (e.g., Hydrogen gas, hydrazine hydrate)
-
Solvent (e.g., Ethanol, Dimethylformamide)
-
-
Generalized Protocol (Catalytic Hydrogenation):
-
Dissolve N-isobutyl-4-nitrophthalimide in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 20-60 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Spectral Characterization (Predicted)
While experimental spectral data for this compound is not available, the expected spectral features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the range of 6.5-8.0 ppm), the protons of the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen), and the protons of the amino group (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the imide (around 165-170 ppm), the aromatic carbons, and the carbons of the isobutyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2800-3100 cm⁻¹), C=O stretching of the imide (two bands around 1700-1770 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 218.25). Fragmentation patterns would likely involve the loss of the isobutyl group and other characteristic fragments.
Potential Biological Activity and Signaling Pathways
The isoindole-1,3-dione scaffold is a key pharmacophore in a variety of biologically active compounds, including the well-known immunomodulatory drugs (IMiDs) like thalidomide and its analogs. Derivatives of isoindoline-1,3-dione have been reported to exhibit a range of biological activities, including:
-
Anticancer and Antiproliferative Effects: Many isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of various cancer cell lines.[3] These effects are often attributed to their ability to act as potential tyrosine kinase enzyme inhibitors.[3]
-
Anti-inflammatory and Analgesic Activity: Several studies have reported the anti-inflammatory and analgesic properties of isoindoline-1,3-dione derivatives.[4][5]
-
Neuroprotective Effects: Some isoindoline derivatives have demonstrated neuroprotective effects against oxidative stress in neuronal-like cell lines, potentially through the activation of the NRF2 signaling pathway.[6]
-
Enzyme Inhibition: Derivatives of this class have been investigated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease.[2]
Given these precedents, this compound could potentially exhibit similar biological activities. The amino group at the 5-position and the isobutyl group at the N-position will influence its physicochemical properties and its interaction with biological targets.
Potential Signaling Pathway Involvement (Hypothetical):
Based on the activities of related compounds, a potential mechanism of action could involve the modulation of signaling pathways related to inflammation and cell survival.
Conclusion
This compound is a compound of interest due to its structural similarity to a class of molecules with proven and diverse biological activities. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation. Further research is warranted to elucidate its precise chemical and biological properties, which could pave the way for its application in drug discovery and development. Researchers are encouraged to use the generalized protocols provided as a starting point for their investigations, with the understanding that optimization will be necessary.
References
- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]
- 5. media.neliti.com [media.neliti.com]
- 6. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Structure Elucidation of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione, a substituted phthalimide derivative. Phthalimide and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, immunomodulatory, and anti-cancer properties. The structural characterization of these compounds is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships (SAR) and mechanism of action. This document details the key analytical techniques and experimental protocols used to confirm the molecular structure and purity of the title compound.
Chemical Structure and Properties
This compound belongs to the phthalimide class of compounds, characterized by an isoindole-1,3-dione core. The structure features an amino group at the 5-position of the aromatic ring and an isobutyl group attached to the nitrogen atom of the imide ring.
The chemical structure of this compound is presented below.
5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data for 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione, a compound of interest in various research and development applications. The information is presented to support experimental design and theoretical analysis.
Physicochemical Properties
The fundamental molecular properties of this compound have been determined and are summarized below. These values are essential for stoichiometric calculations, solution preparation, and analytical characterization.
| Property | Value |
| Molecular Formula | C12H14N2O2[1] |
| Molecular Weight | 218 g/mol [1] |
Logical Relationship of Compound Properties
The following diagram illustrates the hierarchical relationship between the compound's nomenclature and its derived molecular properties.
References
Spectroscopic Analysis of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of the compound 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione. The focus is on the key analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this molecule. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from known spectral data of analogous compounds, including N-isobutylphthalimide and 5-aminophthalimide.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | d | 1H | Ar-H |
| ~6.8-7.0 | dd | 1H | Ar-H |
| ~6.7-6.9 | d | 1H | Ar-H |
| ~4.0-4.2 | br s | 2H | -NH₂ |
| ~3.5-3.7 | d | 2H | -NCH₂- |
| ~2.0-2.2 | m | 1H | -CH(CH₃)₂ |
| ~0.8-1.0 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168-170 | C=O |
| ~150-155 | Ar-C-NH₂ |
| ~132-135 | Ar-C |
| ~122-125 | Ar-CH |
| ~118-120 | Ar-C |
| ~110-115 | Ar-CH |
| ~108-112 | Ar-CH |
| ~45-48 | -NCH₂- |
| ~28-30 | -CH(CH₃)₂ |
| ~19-21 | -CH(CH₃)₂ |
Table 3: Predicted IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium, Sharp | N-H stretch (primary amine) |
| 3050-3100 | Weak | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch |
| ~1760 | Strong | Asymmetric C=O stretch (imide) |
| ~1700 | Strong | Symmetric C=O stretch (imide) |
| 1600-1620 | Medium | N-H bend (primary amine) |
| 1450-1550 | Medium | Aromatic C=C stretch |
| 1300-1380 | Medium | C-N stretch |
| 1100-1200 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 219.11 | [M+H]⁺ |
| 241.09 | [M+Na]⁺ |
M represents the molecular ion of this compound (C₁₂H₁₄N₂O₂), with a molecular weight of 218.25 g/mol .
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the final solution height is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
Data Acquisition: Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Integrate the peaks to determine the relative number of protons.
2.1.2 ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of the solid in 0.6-0.7 mL of CDCl₃.
-
Data Acquisition: Following the initial steps of locking and shimming as in ¹H NMR, set up a ¹³C NMR experiment.
-
Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to approximately 220 ppm.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Place a small amount (1-2 mg) of the solid sample in a clean agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI): Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution for infusion should be free of any particulate matter.
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
Scan a mass range appropriate for the expected molecular ion, for instance, from m/z 50 to 500.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other adducts (e.g., [M+Na]⁺). The high-resolution mass data can be used to confirm the elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the spectroscopic characterization of an organic compound.
Physical and chemical properties of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of the known physical and chemical properties of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione. Due to the limited availability of public data, this guide focuses on reported properties and provides a generalized framework for experimental protocols based on the synthesis of analogous compounds.
Core Physical and Chemical Properties
This compound is a solid compound with a molecular weight of 218.25 g/mol .[1] While specific experimental data on its melting point and solubility are not extensively documented, a predicted boiling point and density have been reported.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | Sigma-Aldrich[1] |
| Molecular Weight | 218.25 g/mol | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Boiling Point | 385.7°C at 760 mmHg (Predicted) | BOC Sciences[] |
| Density | 1.241 g/cm³ (Predicted) | BOC Sciences[] |
| CAS Number | 305360-15-0 | --- |
Spectroscopic and Structural Information
Key Structural Features for Spectral Interpretation:
-
Isoindole-1,3-dione Core: Expect characteristic carbonyl (C=O) stretching vibrations in the Infrared (IR) spectrum, typically in the range of 1700-1770 cm⁻¹. The aromatic ring of the isoindole core will show characteristic signals in both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.
-
5-Amino Group: The primary amine (-NH₂) group will exhibit characteristic N-H stretching vibrations in the IR spectrum (around 3300-3500 cm⁻¹) and will provide a distinct signal in the ¹H NMR spectrum, the chemical shift of which will be sensitive to the solvent and concentration.
-
2-Isobutyl Group: The isobutyl substituent will show characteristic aliphatic C-H signals in the ¹H and ¹³C NMR spectra, including a doublet for the two methyl groups and a multiplet for the methine proton.
Experimental Protocols: A Generalized Approach
A specific, peer-reviewed synthesis protocol for this compound is not currently available in the scientific literature. However, a general synthetic strategy can be proposed based on established methods for the preparation of N-substituted amino-phthalimides.
The most common approach involves the condensation of 4-aminophthalic acid or its anhydride with isobutylamine.
Proposed Synthetic Workflow:
Detailed Methodologies (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-aminophthalic anhydride (1 equivalent) is dissolved or suspended in a suitable solvent such as glacial acetic acid.
-
Addition of Amine: Isobutylamine (1 to 1.2 equivalents) is added to the mixture.
-
Reaction: The reaction mixture is heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the crude product is precipitated, often by pouring the mixture into cold water. The solid is then collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization Workflow:
Biological Activity and Signaling Pathways
There is currently no specific information in the peer-reviewed scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways.
However, the broader class of isoindole-1,3-dione derivatives has been extensively studied and is known to exhibit a wide range of biological activities. These include, but are not limited to:
It is plausible that this compound may exhibit similar biological properties, but this would require dedicated experimental investigation.
Logical Framework for Investigating Biological Activity:
Conclusion and Future Directions
This compound is a compound for which basic chemical identifiers and some predicted physical properties are available. However, a significant gap exists in the publicly accessible, peer-reviewed literature regarding its detailed experimental characterization, a specific synthesis protocol, and its biological activities. The information provided in this guide serves as a foundational resource and a framework for future research into this specific molecule. Further experimental work is necessary to fully elucidate its physical, chemical, and biological profile.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione, including its key identifiers, physicochemical properties, a detailed, plausible experimental protocol for its synthesis, and a discussion of the known biological activities of the broader isoindole-1,3-dione chemical class.
Core Compound Identifiers and Properties
This compound is a substituted phthalimide derivative. The core chemical identifiers and physicochemical properties are summarized in the table below for easy reference.
| Identifier Type | Value |
| CAS Number | 305360-15-0[1] |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 5-amino-2-isobutylisoindole-1,3-dione |
| Canonical SMILES | CC(C)CN1C(=O)c2ccc(N)cc2C1=O |
| InChI Key | NMJKQKWZDKOARK-UHFFFAOYSA-N |
| Appearance | Solid (form) |
Experimental Protocol: Synthesis of this compound
A plausible and detailed two-step synthesis is outlined below, starting from the commercially available 4-nitrophthalic anhydride and isobutylamine. This is followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of 2-isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.
-
Addition of Amine: To the stirred solution, add isobutylamine (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Reaction Setup: In a hydrogenation vessel, dissolve the 2-isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione (1 equivalent) from Step 1 in a polar solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenation: The mixture is then subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution at atmospheric pressure or by using a Parr hydrogenator under a pressure of hydrogen (e.g., 40-50 psi). The reaction is typically carried out at room temperature and monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization to obtain the final product of high purity.
Visualizing the Synthetic Workflow
The logical progression of the synthesis is depicted in the following workflow diagram.
Caption: A workflow diagram illustrating the two-step synthesis of the target compound.
Biological Activity and Potential Applications
The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry and is found in a variety of biologically active compounds. Derivatives of this class have demonstrated a wide range of pharmacological activities, including:
-
Anti-inflammatory and Analgesic Effects: Certain N-substituted phthalimides have been shown to possess anti-inflammatory and analgesic properties.
-
Antimicrobial and Antifungal Activity: The phthalimide nucleus is a component of some compounds with demonstrated antibacterial and antifungal efficacy.
-
Anticancer Properties: Perhaps the most well-known and studied application of this scaffold is in the development of anticancer agents. The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which are based on the phthalimide structure, are used in the treatment of multiple myeloma and other hematological malignancies. These compounds are known to bind to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.
-
Enzyme Inhibition: Isoindole-1,3-dione derivatives have been investigated as inhibitors of various enzymes.
While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active phthalimides suggests that it could be a valuable candidate for screening in various biological assays, particularly in the areas of oncology and immunology. The presence of the amino group provides a site for further chemical modification to explore structure-activity relationships.
Signaling Pathway and Experimental Workflow Visualization
Given the lack of specific experimental data on the biological activity of this compound, a signaling pathway diagram cannot be constructed at this time. However, a general experimental workflow for the initial biological screening of this compound is presented below.
Caption: A general workflow for the initial biological screening of the title compound.
References
A Technical Guide to the Synthesis and Characterization of 1H-Isoindole-1,3(2H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-isoindole-1,3(2H)-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] The hydrophobic nature of the phthalimide core facilitates the crossing of biological membranes, enhancing the potential of its derivatives as therapeutic agents.[2][4] This guide provides a comprehensive overview of the synthesis and characterization of novel 1H-isoindole-1,3(2H)-dione derivatives, complete with detailed experimental protocols and characterization data.
Synthetic Strategies
The synthesis of N-substituted 1H-isoindole-1,3(2H)-dione derivatives is generally straightforward, with several established methods available to medicinal chemists. The most common approaches involve the condensation of phthalic anhydride or its derivatives with primary amines or hydrazides.
General Synthesis from Phthalic Anhydride
A prevalent and efficient method for the synthesis of N-substituted phthalimides is the direct condensation of phthalic anhydride with a primary amine. This reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and often requires heating under reflux to drive the reaction to completion.[5][6]
Another variation of this approach involves the reaction of phthalic anhydride with urea. This solvent-free reaction proceeds by heating a ground mixture of the two solids, which melt and react to form phthalimide. The reaction mechanism involves the nucleophilic attack of the urea nitrogen on a carbonyl group of the phthalic anhydride, followed by cyclization and elimination of carbamic acid.
A general workflow for the synthesis from phthalic anhydride is depicted below.
Caption: General workflow for the synthesis of 1H-isoindole-1,3(2H)-dione derivatives.
The Gabriel Synthesis
The Gabriel synthesis is a classic method for the formation of primary amines, which utilizes phthalimide as a key reagent. While the primary application is amine synthesis, the initial step of N-alkylation of phthalimide is a fundamental method for preparing certain N-substituted 1H-isoindole-1,3(2H)-dione derivatives. This involves the reaction of phthalimide with an alkyl halide in the presence of a base, such as potassium carbonate.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of various 1H-isoindole-1,3(2H)-dione derivatives, based on published procedures.
Protocol 1: Synthesis of 2-Alkynylisoindoline-1,3-dione Derivatives[4]
-
To a mixture of phthalimide (1 equivalent) and potassium carbonate (K₂CO₃) in acetone (15 ml), add an equivalent amount of the desired alkynyl halide.
-
Stir the reaction mixture continuously at room temperature for 1 hour.
-
Heat the mixture to reflux at 100°C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product can then be isolated and purified using standard techniques such as filtration and recrystallization.
Protocol 2: Synthesis of N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide[2]
-
Dissolve 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide (0.00125 mol) in 150 mL of glacial acetic acid.
-
Add phthalic anhydride (0.00125 mol) to the solution.
-
Stir and reflux the mixture for 5 hours.
-
After cooling, the product can be isolated. The purification process involves recrystallization with animal charcoal, using either isopropyl alcohol or ethyl alcohol.
Protocol 3: Synthesis of Phthalimide from Phthalic Anhydride and Urea[7]
-
Mix and grind 1g of urea (16.7 mmol, 1 eq.) and 5g of phthalic anhydride (33.8 mmol, 2 eq.) together using a mortar and pestle.
-
Transfer the powder mixture to a 100 mL reaction flask and heat using a heat gun or an oil bath.
-
Continue heating as the solid mass melts.
-
Heating is continued until the mass suddenly solidifies.
-
Allow the reaction flask to cool down and add 12.5 mL of water to break up the solid and dissolve any unreacted urea.
-
Recover the solid product by vacuum filtration.
-
Recrystallize the product from approximately 100 mL of hot ethanol.
The logical flow of a typical synthesis and characterization project is outlined below.
Caption: Logical workflow from synthesis to data analysis.
Characterization Data
The synthesized 1H-isoindole-1,3(2H)-dione derivatives are characterized using various spectroscopic techniques to confirm their structure and purity. The following tables summarize typical characterization data for a selection of derivatives.
Physical and Spectroscopic Data
| Compound ID | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | Reference |
| 1a | C₂₀H₁₄N₄O₄ | 388.35 | 305–307 | 67 | |
| 1b | C₁₃H₈N₂O₃S | 272.28 | 240.5–242 | 78 | [2] |
| 2 | C₂₀H₂₀N₄O₄ | 396.40 | 283.5–286 | 74 | [2] |
| 7c | C₁₅H₁₀BrN₃O₃ | 376.17 | - | - | [7] |
| N-phenylphthalimide | C₁₄H₉NO₂ | 223.23 | - | - | [8] |
| N-ethylphthalimide | C₁₀H₉NO₂ | 175.18 | - | - | |
| 4-Nitrophthalimide | C₈H₄N₂O₄ | 192.13 | - | - | [9] |
¹H NMR and ¹³C NMR Data
| Compound ID | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1a | DMSO-d₆ | 11.30 (s, 1H), 8.11 (brd, 1H), 7.90–8.00 (m, 4H), 7.81 (td, 1H), 7.60 (brd, 1H), 7.50 (brd, 1H), 5.10 (s, 2H), 2.57 (s, 3H) | - | [2] |
| 2 | DMSO-d₆ | 11.08 (s, 1H), 8.10 (brd, 1H), 7.81 (td, 1H), 7.61 (brd, 1H), 7.50 (brt, 1H), 5.02 (s, 2H), 3.07 (m, 2H), 1.20–1.80 (m, 8H), 2.45 (s, 3H) | - | [2] |
| 5 | CDCl₃ | 5.90 (m, 2H), 3.70 (m, 3H), 3.12 (m, 2H), 2.6 (dm, 2H), 2.36 (s, 1H), 2.24 (dm, 2H) | 180.79, 127.73, 60.74, 41.84, 39.12, 23.52 | [10] |
Biological Activity Data
Many 1H-isoindole-1,3(2H)-dione derivatives have been evaluated for their biological activities. The following table presents some examples of their inhibitory concentrations.
| Compound ID | Target | IC₅₀ | Reference |
| 7c | EGFR | 42.91 ± 0.80 nM | [7] |
| 7d | Antioxidant | 16.05 ± 0.15 µM | [7] |
| 7f | Antioxidant | 15.99 ± 0.10 µM | [7] |
| Derivative I | AChE | 1.12 µM | [11][12] |
| Derivative III | BuChE | 21.24 µM | [11][12] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1H-isoindole-1,3(2H)-dione derivatives stem from their ability to interact with various biological targets. For instance, certain derivatives have been shown to be potent inhibitors of enzymes such as cyclooxygenases (COX), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[1][11][12] The inhibition of these enzymes is a key mechanism in the treatment of inflammation, pain, and neurodegenerative diseases like Alzheimer's.
The interaction of a phthalimide derivative with a target enzyme, leading to a therapeutic effect, can be conceptualized as follows:
Caption: Conceptual signaling pathway of phthalimide derivatives.
Conclusion
The 1H-isoindole-1,3(2H)-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the possibility of introducing a wide variety of substituents allow for the fine-tuning of their pharmacological properties. The methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel phthalimide derivatives for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Isoindole-1,3(2H)-dione, 2-phenyl- [webbook.nist.gov]
- 9. 1H-Isoindole-1,3(2H)-dione, 5-nitro- [webbook.nist.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies | MDPI [mdpi.com]
- 12. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Analogs and Derivatives of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
Disclaimer: Direct research on 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione is limited in publicly available scientific literature. Therefore, this guide draws extensively from the well-established research on structurally similar compounds, primarily pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione), a potent immunomodulatory drug. The principles of synthesis, biological activity, and mechanism of action discussed herein are presented as a predictive framework for the investigation of this compound and its derivatives.
Introduction
The isoindole-1,3(2H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[][2] This technical guide focuses on the exploration of analogs and derivatives of the specific core compound, this compound.
By examining the extensive research on related compounds like pomalidomide, we can infer potential synthetic strategies, biological targets, and structure-activity relationships (SAR) for this novel class of molecules. This document is intended for researchers, scientists, and drug development professionals interested in the design, synthesis, and evaluation of novel therapeutic agents based on the 5-amino-isoindole-1,3(2H)-dione core.
Core Structure and Potential Derivatives
The core structure of this compound features a phthalimide ring system with an amino group at the 5-position and an isobutyl group attached to the nitrogen atom. Analogs and derivatives can be designed by modifying these key positions:
-
Modification of the 5-Amino Group: The amino group can be a key site for derivatization. Alkylation, acylation, or incorporation into various heterocyclic systems could modulate the compound's biological activity.
-
Substitution on the Phthalimide Ring: The aromatic ring of the isoindole-1,3(2H)-dione can be further substituted with various functional groups, such as halogens, alkyls, or ethers, to influence physicochemical properties and target engagement.
-
Variation of the N-Isobutyl Group: The isobutyl group can be replaced with other alkyl chains, cyclic systems, or more complex moieties to explore the impact on potency and selectivity.
Synthetic Methodologies
The synthesis of derivatives of this compound can be adapted from established protocols for related isoindoline-1,3-diones. A general synthetic approach is outlined below.
General Synthesis of the Core Structure
The core structure can be synthesized starting from 4-aminophthalic acid. The reaction would involve the formation of the corresponding anhydride, followed by condensation with isobutylamine.
Synthesis of Derivatives
-
N-Alkylation of the 5-Amino Group: The 5-amino group can be alkylated using various alkyl halides in the presence of a suitable base.
-
N-Acylation of the 5-Amino Group: Acylation can be achieved by reacting the core compound with acid chlorides or anhydrides.
-
Nucleophilic Aromatic Substitution: For analogs with different substituents on the phthalimide ring, starting from a suitably substituted phthalic anhydride would be the most straightforward approach.
Biological Activity and Mechanism of Action
Drawing parallels with pomalidomide, derivatives of this compound are predicted to exhibit immunomodulatory and anti-proliferative activities.[3][4]
Predicted Mechanism of Action
The primary molecular target of pomalidomide is the protein Cereblon (CRBN), which is a component of the E3 ubiquitin ligase complex CRL4CRBN.[][5] Binding of pomalidomide to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, notably Ikaros (IKZF1) and Aiolos (IKZF3).[][6] The degradation of these factors is crucial for the anti-myeloma and immunomodulatory effects of pomalidomide.[5] It is highly probable that analogs of this compound will share a similar mechanism of action.
The proposed signaling pathway is illustrated in the diagram below:
Caption: Proposed mechanism of action for this compound analogs.
Quantitative Data and Structure-Activity Relationships
To provide insight into potential structure-activity relationships, the following table summarizes the anti-proliferative activity (IC50 values) of various pomalidomide derivatives against the MCF-7 human breast cancer cell line.[3] This data can serve as a guide for designing and evaluating new derivatives based on the this compound core.
| Compound | R Group (Modification of 4-Amino group) | IC50 (μM) in MCF-7 Cells[3] |
| Pomalidomide | -NH2 | > 50 |
| 5a | 4-Fluorophenylurea | 36.42 |
| 5b | 4-Chlorophenylurea | 32.51 |
| 5c | 4-Bromophenylurea | 26.93 |
| 5d | 4-Iodophenylurea | 20.20 |
| 5e | 4-Nitrophenylurea | 41.35 |
| 6a | 3-Fluorophenylurea | 45.23 |
| 6b | 3-Chlorophenylurea | 40.17 |
| 6c | 3-Bromophenylurea | 38.64 |
| 6d | 3-Iodophenylurea | 35.78 |
| 6e | 3-Nitrophenylurea | > 50 |
Experimental Protocols
The following are representative experimental protocols that can be adapted for the synthesis and biological evaluation of this compound derivatives.
Synthesis of a Urea-Functionalized Derivative (Analogous to compound 5d)
References
- 2. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Topic: Discovery and Synthesis of Novel Isoindole-1,3-dione Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindole-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents. Its journey from the controversial history of thalidomide to the development of life-saving immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide illustrates a remarkable evolution in drug discovery.[1][2][3] This guide provides a senior application scientist’s perspective on the synthesis and discovery of novel isoindole-1,3-dione derivatives. We will explore the causality behind established and innovative synthetic strategies, from classical condensations to modern catalytic and multicomponent reactions. Furthermore, we will delve into the expanding biological activities of these compounds, highlighting their potential as anticancer, anti-inflammatory, and neuroprotective agents, thereby offering a comprehensive resource for professionals engaged in the design and development of next-generation therapeutics.[4][5][6]
The Enduring Significance of the Isoindole-1,3-dione Core
The phthalimide moiety is a bicyclic aromatic structure characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.[7] This deceptively simple framework possesses a unique combination of properties that make it exceptionally valuable in drug design. The imide proton is acidic (pKa ≈ 8.3), allowing for facile deprotonation and subsequent N-alkylation, a feature famously exploited in the Gabriel synthesis of primary amines.[8] The planar, hydrophobic nature of the phthalimide ring enhances the ability of compounds to traverse biological membranes, a critical factor for in vivo efficacy.[2]
The story of thalidomide is a pivotal chapter in the history of this scaffold. Initially a sedative, its tragic teratogenic effects led to its withdrawal.[3] However, subsequent research unveiled its potent anti-inflammatory and anti-angiogenic properties, leading to its repurposing and the development of safer, more potent analogues.[1][6][9] This renaissance has cemented the isoindole-1,3-dione core as a "privileged scaffold," a molecular framework that can interact with multiple biological targets, leading to a wide array of therapeutic applications.[2] Today, derivatives are investigated for anticancer, antiviral, analgesic, anticonvulsant, and hypoglycemic activities.[2][6][10]
Strategic Synthesis of the Isoindole-1,3-dione Scaffold
The construction of the phthalimide core can be approached from several angles, each with distinct advantages regarding substrate scope, efficiency, and reaction conditions. The choice of synthetic route is a critical decision dictated by the availability of starting materials and the desired substitution pattern on both the aromatic ring and the imide nitrogen.
Foundational Methodologies: The Direct Condensation Approach
The most common and direct method for synthesizing N-substituted phthalimides involves the condensation of phthalic anhydride (or a substituted derivative) with a primary amine.[6][11]
Causality Behind the Method: This reaction is an acid-base mediated nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This opens the anhydride ring to form an intermediate phthalamic acid, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring. The reaction is typically driven to completion by removing the water formed, often by azeotropic distillation (e.g., with a Dean-Stark apparatus in toluene) or by conducting the reaction at high temperatures.
Caption: Workflow for the direct condensation synthesis of phthalimides.
Modern variations on this classical method aim to improve efficiency and sustainability. For instance, solvent-free reactions under microwave irradiation or the use of catalysts like TaCl5-silica gel can significantly reduce reaction times and improve yields.[7][11]
The Gabriel Synthesis: A Classic Route with Modern Relevance
Named after Siegmund Gabriel, this reaction is a cornerstone of amine synthesis that uses potassium phthalimide as a protected source of ammonia.[12][13][14]
Causality Behind the Method: The Gabriel synthesis is a two-step process. First, the phthalimide anion, a potent nucleophile, is generated by treating phthalimide with a base like potassium hydroxide.[15] This anion then displaces a halide from a primary alkyl halide in a classic SN2 reaction.[8][13] The key advantage here is that the resulting N-alkylphthalimide is not nucleophilic, preventing the over-alkylation that plagues direct amination of alkyl halides.[8][13] The final step is the liberation of the primary amine. While traditional acidic hydrolysis is effective, it can be harsh.[12] The Ing-Manske procedure, which uses hydrazine (N₂H₄), is a milder and often preferred alternative, yielding the free amine and a stable phthalhydrazide precipitate.[12][14]
Caption: Key stages of the Gabriel synthesis for primary amine production.
Novel & Advanced Synthetic Strategies
To overcome the limitations of classical methods and access more complex derivatives, researchers have developed innovative catalytic and multicomponent strategies.
-
Palladium-Catalyzed Carbonylative Cyclization: A powerful one-step approach involves the palladium-catalyzed aminocarbonylation of o-halobenzoates. This method tolerates a wide variety of functional groups and proceeds under mild conditions, providing a direct route to the phthalimide core.[6] The ability to incorporate a halogen moiety into the product provides a synthetic handle for further functionalization via cross-coupling reactions like Suzuki or Sonogashira couplings.[6]
-
Ultrasound-Promoted Multicomponent Reactions (MCRs): Green chemistry principles have driven the development of one-pot cascade reactions. One novel strategy employs the ultrasound-promoted reaction of 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetates and α,α-dicyanoolefins.[16][17][18] This elegant cascade involves a Michael addition, intramolecular cyclization, and several subsequent rearrangements to chemoselectively form substituted phthalimides in good yields under environmentally friendly conditions (ethanol as solvent).[16][18]
-
Cycloaddition Reactions: For constructing highly substituted or fused phthalimide systems, cycloaddition reactions are invaluable. For example, copper-catalyzed [4+2] cycloadditions of oximes and maleimides can produce fused phthalimide structures.[16][17] These advanced methods provide access to unique chemical space that is difficult to reach via traditional condensation chemistry.
Experimental Protocol: Synthesis of N-Substituted Isoindole-1,3-dione
This protocol describes a representative and reliable method for synthesizing an N-substituted isoindole-1,3-dione from an anhydride precursor, a foundational technique in this field.[19][20]
Reaction Scheme: 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione + Ethanolamine → 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Materials:
-
3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1.0 mmol)
-
Ethanolamine (1.0 mmol)
-
Toluene (10 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-hexane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1.0 mmol) and toluene (10 mL).
-
Reagent Addition: While stirring, add ethanolamine (1.0 mmol) to the solution.[19]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 36 hours.[19][20] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of n-hexane/EtOAc or CH₂Cl₂) to obtain the pure N-substituted isoindole-1,3-dione product.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[4][16][20]
Medicinal Chemistry Applications and Biological Activity
The true power of the isoindole-1,3-dione scaffold lies in its versatility as a pharmacophore. By modifying the substituents on the aromatic ring and the imide nitrogen, chemists can fine-tune the biological activity to target a wide range of diseases.
From Thalidomide to Modern Immunomodulators (IMiDs®)
The discovery that thalidomide's therapeutic effects are mediated through binding to the Cereblon (CRBN) E3 ubiquitin ligase complex was a landmark finding.[2] This interaction alters the substrate specificity of the ligase, leading to the degradation of specific proteins and resulting in the drug's immunomodulatory and anti-cancer effects. This mechanistic insight fueled the development of analogues with improved therapeutic indices.
-
Lenalidomide and Pomalidomide: These are second and third-generation IMiDs. Lenalidomide features an added amino group on the phthalimide ring, while pomalidomide has both an amino group and a carbonyl removed.[1] These subtle changes dramatically increase potency and alter the substrate degradation profile, making them highly effective treatments for multiple myeloma.[2][3]
Caption: Structural evolution from Thalidomide to its potent analogues.
Anticancer and Antiproliferative Activity
Beyond IMiDs, numerous isoindole-1,3-dione derivatives have demonstrated significant anticancer activity through various mechanisms. They have shown inhibitory effects against protein phosphatase 1 and 2A (PP1 and 2A) and tyrosine kinases.[5] Studies have evaluated their cytotoxicity against a range of cancer cell lines, including:
The antiproliferative effects are highly dependent on the nature of the substituents on the nitrogen atom and the aromatic ring, highlighting the importance of structure-activity relationship (SAR) studies in designing novel anticancer agents.[5]
Inhibition of Cholinesterases for Neurodegenerative Diseases
Derivatives of isoindoline-1,3-dione have emerged as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[4] By inhibiting these enzymes, the compounds can increase the levels of the neurotransmitter acetylcholine in the brain. The design of these inhibitors often involves linking the phthalimide core to another pharmacophore, such as a piperazine or benzylpiperidine moiety, via an alkyl linker of variable length.[4]
| Compound Derivative | Target Enzyme | IC₅₀ (µM) |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.91[4] |
| Derivative with N-benzylpiperidine (optimized linker) | AChE | 0.087[4] |
| Derivative with N-benzylpiperidine (optimized linker) | BuChE | 7.76[4] |
| Phenyl-substituted piperazine derivative | AChE | 1.12[4] |
| Diphenylmethyl-substituted derivative | BuChE | 21.24[4] |
| Table 1: Inhibitory Activity of Selected Isoindole-1,3-dione Derivatives against Cholinesterases. Data sourced from studies on potential Alzheimer's therapy candidates.[4] |
Future Perspectives and Conclusion
The isoindole-1,3-dione scaffold continues to be a fertile ground for drug discovery. The ongoing exploration of novel synthetic methodologies, particularly those embracing green chemistry and catalytic efficiency, will undoubtedly expand the accessible chemical space for this privileged core. The deep mechanistic understanding of how thalidomide analogues modulate the ubiquitin-proteasome system has opened new avenues for targeted protein degradation, a rapidly growing area of pharmacology. Future research will likely focus on developing derivatives with even greater target selectivity, novel mechanisms of action, and improved safety profiles. The versatility of the phthalimide core ensures its continued relevance in addressing a wide spectrum of diseases, from cancer and neurodegeneration to inflammatory and infectious diseases.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Thalidomide - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Phthalimides [organic-chemistry.org]
- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. byjus.com [byjus.com]
- 16. ac1.hhu.de [ac1.hhu.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. acgpubs.org [acgpubs.org]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Systematic Nomenclature, Synthesis, and Applications of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalimide core, chemically known as 1H-isoindole-1,3(2H)-dione, is a foundational scaffold in medicinal chemistry and materials science. Its derivatives are integral to a range of pharmaceuticals, including the notable immunomodulatory drugs thalidomide and lenalidomide.[1][2] This guide provides a detailed technical analysis of a specific derivative, 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione. We will systematically deconstruct its International Union of Pure and Applied Chemistry (IUPAC) name to clarify the principles of heterocyclic nomenclature. Furthermore, this document outlines a robust, field-proven synthetic protocol and discusses the compound's physicochemical properties and potential applications, offering valuable insights for professionals in drug discovery and chemical research.
Introduction: The Significance of the Phthalimide Scaffold
Heterocyclic compounds are cornerstones of modern pharmacology, lending structural diversity and specific functionalities to bioactive molecules.[3] Among these, the phthalimide structure is of paramount importance. It is a bicyclic system composed of a benzene ring fused to a pyrrole ring, with two carbonyl groups on the five-membered ring.[4][5] This scaffold is not merely a passive structural element; it is a pharmacophore present in numerous approved drugs and clinical candidates, recognized for its role in anticancer, anti-inflammatory, and immunomodulatory agents.[6]
The molecule at the center of this guide, this compound, combines three key structural features:
-
The phthalimide core , providing a rigid, planar structure capable of engaging in various intermolecular interactions.
-
An amino group at the 5-position of the benzene ring, which can act as a hydrogen bond donor and a key site for further chemical modification.
-
An N-isobutyl group , which modulates the molecule's lipophilicity and steric profile, influencing its solubility, membrane permeability, and interaction with biological targets.
Understanding the systematic nomenclature of such a molecule is the first step toward its synthesis, characterization, and exploration in a research context.
Systematic IUPAC Nomenclature: A Step-by-Step Deconstruction
The IUPAC nomenclature for heterocyclic compounds provides a logical and unambiguous system for naming complex structures.[7] Let's dissect the name This compound to understand the rules that govern it.
Identifying the Parent Heterocycle: 1H-isoindole
The core of the molecule is a bicyclic system formed by fusing a benzene ring and a pyrrole ring. This system is named isoindole .[4] The term "iso" distinguishes it from its isomer, indole, based on the position of the nitrogen atom in the fused ring structure.[8] The designation 1H specifies the location of a hydrogen atom on a nitrogen or carbon atom in the maximally unsaturated ring, which is a crucial detail in heterocyclic nomenclature.[7][9]
Numbering the Bicyclic System
For fused ring systems, numbering begins at an atom adjacent to the fusion and proceeds to give the heteroatom the lowest possible number.[10] In the isoindole system, the nitrogen atom is assigned position 2.
}
Indicating Saturation and Functional Groups: -1,3(2H)-dione
-
-dione : This suffix indicates the presence of two carbonyl (C=O) groups.
-
1,3 : These locants specify that the carbonyl groups are at positions 1 and 3 of the isoindole ring system.
-
(2H) : This indicates that position 2, the nitrogen atom, bears a hydrogen atom in the parent phthalimide structure. The combination 1H-isoindole-1,3(2H)-dione is the systematic name for phthalimide.[11][12]
Identifying and Locating Substituents
The final step is to name and number the substituent groups attached to the parent structure.
-
5-Amino : An amino group (-NH₂) is attached to position 5 of the benzene ring.
-
2-isobutyl : An isobutyl group (-CH₂CH(CH₃)₂) replaces the hydrogen on the nitrogen atom at position 2.
Combining these elements in alphabetical order (amino before isobutyl) gives the full, unambiguous IUPAC name.
| Component | Meaning | Rule Applied |
| 5-Amino | An -NH₂ group at position 5. | Substituent Prefix |
| 2-isobutyl | An isobutyl group at position 2 (N). | N-Substitution |
| 1H-isoindole | The parent bicyclic heterocycle. | Fused Ring Nomenclature[13] |
| -1,3-dione | Carbonyl groups at positions 1 and 3. | Suffix for Ketones |
| (2H) | Indicates saturation at the N-2 position. | Indicated Hydrogen[9] |
Synthesis Protocol
The synthesis of N-substituted aminophthalimides is a well-established process in organic chemistry, typically involving a two-step sequence: nitration followed by reduction and N-alkylation, or N-alkylation followed by nitration and reduction. A common and efficient method starts with the nitration of phthalic anhydride, followed by reaction with the desired amine and subsequent reduction of the nitro group.
Here, we present an exemplary protocol for the synthesis of this compound.
}
Step 1: Synthesis of 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione
The first step is the condensation of a nitrophthalic anhydride with isobutylamine. This reaction forms the imide ring. The use of 4-nitrophthalic anhydride ensures the final amino group will be at the desired 5-position.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add 4-nitrophthalic anhydride (1 equivalent) and glacial acetic acid.
-
Stir the mixture to achieve a suspension.
-
Add isobutylamine (1.1 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash thoroughly with water to remove residual acetic acid, and dry under vacuum. The crude product can be recrystallized from ethanol to yield pure 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Causality: Glacial acetic acid serves as both a solvent and a catalyst, facilitating the dehydration and cyclization process to form the stable five-membered imide ring.[14] Using a slight excess of the amine ensures complete consumption of the anhydride.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Methodology:
-
Dissolve the 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (H₂) to 40-50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound.[15]
Trustworthiness: This two-step protocol is a self-validating system. The purity and identity of the intermediate and final product should be confirmed at each stage using standard analytical techniques such as NMR spectroscopy, Mass Spectrometry, and IR spectroscopy to ensure the transformation is complete and correct.
Physicochemical Properties and Characterization
The expected properties of the target compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | |
| Molecular Weight | 218.25 g/mol | |
| Appearance | Expected to be a solid | |
| InChI Key | NMJKQKWZDKOARK-UHFFFAOYSA-N |
Characterization Data (Predicted):
-
¹H NMR: Signals corresponding to the isobutyl protons (a doublet and a multiplet), aromatic protons (three signals in the aromatic region), and the amino protons (a broad singlet).
-
¹³C NMR: Resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the isobutyl group.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (amine), C=O stretching (imide), and aromatic C-H stretching.
-
Mass Spectrometry: A molecular ion peak [M]+ at m/z = 218.25.
Potential Applications in Research and Drug Development
Derivatives of aminophthalimide are valuable in several scientific domains.
-
Medicinal Chemistry: The structure of this compound shares features with immunomodulatory drugs (IMiDs) like lenalidomide, which is a 4-aminophthalimide derivative.[16] This compound could serve as a scaffold or intermediate for synthesizing new analogues to explore structure-activity relationships in cancer or inflammatory diseases.[1][17]
-
Fluorescent Probes: 4-aminophthalimide and its derivatives are known to be fluorescent molecules whose emission properties are sensitive to the local environment.[18][19] This makes them useful as probes to study protein binding, membrane polarity, or cellular imaging.[19][20] The 5-amino isomer likely shares these photophysical properties.
-
Materials Science: The phthalimide moiety is thermally stable and can be incorporated into polymers and other materials. The amino group provides a reactive handle for polymerization or for grafting the molecule onto surfaces.
Conclusion
This compound is a molecule of significant interest, built upon the privileged phthalimide scaffold. A firm grasp of its systematic IUPAC nomenclature is essential for clear scientific communication. The synthetic route, proceeding through nitration, imide formation, and reduction, is robust and relies on fundamental organic transformations. The presence of both the phthalimide core and a reactive amino group makes this compound a versatile building block for creating novel therapeutics, advanced molecular probes, and functional materials. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the full potential of this valuable chemical entity.
References
- 1. differencebetween.com [differencebetween.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances: Heterocycles in Drugs and Drug Discovery | MDPI [mdpi.com]
- 4. Isoindole - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. researchgate.net [researchgate.net]
- 7. Nomenclature of Heterocyclic Compounds.pdf [slideshare.net]
- 8. Isoindoline - Wikipedia [en.wikipedia.org]
- 9. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Isoindole-1,3(2H)-dione, N-ethyl- [webbook.nist.gov]
- 12. 1H-Isoindole-1,3(2H)-dione, 2-methyl- [webbook.nist.gov]
- 13. FR-2.2 [iupac.qmul.ac.uk]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]
- 16. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety, Handling, and Hazard Information for 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and hazard information for 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione, a chemical compound of interest in research and development. The information is compiled from available safety data sheets and scientific literature to ensure safe laboratory practices.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₂[1] |
| Molecular Weight | 218.25 g/mol [1] |
| Appearance | Solid[1] |
| InChI Key | NMJKQKWZDKOARK-UHFFFAOYSA-N[1] |
| SMILES | CC(C)CN1C(=O)c2ccc(N)cc2C1=O[1] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
GHS Pictogram:
Signal Word: Warning [1]
Safe Handling, Storage, and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended:
| PPE | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | No protective equipment is needed under normal use conditions. If dust is generated, a particle filter respirator is recommended. |
Handling and Storage
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes.[2] Avoid inhalation of vapor or mist.[2] Provide appropriate exhaust ventilation.[2] Keep away from sources of ignition - No smoking.[2] |
| Storage | Store at room temperature in a dry and well-ventilated place.[2][3] Keep container tightly closed.[3] Storage Class: 11 - Combustible Solids.[1] |
| Incompatible Materials | Strong oxidizing agents.[3] |
First Aid Measures
In case of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| If on Skin | Wash with plenty of soap and water.[] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[3] |
| If Swallowed | Rinse mouth. Do NOT induce vomiting.[3] |
In all cases of exposure, seek medical advice and show the safety data sheet to the doctor in attendance.[2]
Fire-Fighting Measures and Accidental Release
| Aspect | Procedure |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[2] |
| Hazardous Decomposition Products | Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides may form.[2] |
| Accidental Release | Use personal protective equipment.[2] Avoid breathing vapors, mist or gas.[2] Ensure adequate ventilation.[2] Do not let product enter drains.[2] Soak up with inert absorbent material and dispose of as hazardous waste.[2] |
Toxicological Information
Currently, there is limited specific toxicological data, such as LD50 or LC50 values, available for this compound. The primary health hazard identified is serious eye irritation.[1] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]
Potential Biological Activity and Signaling Pathway
While direct experimental evidence for the biological activity of this compound is limited, its structural similarity to known immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide suggests a potential mechanism of action involving the Cereblon (CRBN) E3 ubiquitin ligase pathway .[1][3][5]
IMiDs are known to bind to Cereblon, which is a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[2][6] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the Ikaros family zinc finger proteins IKZF1 and IKZF3.[7] The degradation of these transcription factors is linked to the anti-myeloma and immunomodulatory effects of these drugs.[3][7]
Based on this well-established mechanism for structurally related compounds, a putative signaling pathway for this compound is proposed below.
Caption: Putative signaling pathway of this compound.
Experimental Workflow
A general workflow for the safe handling and use of this compound in a laboratory setting is outlined below. This should be adapted based on the specific experimental context and a thorough risk assessment.
References
- 1. Pomalidomide - Wikipedia [en.wikipedia.org]
- 2. gosset.ai [gosset.ai]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Synthesis Protocol for 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione, a valuable building block in medicinal chemistry and materials science. The described two-step procedure involves the initial formation of an N-substituted nitrophthalimide followed by the reduction of the nitro group.
Chemical Reaction Scheme
The overall synthesis pathway is depicted below:
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
This synthesis is performed in two main stages:
-
Step 1: Synthesis of 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione
-
Step 2: Synthesis of this compound
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Nitrophthalic Anhydride | Reagent Grade, 99% | Sigma-Aldrich |
| Isobutylamine | Reagent Grade, 99% | Acros Organics |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Palladium on Carbon (10%) | Johnson Matthey | |
| Hydrogen Gas | High Purity | Airgas |
| Ethanol | Anhydrous | Decon Labs |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Sodium Sulfate (Anhydrous) | ACS Grade | EMD Millipore |
Step 1: Synthesis of 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione
This step involves the condensation reaction between 4-nitrophthalic anhydride and isobutylamine to form the corresponding N-substituted phthalimide.
Figure 2: Workflow for the synthesis of 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (51.8 mmol) of 4-nitrophthalic anhydride in 100 mL of glacial acetic acid.
-
To the stirred solution, add 4.18 g (5.7 mL, 57.0 mmol) of isobutylamine dropwise over 10 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 500 mL of ice-water with stirring. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallize the crude solid from ethanol to afford pure 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione as a pale-yellow crystalline solid.
Expected Yield and Characterization:
-
Yield: 80-90%
-
Appearance: Pale-yellow crystalline solid
-
Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
| Parameter | Value |
| Starting Material | 4-Nitrophthalic Anhydride |
| Reagent | Isobutylamine |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~118 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 80-90% |
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of the intermediate compound to an amine using catalytic hydrogenation.
Figure 3: Workflow for the synthesis of this compound.
Procedure:
-
In a hydrogenation vessel, dissolve 5.0 g (20.1 mmol) of 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione in 100 mL of anhydrous ethanol.
-
To this solution, carefully add 0.5 g of 10% palladium on carbon (Pd/C) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 8-12 hours. Monitor the reaction progress by TLC for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield the pure this compound as a solid.
Expected Yield and Characterization:
-
Yield: 85-95%
-
Appearance: Off-white to light yellow solid
-
Characterization: The final product's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The IR spectrum should show the appearance of N-H stretching vibrations for the amino group.
| Parameter | Value |
| Starting Material | 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione |
| Reagent | Hydrogen Gas |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Ethanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 8-12 hours |
| Expected Yield | 85-95% |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Glacial acetic acid is corrosive and should be handled with care.
-
Palladium on carbon is pyrophoric when dry and should be handled with caution, preferably wet.
-
Hydrogen gas is highly flammable; ensure there are no ignition sources in the vicinity during the hydrogenation step.
Application Notes and Protocols for the Synthesis of N-Substituted Isoindole-1,3-diones
Introduction
N-substituted isoindole-1,3-diones, commonly known as phthalimides, are a crucial class of heterocyclic compounds. Their rigid structure and synthetic accessibility make them vital building blocks in medicinal chemistry, materials science, and organic synthesis.[1][2][3] Phthalimide derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor properties.[4][5][6] This document provides detailed experimental procedures for several common and effective methods for synthesizing these valuable compounds.
Method 1: Direct Condensation of Phthalic Anhydride with Primary Amines or Hydrazides
This is the most straightforward and widely used method for preparing N-substituted isoindole-1,3-diones.[3] It involves the reaction of phthalic anhydride with a primary amine or a hydrazide, typically with heating in a suitable solvent like glacial acetic acid or toluene. The reaction proceeds via the formation of an intermediate phthalamic acid, which then undergoes cyclodehydration to form the imide ring.
Experimental Protocol
Materials:
-
Phthalic anhydride or a substituted derivative (e.g., tetrahydrophthalic anhydride)
-
Primary amine or acyl hydrazide (e.g., 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure: [5]
-
Dissolution: Dissolve the acyl hydrazide (0.01 moles) in 150 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. In a separate flask, dissolve an equimolar amount of phthalic anhydride (0.01 moles) in 150 mL of glacial acetic acid.[5]
-
Reaction Mixture: Add the phthalic anhydride solution to the acyl hydrazide solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 5 hours.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing 500 mL of ice-cold water.[5] This will cause the crude product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water. The final product can be further purified by recrystallization from a suitable solvent, such as isopropyl alcohol or ethyl alcohol.[5]
Reaction Visualization
Caption: General scheme for direct condensation synthesis.
Method 2: The Gabriel Synthesis of Primary Amines (N-Alkylation of Phthalimide)
The Gabriel synthesis is a classic method for preparing primary amines, where the key intermediate is an N-substituted isoindole-1,3-dione.[7][8] The process involves the N-alkylation of potassium phthalimide with a primary alkyl halide.[9] This method is advantageous as it prevents over-alkylation, a common side reaction in other amine syntheses.[7][10] The N-H bond of phthalimide is sufficiently acidic (pKa ≈ 8.3) to be deprotonated by a moderately strong base like potassium hydroxide or potassium hydride.[10][11]
Experimental Protocol
Step 1: Preparation of Potassium Phthalimide
-
Treat phthalimide with an ethanolic solution of potassium hydroxide. This forms the potassium salt of phthalimide, which precipitates out and can be collected.[8] Alternatively, commercially available potassium phthalimide can be used directly.
Step 2: N-Alkylation
-
Reaction Setup: Dissolve potassium phthalimide in a suitable polar aprotic solvent, such as DMF, DMSO, or acetonitrile.[7]
-
Addition of Alkyl Halide: Add a primary alkyl halide to the solution. The reaction proceeds via an SN2 mechanism.[7] Note that this method is generally unsuitable for secondary or tertiary alkyl halides due to steric hindrance.[7]
-
Heating: Heat the reaction mixture to facilitate the substitution reaction. The reaction progress should be monitored by TLC.
-
Workup: Once the reaction is complete, cool the mixture. The N-substituted isoindole-1,3-dione can be isolated by precipitation and filtration or by extraction, followed by purification via recrystallization or column chromatography.
Note: To complete the synthesis of a primary amine, the resulting N-alkylated phthalimide is typically cleaved using hydrazine (the Ing-Manske procedure) or through acidic/basic hydrolysis.[7]
Reaction Visualization
Caption: Pathway of the Gabriel synthesis for N-alkylation.
Method 3: Mannich-type Reaction for N-Substituted Phthalimides
This method allows for the introduction of an aminomethyl group onto the nitrogen atom of the phthalimide ring. It involves a three-component reaction between phthalimide, formaldehyde, and a secondary amine, such as an N-arylpiperazine.
Experimental Protocol[12]
Materials:
-
1H-isoindole-1,3(2H)-dione (Phthalimide)
-
33% Formaline (aqueous formaldehyde solution)
-
N-arylpiperazine derivative
-
Tetrahydrofuran (THF)
-
Reflux condenser and heating apparatus
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Initial Reaction: Dissolve 1.0 g (0.0068 mol) of phthalimide in 40 mL of THF in a round-bottom flask. Add 1 mL of 33% formaline to this suspension.
-
First Reflux: Heat the mixture to reflux for 30 minutes.
-
Amine Addition: After 30 minutes, add an equimolar amount (0.007 mol) of the desired N-arylpiperazine to the reaction mixture.
-
Second Reflux: Continue to reflux the mixture for an additional 10 hours. Monitor the reaction progress by TLC.
-
Isolation: After cooling the reaction mixture, the final product crystallizes out. Collect the crystals by filtration on a Büchner funnel.
-
Purification: Dry the product and recrystallize from a suitable solvent like ethanol, a mixture of ethanol and hexane, or cyclohexane to obtain the pure N-substituted isoindole-1,3-dione.[12]
Summary of Quantitative Data
The following tables summarize reaction conditions and yields for the synthesis of various N-substituted isoindole-1,3-diones as reported in the literature.
Table 1: Direct Condensation of Hydrazides with Anhydrides [5]
| Starting Hydrazide | Anhydride | Solvent | Reaction Time (h) | Yield (%) | m.p. (°C) |
|---|---|---|---|---|---|
| 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | Phthalic Anhydride | Glacial Acetic Acid | 5 | 67 | 305–307 |
| 2-Thiophenecarboxylic acid hydrazide | Phthalic Anhydride | Glacial Acetic Acid | 5 | 71 | 218–220 |
| 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | Tetrahydrophthalic Anhydride | Glacial Acetic Acid | 5 | 74 | 283.5–286 |
Table 2: Mannich-type Reaction of Phthalimide, Formaldehyde, and N-Arylpiperazines [12]
| N-Arylpiperazine Reactant | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 4-phenyl-1-piperazine | THF | 10 | 92.91 |
| 4-(2-methoxyphenyl)-1-piperazine | THF | 10 | 47.26 |
| 4-(3-trifluoromethyl)phenyl-1-piperazine | THF | 10 | 74.34 |
| 4-(diphenyl-methyl)-1-piperazine | THF | 10 | 89.28 |
Table 3: Microwave-Assisted Synthesis from Phthalic Anhydride and Amines
| Amine Reactant | Power (W) | Reaction Time (min) | Yield (%) | m.p. (°C) |
|---|---|---|---|---|
| Aminoethanol | 450 | 4-5 | - | 126-127 |
| Aminopropanol | 450 | 4-5 | 88 | 77-79 |
| Amino ethyl morpholine | 450 | 4-5 | 62 | 139-140 |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, isolation, and purification of N-substituted isoindole-1,3-diones.
Caption: A standard workflow for synthesis and purification.
References
- 1. Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08817E [pubs.rsc.org]
- 2. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. acgpubs.org [acgpubs.org]
- 5. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 6. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ajaybhadouriya.wordpress.com [ajaybhadouriya.wordpress.com]
- 9. Gabriel Synthesis [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. mdpi.com [mdpi.com]
The Versatility of Isoindole-1,3-dione Scaffolds in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoindole-1,3-dione core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This structural motif is central to the development of a plethora of therapeutic agents, most notably thalidomide and its analogs, which have demonstrated potent immunomodulatory and anticancer effects. The versatility of the isoindole-1,3-dione ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to target a range of diseases, including cancer, inflammation, and microbial infections.
These application notes provide a comprehensive overview of the diverse applications of isoindole-1,3-dione derivatives in medicinal chemistry, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.
Application Notes
Anticancer Applications
Isoindole-1,3-dione derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
One of the key mechanisms through which these derivatives exert their anticancer effects is the inhibition of protein kinases. For instance, certain isoindole-1,3-dione derivatives have been identified as inhibitors of p90 ribosomal S6 kinase 2 (RSK2), a serine/threonine kinase that is overexpressed in many human cancers and plays a critical role in the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4][5][6] By inhibiting RSK2, these compounds can disrupt downstream signaling events that promote cell proliferation and transformation.
Furthermore, some derivatives induce apoptosis in cancer cells. For example, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione has been shown to induce both apoptosis and necrosis in Raji blood cancer cells.[7] The anticancer activity of these compounds is highly dependent on the nature and position of substituents on the isoindole-1,3-dione core, highlighting the importance of structure-activity relationship (SAR) studies in designing more potent and selective anticancer agents.[1][2]
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 7 (containing azide and silyl ether) | A549 (Lung carcinoma) | BrdU | 19.41 ± 0.01 | [8] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | Cytotoxicity | 0.26 µg/mL | [7] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | Cytotoxicity | 3.81 µg/mL | [7] |
Anti-inflammatory Applications
The anti-inflammatory properties of isoindole-1,3-dione derivatives are well-documented, with thalidomide being a prime example of their clinical utility in treating inflammatory conditions. A key mechanism underlying their anti-inflammatory action is the inhibition of tumor necrosis factor-alpha (TNF-α), a proinflammatory cytokine implicated in a wide range of inflammatory diseases.[9] Small molecule inhibitors of TNF-α can modulate its production or signaling pathways, offering a therapeutic strategy for conditions like rheumatoid arthritis and Crohn's disease.[9]
Certain aminoacetylenic isoindoline-1,3-dione derivatives have demonstrated significant anti-inflammatory activity by reducing carrageenan-induced rat paw edema and modulating the levels of pro- and anti-inflammatory cytokines.[10] These compounds have been shown to be effective without causing the gastric lesions often associated with nonsteroidal anti-inflammatory drugs (NSAIDs).[10]
| Compound | Model | Dosage | Inhibition of Edema (%) | Time Point | Reference |
| F1 | Carrageenan-induced paw edema | 10 mg/kg | 27.8 | 1 hr | [11] |
| F1 | Carrageenan-induced paw edema | 20 mg/kg | 38.5 | 1 hr | [11] |
| F2 | Carrageenan-induced paw edema | 20 mg/kg | 26.8 | 1 hr | [11] |
| F3 | Carrageenan-induced paw edema | 20 mg/kg | 16.8 | 1 hr | [11] |
| F4 | Carrageenan-induced paw edema | 10 mg/kg | 8.7 | 1 hr | [11] |
| F4 | Carrageenan-induced paw edema | 20 mg/kg | 18.0 | 1 hr | [11] |
| ZM4 | Carrageenan-induced paw edema | 20 mg/kg | Significant reduction | 1, 3, 5 hr | [12] |
| ZM5 | Carrageenan-induced paw edema | 20 mg/kg | Maximal inhibition | 3, 5 hr | [12] |
Antimicrobial Applications
Isoindole-1,3-dione derivatives also exhibit promising antimicrobial activity against a range of bacterial and fungal pathogens.[13] The incorporation of various heterocyclic moieties, such as chalcone, pyrazole, pyrazoline, and pyrimidine, into the isoindole-1,3-dione scaffold has led to the synthesis of novel compounds with significant antimicrobial properties.[13][14]
For instance, 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione has been reported to show broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[13] Another derivative, (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione, has demonstrated promising antifungal activity.[13] The development of these derivatives as antimicrobial agents could provide new avenues for combating infectious diseases.
Experimental Protocols
Synthesis of Isoindole-1,3-dione Derivatives
A general and efficient method for the synthesis of N-substituted isoindole-1,3-dione derivatives involves the reaction of phthalic anhydride with primary amines.[15]
General Procedure for the Synthesis of N-Arylpiperazinylmethyl-1H-isoindole-1,3(2H)-diones:
-
Dissolve 1.0 g (0.0068 mol) of 1H-isoindole-1,3(2H)-dione in 40 mL of tetrahydrofuran.
-
Add 1 mL of 33% formaldehyde to the suspension.
-
Reflux the mixture for 30 minutes.
-
Add 0.007 mol of the appropriate N-arylpiperazine.
-
Continue to reflux the reaction mixture for 10 hours.
-
After cooling, filter the resulting precipitate and wash with ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
General Procedure for the Synthesis of 2-[2-oxo-2-[4-arylphenyl-1-piperazinyl]]ethyl-1H-isoindole-1,3(2H)-diones:
-
Dissolve 0.007 mol of 1H-isoindole-1,3(2H)-dione in 40 mL of acetonitrile.
-
Add 0.008 mol of anhydrous potassium carbonate and 0.0077 mol of 2-chloro-1-[4-(arylphenyl)-1-piperazinyl]ethanone.
-
Reflux the reaction mixture for 5 hours.
-
Filter the inorganic salts from the hot reaction mixture.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Crystallize the residue from ethanol to yield the pure product.[16]
Anticancer Activity Assays
a) MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[19]
-
Compound Treatment: Treat the cells with various concentrations of the isoindole-1,3-dione derivative and incubate for the desired period (e.g., 72 hours).[20]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[19]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[19]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17][19]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[19]
b) BrdU Cell Proliferation Assay
The BrdU assay measures DNA synthesis as an indicator of cell proliferation.[1][21][22][23]
Protocol:
-
Cell Plating and Treatment: Plate cells and treat with the test compounds as described for the MTT assay.
-
BrdU Labeling: Add 10X BrdU solution to each well to a final concentration of 1X and incubate for 1-4 hours at 37°C in the dark.[24]
-
Fixation and Denaturation: Remove the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[22]
-
BrdU Detection:
-
Add 100 µL of 1X BrdU Antibody solution to each well and incubate for 1 hour at room temperature with gentle shaking.[24]
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of 1X HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.[22]
-
Wash the wells three times with 1X Wash Buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.[22]
-
Add 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm.
-
Anti-inflammatory Activity Assay
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory activity of compounds.[11][12]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally (e.g., 5, 10, and 20 mg/kg) one hour before carrageenan injection.[12] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., ketoprofen).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the left hind paw of each rat.[12]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, and 3 hours after carrageenan injection.[11]
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for the synthesis and anticancer screening of isoindole-1,3-dione derivatives.
Caption: Inhibition of the RSK2 signaling pathway by isoindole-1,3-dione derivatives in cancer.
Caption: Inhibition of TNF-α signaling by isoindole-1,3-dione derivatives in inflammation.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. Frontiers | A Rising Cancer Prevention Target of RSK2 in Human Skin Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecules as Anti-TNF Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. atcc.org [atcc.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. cohesionbio.com [cohesionbio.com]
Application Notes and Protocols: Isoindole-1,3-dione Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating isoindole-1,3-dione derivatives as potential inhibitors of key enzymes implicated in various diseases. The information is intended to guide researchers in the screening and characterization of these compounds.
Introduction
Isoindole-1,3-dione, commonly known as phthalimide, and its derivatives represent a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of biologically active compounds with a broad spectrum of therapeutic properties, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2] A significant area of research focuses on the potential of isoindole-1,3-dione derivatives to act as enzyme inhibitors, offering promising avenues for the development of novel therapeutic agents. This document outlines their application as inhibitors for three major classes of enzymes: cholinesterases, carbonic anhydrases, and cyclooxygenases.
Data Presentation: Inhibitory Activities of Isoindole-1,3-dione Derivatives
The following tables summarize the inhibitory activities (IC₅₀ and Kᵢ values) of various isoindole-1,3-dione derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and carbonic anhydrase (CA) isoforms.
Table 1: Cholinesterase Inhibitory Activity of Isoindole-1,3-dione Derivatives
| Derivative/Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| 1H-isoindole-1,3(2H)-dione derivative with phenyl substituent at piperazine position 4 | AChE | 1.12 | [3][4] |
| 1H-isoindole-1,3(2H)-dione derivative with diphenylmethyl moiety | BuChE | 21.24 | [3][4] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 | [3][5] |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | AChE | 0.9 - 19.5 | [3] |
| Isoindoline-1,3-dione with N-benzylpiperidinylamine moiety | AChE | 0.087 | [3] |
| Isoindoline-1,3-dione with N-benzylpiperidinylamine moiety | BuChE | 7.76 | [3] |
| Isoindolin-1,3-dione-based acetohydrazides | AChE | 0.11 - 0.86 | [6][7][8] |
| Isoindolin-1,3-dione-based acetohydrazides | BuChE | 5.7 - 30.2 | [6][7][8] |
| Hexahydro-5H-isoxazolo[4,5-f]isoindole-5,7(6H)-dione derivatives | AChE | 0.00465 - 0.01283 | [1] |
Table 2: Carbonic Anhydrase Inhibitory Activity of Isoindole-1,3-dione Derivatives
| Derivative/Compound Class | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Hexahydro-5H-isoxazolo[4,5-f]isoindole-5,7(6H)-dione derivatives | hCA I | 23.17 - 79.58 | - | [1] |
| Hexahydro-5H-isoxazolo[4,5-f]isoindole-5,7(6H)-dione derivatives | hCA II | 36.58 - 88.28 | - | [1] |
| Isoindolinone derivatives (2a-f) | hCA I | 11.24 - 75.73 | 11.48 - 87.08 | [9] |
| Isoindolinone derivatives (2a-f) | hCA II | 13.02 - 231 | 9.32 - 160.34 | [9] |
| Isoindole-1,3-dione-substituted sulfonamides | hCA I / hCA II | - | 7.96 - 48.34 | [9] |
Table 3: Cyclooxygenase Inhibitory Activity of N-Substituted 1H-Isoindole-1,3(2H)-dione Derivatives
| Compound | IC₅₀ (µM) COX-1 | IC₅₀ (µM) COX-2 | Ratio: COX-2/COX-1 | Reference |
| A | >100 | 50.89 | <0.51 | [2] |
| B | 10.95 | 22.25 | 2.03 | [2] |
| C | >100 | 38.01 | <0.38 | [2] |
| D | 19.55 | 25.12 | 1.28 | [2] |
| E | 15.65 | 1.11 | 0.07 | [2] |
| F | >100 | 3.25 | <0.03 | [2] |
| G | >100 | 2.11 | <0.02 | [2] |
| H | >100 | 2.11 | <0.02 | [2] |
| I | >100 | 2.11 | <0.02 | [2] |
| Meloxicam (Control) | 22.25 | 2.35 | 0.11 | [2] |
Section 1: Cholinesterase Inhibition
Application Note
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes, particularly AChE, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Isoindole-1,3-dione derivatives have emerged as a promising class of cholinesterase inhibitors, with several studies demonstrating their potent in vitro activity.[3][5][6][7][8] These compounds offer a versatile scaffold for structural modifications to enhance potency and selectivity.
Signaling Pathway
Caption: Cholinergic signaling pathway and the inhibitory action of isoindole-1,3-dione derivatives on AChE.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the well-established Ellman's method for determining cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum
-
Isoindole-1,3-dione derivative stock solutions (in DMSO)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE or BuChE in phosphate buffer.
-
Prepare working solutions of the isoindole-1,3-dione derivatives by diluting the stock solution in phosphate buffer to various concentrations.
-
Prepare a 15 mM solution of ATCI or BTCI in deionized water (prepare fresh).
-
Prepare a 3 mM solution of DTNB in phosphate buffer (protect from light).
-
-
Assay in 96-Well Plate:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE/BuChE solution, and 20 µL of phosphate buffer (or DMSO at the same final concentration as the test wells).
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE/BuChE solution, and 20 µL of the isoindole-1,3-dione derivative working solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: To each well (except the blank), add 20 µL of the 15 mM ATCI/BTCI solution and 20 µL of the 3 mM DTNB solution. The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the derivative using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Section 2: Carbonic Anhydrase Inhibition
Application Note
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte secretion. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Isoindole-1,3-dione derivatives, particularly those incorporating sulfonamide moieties, have been investigated as potent and selective inhibitors of these tumor-associated CAs, making them attractive candidates for anticancer drug development.[9][10]
Signaling Pathway
Caption: Role of CA IX in tumor acidosis and its inhibition by isoindole-1,3-dione derivatives.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay for measuring the esterase activity of CAs and their inhibition.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Isoindole-1,3-dione derivative stock solutions (in DMSO)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Acetazolamide (a known CA inhibitor, for positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the desired CA isoform in Tris-HCl buffer.
-
Prepare working solutions of the isoindole-1,3-dione derivatives and acetazolamide by serial dilution in Tris-HCl buffer.
-
Prepare a 10 mM stock solution of p-NPA in acetonitrile. Prepare a fresh 1 mM working solution in Tris-HCl buffer just before use.
-
-
Assay in 96-Well Plate:
-
Blank: 190 µL of Tris-HCl buffer.
-
Control (100% activity): 170 µL of Tris-HCl buffer and 20 µL of CA solution.
-
Test Wells: 150 µL of Tris-HCl buffer, 20 µL of CA solution, and 20 µL of the isoindole-1,3-dione derivative working solution.
-
Positive Control: 150 µL of Tris-HCl buffer, 20 µL of CA solution, and 20 µL of the acetazolamide working solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 10 µL of the 1 mM p-NPA solution to all wells.
-
Measurement: Immediately measure the absorbance at 400 nm in a kinetic mode for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.
-
Section 3: Cyclooxygenase Inhibition
Application Note
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Isoindole-1,3-dione derivatives have shown potential as COX inhibitors, with some exhibiting selectivity for COX-2.[2][11][12]
Signaling Pathway
References
- 1. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors:… [ouci.dntb.gov.ua]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijlpr.com [ijlpr.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Profiling of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione: A Putative Novel Cereblon E3 Ligase Modulator
Authored by: Senior Application Scientist, Advanced Drug Discovery Division
Introduction
5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione is a synthetic compound featuring the phthalimide scaffold, a core chemical structure present in a class of therapeutically significant immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide.[1][2] These established drugs exert their potent anti-neoplastic and immunomodulatory effects by acting as "molecular glues," modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3][4] This targeted protein degradation of specific neosubstrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to their clinical efficacy in treating hematological malignancies.[3][5]
Given the structural similarity of this compound to known CRBN modulators, it is hypothesized that this compound may exhibit similar biological activities. This document provides a comprehensive suite of in vitro assay protocols designed to rigorously test this hypothesis. The proposed workflow is structured to first establish direct engagement with the primary target (CRBN), then to elucidate the downstream molecular consequences of this interaction (neosubstrate degradation), and finally to characterize the functional cellular outcomes (immunomodulation). These protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
I. Foundational Assays: Target Engagement and Neosubstrate Degradation
The initial and most critical step in characterizing a putative CRBN modulator is to confirm its direct interaction with the CRBN E3 ligase complex and its ability to induce the degradation of known neosubstrates.
A. Cereblon (CRBN) Target Engagement Assay
A cell-based target engagement assay is a robust method to determine if the compound binds to CRBN within a cellular context.[6] This assay competitively measures the displacement of a known CRBN-binding probe by the test compound.
Protocol 1: Competitive CRBN Target Engagement Assay
-
Cell Culture: Maintain a suitable human cell line, such as HEK293T or multiple myeloma cell lines (e.g., MM.1S), in appropriate culture media.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to determine a dose-response curve.
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 2-4 hours).
-
Add a known, labeled CRBN-binding probe (e.g., a fluorescently tagged pomalidomide analog) at a fixed concentration.
-
Incubate to allow for competitive binding.
-
Lyse the cells and quantify the amount of bound probe using an appropriate detection method (e.g., fluorescence polarization or a proximity-based assay like AlphaScreen).[7]
-
-
Data Analysis: A decrease in the signal from the labeled probe indicates displacement by the test compound. Calculate the IC50 value, representing the concentration of the test compound required to displace 50% of the probe.
B. Western Blot Analysis of Neosubstrate Degradation
Following confirmation of target engagement, the next step is to assess the functional consequence: the degradation of CRBN neosubstrates. Western blotting is a standard and effective method for quantifying the reduction in target protein levels.[4]
Protocol 2: IKZF1 and IKZF3 Degradation Assay
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., MM.1S, which expresses high levels of IKZF1 and IKZF3) and allow for adherence. Treat the cells with a range of concentrations of this compound for a specified time course (e.g., 4, 8, 12, and 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control. A dose- and time-dependent decrease in the levels of these proteins indicates CRBN-mediated degradation. Calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[4]
Experimental Workflow for Foundational Assays
Caption: Workflow for target engagement and neosubstrate degradation.
II. Functional Assays: Immunomodulatory Activity
Once CRBN-dependent activity is established, the next phase is to characterize the compound's immunomodulatory effects on key immune cell populations. These assays are crucial for understanding its potential therapeutic utility.
A. Cytokine Profiling in Peripheral Blood Mononuclear Cells (PBMCs)
IMiDs are known to modulate the production of various cytokines, most notably inhibiting the pro-inflammatory cytokine TNF-α and enhancing the production of IL-2.[5][8]
Protocol 3: Cytokine Release Assay
-
PBMC Isolation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation:
-
Plate the PBMCs in a 96-well plate at a defined density.
-
Pre-treat the cells with a dose range of this compound for 1 hour.
-
Stimulate the cells with an appropriate agent. For TNF-α inhibition, use lipopolysaccharide (LPS).[8] For IL-2 induction, co-stimulate T-cells with anti-CD3 and anti-CD28 antibodies.[5]
-
-
Supernatant Collection: After an incubation period (e.g., 18-24 hours), centrifuge the plates and collect the culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-2 in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based immunoassay (e.g., Luminex).[5][9]
-
Data Analysis: Generate standard curves for each cytokine and determine their concentrations in the experimental samples. Compare the cytokine levels in treated samples to the vehicle control to determine the IC50 for TNF-α inhibition and EC50 for IL-2 induction.
| Cytokine | Stimulant | Expected Effect of IMiD | Key Cell Type |
| TNF-α | LPS | Inhibition | Monocytes |
| IL-2 | Anti-CD3/CD28 | Potentiation | T-Cells |
B. T-Cell Proliferation Assay
A hallmark of IMiD activity is the co-stimulation of T-cells, leading to enhanced proliferation in response to T-cell receptor (TCR) activation.[5]
Protocol 4: T-Cell Proliferation Assay
-
PBMC or Purified T-Cell Preparation: Isolate PBMCs or purify T-cells from healthy donor blood.
-
CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation.[5]
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add a dose range of this compound.
-
Add T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies).
-
-
Incubation: Culture the cells for 3-5 days to allow for multiple rounds of cell division.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
-
Data Analysis: Quantify the percentage of proliferated cells in each treatment group. An increase in proliferation compared to the stimulated control indicates a co-stimulatory effect of the compound.
Immunomodulatory Signaling Pathway
Caption: Hypothesized mechanism of immunomodulatory action.
III. Concluding Remarks
The protocols outlined in this application note provide a systematic and comprehensive framework for the in vitro characterization of this compound. By following this logical progression from direct target engagement to functional cellular outcomes, researchers can efficiently determine if this compound functions as a novel CRBN-modulating IMiD. Positive results from these assays would provide a strong rationale for advancing the compound into more complex preclinical models. It is imperative that each assay includes appropriate positive controls (e.g., pomalidomide or lenalidomide) and negative controls to ensure data integrity and validate the experimental system.
References
- 1. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. selvita.com [selvita.com]
Application Notes and Protocols: Molecular Docking Simulation of 1H-Isoindole-1,3(2H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-isoindole-1,3(2H)-dione, commonly known as phthalimide, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] These compounds have garnered significant interest due to their potential as anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents.[1][3] The therapeutic potential of these derivatives often stems from their ability to interact with specific biological targets, such as enzymes and receptors. Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of these small molecules with their protein targets at an atomic level. This information is invaluable for structure-activity relationship (SAR) studies, lead optimization, and rational drug design.
These application notes provide a comprehensive guide to performing molecular docking simulations of 1H-isoindole-1,3(2H)-dione derivatives. The protocols outlined below are designed to be broadly applicable, utilizing widely accessible software, and can be adapted for various protein targets.
Key Biological Targets and Activities
Derivatives of 1H-isoindole-1,3(2H)-dione have been investigated as inhibitors of several key enzymes implicated in various diseases:
-
Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. Several novel 1H-isoindole-1,3(2H)-dione derivatives have shown promising inhibitory activity against these enzymes.[4][5]
-
Cyclooxygenases (COX-1 and COX-2): As key enzymes in the inflammatory pathway, COX-1 and COX-2 are important targets for anti-inflammatory drugs. Phthalimide derivatives have been explored for their COX inhibitory potential.[1][6][7]
-
TGF-β Pathway Kinases (e.g., ALK5): The transforming growth factor-beta (TGF-β) signaling pathway is often dysregulated in cancer. Phthalimide derivatives have been designed and evaluated as inhibitors of ALK5, a key kinase in this pathway.[3]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in cancer therapy. Docking studies have been used to predict the binding of 1H-isoindole-1,3(2H)-dione derivatives to the EGFR kinase domain.[8]
-
Other Targets: The versatility of the phthalimide scaffold has led to its investigation against other targets, including DNA gyrase in bacteria and the cytochrome bc1 complex in Plasmodium falciparum, the parasite responsible for malaria.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from molecular docking and in vitro studies of 1H-isoindole-1,3(2H)-dione derivatives against various biological targets.
Table 1: Binding Energies of 1H-Isoindole-1,3(2H)-dione Derivatives against Various Targets
| Derivative/Compound | Target Protein | Docking Software | Binding Energy (kcal/mol) | Reference |
| P3 | ALK5 (TGF-β Kinase I) | AutoDock 4.2 | < -10.0 | [3] |
| P4 | ALK5 (TGF-β Kinase I) | AutoDock 4.2 | -11.42 | [3] |
| P7 | ALK5 (TGF-β Kinase I) | AutoDock 4.2 | -12.28 | [3] |
| 7c (4-bromo substitution) | EGFR | Not Specified | -7.558 | [8] |
| 19l | E. coli DNA Gyrase | Not Specified | -8.7 | [10] |
| 19p | S. aureus DNA Gyrase | Not Specified | -9.1 | [10] |
Table 2: In Vitro Inhibitory Activity of 1H-Isoindole-1,3(2H)-dione Derivatives
| Derivative/Compound | Target Enzyme | IC50 Value | Reference |
| Derivative I (phenyl substituent) | Acetylcholinesterase (AChE) | 1.12 µM | [4] |
| Derivative III (diphenylmethyl moiety) | Butyrylcholinesterase (BuChE) | 21.24 µM | [4] |
| Most active N-benzylpiperidinylamine derivative | Acetylcholinesterase (AChE) | 87 nM | [4] |
| Most active N-benzylpiperidinylamine derivative | Butyrylcholinesterase (BuChE) | 7.76 µM | [4] |
| Most active isoindoline-1,3-dione-N-benzyl pyridinium hybrid | Acetylcholinesterase (AChE) | 2.1 µM | [4] |
| 7c (4-bromo substitution) | EGFR | 42.91 ± 0.80 nM | [8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking simulation of a 1H-isoindole-1,3(2H)-dione derivative with a target protein using AutoDock Vina, a widely used and freely available software.
Protocol: Molecular Docking using AutoDock Vina
1. Software and Resource Preparation:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Download and install from the official website. This package is essential for preparing protein and ligand files.
-
AutoDock Vina: Download and install the appropriate version for your operating system.
-
Protein Data Bank (PDB): Access to the PDB to download the 3D structure of the target protein.
-
Ligand Structure: A 3D structure of the 1H-isoindole-1,3(2H)-dione derivative is required. This can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a common format like .mol or .sdf.
2. Protein Preparation:
-
Download Protein Structure: Obtain the crystal structure of the target protein from the PDB (e.g., PDB ID: 1RW8 for TGF-β kinase I).
-
Clean the Protein: Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, or within ADT). Remove water molecules, co-factors, and any existing ligands that are not part of the study. If the protein has multiple chains, select the chain(s) of interest.
-
Prepare in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open the cleaned PDB file.
-
Go to Edit > Hydrogens > Add. Choose Polar only and click OK.
-
Go to Edit > Charges > Compute Gasteiger.
-
Go to Grid > Macromolecule > Choose. Select the protein and save it in the PDBQT format (e.g., protein.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.
-
3. Ligand Preparation:
-
Obtain Ligand Structure: Have the 3D structure of your 1H-isoindole-1,3(2H)-dione derivative.
-
Prepare in AutoDock Tools (ADT):
-
In ADT, go to Ligand > Input > Open and select your ligand file.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT (e.g., ligand.pdbqt). ADT will automatically assign torsions, allowing for flexible docking of the ligand.
-
4. Grid Box Definition:
-
Load Prepared Molecules: In ADT, open both the protein.pdbqt and ligand.pdbqt files.
-
Define the Search Space: Go to Grid > Grid Box. A box will appear around the molecule. This box defines the three-dimensional space where AutoDock Vina will search for the best binding pose of the ligand.
-
Position and Size the Grid Box:
-
If a co-crystallized ligand was present in the original PDB file, center the grid box on its location to perform a targeted docking.
-
Adjust the center and dimensions (size_x, size_y, size_z) of the box to encompass the entire binding site of the protein. A typical size for a well-defined binding pocket is around 20-25 Å in each dimension.
-
Note down the coordinates for the center of the grid box and its dimensions.
-
5. Configuration File for AutoDock Vina:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the file names and coordinates with your own:
6. Running the Docking Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.
-
Execute the following command:
7. Analysis of Results:
-
Binding Affinity: The docking log file (docking_log.txt) will contain a table of the predicted binding affinities (in kcal/mol) for the top binding modes. A more negative value indicates a stronger predicted binding affinity.
-
Visualization of Binding Poses:
-
Open the output file (docking_results.pdbqt) in a molecular visualization tool like PyMOL or Chimera along with the protein.pdbqt file.
-
The output file contains multiple predicted binding poses of the ligand. You can visualize each pose to analyze the interactions with the protein's active site residues.
-
Analyze key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the protein-ligand complex. Specialized software or plugins can be used to visualize these interactions in 2D.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the TGF-β signaling pathway by 1H-isoindole-1,3(2H)-dione derivatives.
Experimental Workflow Diagram
Caption: A generalized workflow for molecular docking simulation.
References
- 1. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 2. youtube.com [youtube.com]
- 3. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 4. medium.com [medium.com]
- 5. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 6. youtube.com [youtube.com]
- 7. static.igem.org [static.igem.org]
- 8. youtube.com [youtube.com]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. static.igem.wiki [static.igem.wiki]
Application of Isoindole-1,3-dione Compounds in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindole-1,3-dione, also known as phthalimide, and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Notably, numerous studies have highlighted their potential as anticancer agents, demonstrating cytotoxic effects against a wide array of cancer cell lines.[2][3] These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression, such as the Transforming Growth Factor-β (TGF-β) pathway.[4][5]
This document provides detailed application notes and experimental protocols for researchers investigating the anticancer properties of isoindole-1,3-dione compounds in cancer cell line studies.
Data Presentation: Efficacy of Isoindole-1,3-dione Derivatives
The following tables summarize the cytotoxic activity of various isoindole-1,3-dione derivatives against different human cancer cell lines, as demonstrated in published studies.
Table 1: Cytotoxicity (IC50/CC50) of Isoindole-1,3-dione Derivatives in Cancer Cell Lines
| Compound Name | Cancer Cell Line | Assay | IC50/CC50 | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | Cytotoxicity Assay | 0.26 µg/mL | [4] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | Cytotoxicity Assay | 3.81 µg/mL | [4] |
| Compound 7 (containing azide and silyl ether) | A549 (Lung carcinoma) | BrdU Assay | 19.41 ± 0.01 µM | [6] |
| N-benzylisoindole-1,3-dione derivative 3 | A549-Luc (Lung adenocarcinoma) | MTT Assay | 114.25 µM | [7][8] |
| N-benzylisoindole-1,3-dione derivative 4 | A549-Luc (Lung adenocarcinoma) | MTT Assay | 116.26 µM | [7][8] |
| Compounds 13 and 16 (containing silyl ether and -Br) | Caco-2 (Colorectal adenocarcinoma) | Not Specified | Higher than cisplatin | [9] |
| Compounds 13 and 16 (containing silyl ether and -Br) | MCF-7 (Breast adenocarcinoma) | Not Specified | Higher than cisplatin | [9] |
Table 2: Apoptosis Induction by Isoindole-1,3-dione Derivatives in Raji Cells
| Treatment | Incubation Time | Apoptotic and Necrotic Cells (%) | Reference |
| 0.5 µg/mL of 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | 48 hours | ~32% | [10] |
| 1 µg/mL of 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | 48 hours | ~53% | [10] |
| Control | 48 hours | 0.9% | [10] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to evaluate the anticancer effects of isoindole-1,3-dione compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Isoindole-1,3-dione compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoindole-1,3-dione compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with the isoindole-1,3-dione compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the treated and control cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal (FL2 or FL3).
-
Gate on single cells to exclude doublets.
-
-
Data Analysis:
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway Modulation
Isoindole-1,3-dione derivatives can influence various signaling pathways implicated in cancer.
TGF-β Signaling Pathway Inhibition
The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages.[5] Some phthalimide derivatives have been investigated as potential inhibitors of this pathway, specifically targeting the TGF-β type I receptor kinase (ALK5).[4]
Induction of Apoptosis
Many isoindole-1,3-dione derivatives induce apoptosis in cancer cells. This can involve the modulation of the Bcl-2 family of proteins (regulating mitochondrial outer membrane permeabilization) and the activation of caspases, the executioners of apoptosis. Western blotting is a key technique to study these changes.
Conclusion
Isoindole-1,3-dione derivatives are a promising class of compounds for anticancer drug development. The protocols and data presented here provide a framework for researchers to systematically evaluate the efficacy and mechanisms of action of novel isoindole-1,3-dione analogs in cancer cell line models. A thorough investigation using these methodologies will be crucial for identifying lead compounds for further preclinical and clinical development.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 6. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione as a Precursor for Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional occupancy-based inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system (UPS) to trigger the ubiquitination and subsequent degradation of the target protein.
5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione is a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. As an analog of thalidomide and pomalidomide, its amino group provides a versatile attachment point for linkers, enabling the creation of a diverse array of PROTACs against various proteins of interest. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of protein degraders, using the degradation of Bromodomain-containing protein 4 (BRD4) as a representative example. BRD4 is a critical regulator of oncogenes such as c-Myc, making it a high-value target in cancer therapy.
Signaling Pathway and Mechanism of Action
PROTACs derived from this compound function by forming a ternary complex between the target protein (e.g., BRD4) and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic cycle allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, leading to a potent and sustained downstream effect. The degradation of BRD4, for instance, leads to the downregulation of its target genes, including the proto-oncogene c-Myc, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a BRD4-targeting PROTAC starting from this compound. The synthesis involves the attachment of a linker to the amino group of the precursor, followed by conjugation to a BRD4 ligand, such as a derivative of JQ1.
Step 1: Linker Attachment to this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add a suitable linker with a terminal leaving group (e.g., Boc-amino-PEG3-Br, 1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup and Purification: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker-conjugated intermediate.
-
Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1) and stir at room temperature for 1 hour. Remove the solvent under reduced pressure to yield the amine-linker-functionalized this compound derivative as a TFA salt.
Step 2: Conjugation to a BRD4 Ligand (JQ1-acid)
-
Activation of JQ1-acid: In a separate flask, dissolve JQ1-acid (1.0 eq) in DMF. Add a coupling agent such as HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add the amine-linker-functionalized this compound derivative (1.2 eq) to the activated JQ1-acid solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup and Purification: Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: A generalized workflow for PROTAC synthesis.
Protocol 2: Western Blot for BRD4 Degradation
This protocol is used to quantify the extent of BRD4 protein degradation in cells following treatment with the synthesized PROTAC.
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF-7, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 band intensity to the corresponding loading control band intensity.
Protocol 3: Cell Viability Assay
This assay determines the effect of PROTAC-induced protein degradation on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.
Data Presentation
The efficacy of a newly synthesized PROTAC should be evaluated through a series of in vitro experiments. The following tables provide a template for presenting the quantitative data obtained from these assays.
Table 1: In Vitro Degradation Profile of BRD4-PROTAC-01
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-PROTAC-01 | MCF-7 | 15 | >90 |
| BRD4-PROTAC-01 | HeLa | 25 | >85 |
| JQ1 (Inhibitor) | MCF-7 | N/A | <10 |
DC₅₀: Concentration at which 50% of the target protein is degraded. Dₘₐₓ: Maximum percentage of degradation achieved.
Table 2: Anti-proliferative Activity of BRD4-PROTAC-01
| Compound | Cell Line | IC₅₀ (nM) |
| BRD4-PROTAC-01 | MCF-7 | 50 |
| BRD4-PROTAC-01 | HeLa | 80 |
| JQ1 (Inhibitor) | MCF-7 | 250 |
IC₅₀: Concentration at which 50% of cell growth is inhibited.
Downstream Signaling Effects
The degradation of BRD4 leads to significant changes in the expression of its target genes. A key downstream effect is the suppression of c-Myc, a potent oncogene. This can be visualized and quantified by western blotting or qPCR.
Caption: Downstream effects of BRD4 degradation.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of CRBN-recruiting PROTACs. The protocols and application notes provided herein offer a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. By leveraging this powerful technology, the scientific community can continue to expand the druggable proteome and develop innovative therapies for a wide range of diseases.
Application Notes and Protocols: Utilization of Isoindole Derivatives in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of isoindole derivatives in a variety of fluorescence-based assays. Isoindole and its derivatives are a versatile class of heterocyclic compounds that often exhibit favorable photophysical properties, making them excellent candidates for the development of fluorescent probes and sensors. Their applications span from the detection of metal ions and reactive oxygen species to bioimaging and quantitative analysis of pharmaceuticals.
Application Note 1: Detection of Zinc Ions (Zn²⁺) using an Isoindole-Imidazole Based Chemosensor
Introduction: Zinc is an essential trace element involved in numerous biological processes. Deviations in zinc homeostasis are linked to various pathological conditions. This protocol describes a fluorescence "turn-on" assay for the selective detection of Zn²⁺ ions in aqueous media using a synthesized isoindole-imidazole Schiff base chemosensor. The probe exhibits weak intrinsic fluorescence, which is significantly enhanced upon binding to Zn²⁺.
Signaling Pathway and Detection Mechanism:
The fluorescence of the isoindole-imidazole probe is quenched in its free form. Upon chelation with a Zn²⁺ ion, a rigid 1:1 complex is formed. This complexation inhibits the photoinduced electron transfer (PET) process and enhances the charge transfer character, leading to a significant increase in fluorescence intensity.
Quantitative Data:
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 480 nm | [1] |
| Emission Wavelength (λem) | 558 nm | [1] |
| Detection Limit (LOD) | 0.073 µM | [1] |
| Quantum Yield (Φ) - Free Probe | 0.036 | [1] |
| Quantum Yield (Φ) - Probe-Zn²⁺ Complex | 0.69 | [1] |
| Fluorescence Enhancement | ~19-fold | [1] |
| Stoichiometry (Probe:Zn²⁺) | 1:1 | [1] |
Experimental Protocol:
1. Reagent Preparation:
-
Probe Stock Solution: Prepare a 1 mM stock solution of the isoindole-imidazole chemosensor in DMSO.
-
HEPES Buffer: Prepare a 10 mM HEPES buffer solution and adjust the pH to 7.4.
-
Working Solution: The optical properties are typically investigated in a 3:7 (v/v) HEPES buffer:DMSO medium.[1] Prepare the working solution of the probe by diluting the stock solution in this mixed solvent to the desired final concentration (e.g., 10 µM).
-
Zn²⁺ Standard Solutions: Prepare a series of standard solutions of ZnCl₂ or Zn(NO₃)₂ in deionized water.
2. Assay Procedure: a. To a set of microcentrifuge tubes or wells of a microplate, add the probe working solution. b. Add varying concentrations of the Zn²⁺ standard solutions to the tubes/wells. c. For a negative control, add an equivalent volume of deionized water. d. Incubate the mixtures at room temperature for a short period (e.g., 5-10 minutes) to allow for complex formation. e. Measure the fluorescence intensity using a spectrofluorometer or a microplate reader with excitation at 480 nm and emission at 558 nm.
3. Data Analysis: a. Subtract the fluorescence intensity of the blank (probe solution without Zn²⁺) from all readings. b. Plot the fluorescence intensity at 558 nm as a function of the Zn²⁺ concentration. c. The detection limit can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank measurements and k is the slope of the calibration curve at low concentrations.
Application Note 2: Live-Cell and Tissue Imaging with Modified Isoindoledione Fluorescent Probes
Introduction: Modified isoindolediones have been developed as bright, photostable fluorescent probes for biological imaging.[2][3] These dyes exhibit red-shifted absorption and emission, which minimizes interference from cellular autofluorescence.[2][3] This protocol outlines the general procedure for staining live or fixed cells and tissues with these probes for fluorescence microscopy.
Experimental Workflow:
Quantitative Data (Photophysical Properties):
| Parameter | Value Range | Reference |
| Absorption Maximum (λabs) | up to ~630 nm | [2][3] |
| Emission Maximum (λem) | up to ~630 nm | [2][3] |
| Stokes Shift | Small | [2][3] |
| Fluorescence Quantum Yield (Φ) | Large | [2][3] |
| Two-Photon Excitation (for specific derivatives) | 900 nm | [2] |
Experimental Protocol:
1. Reagent Preparation:
-
Probe Stock Solution: Prepare a 1-5 mM stock solution of the isoindoledione probe in DMSO. Store at -20°C, protected from light.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution (for fixed cells): 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution (for fixed cells): 0.1-0.5% Triton X-100 in PBS.
-
Mounting Medium: An antifade mounting medium is recommended.
2. Live-Cell Staining: a. Culture cells to the desired confluency on glass-bottom dishes or coverslips. b. Prepare the staining solution by diluting the probe stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. c. Remove the culture medium from the cells and add the staining solution. d. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. e. Wash the cells two to three times with pre-warmed PBS or imaging buffer. f. Add fresh imaging buffer to the cells and proceed with fluorescence microscopy.
3. Fixed-Cell Staining: a. Culture and prepare cells on coverslips as for live-cell imaging. b. Wash the cells with PBS. c. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature. d. Wash the cells three times with PBS. e. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes (if targeting intracellular structures). f. Wash the cells three times with PBS. g. Prepare the staining solution by diluting the probe stock solution in PBS to a final concentration of 1-10 µM. h. Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature, protected from light. i. Wash the cells three to five times with PBS. j. Mount the coverslips on microscope slides using an antifade mounting medium.
4. Fluorescence Microscopy:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for the specific isoindoledione probe (e.g., for red-emitting probes, use a TRITC or Texas Red filter set).
-
For two-photon imaging of suitable derivatives, use a multiphoton microscope with an excitation wavelength of around 900 nm.[2]
Application Note 3: Fluorimetric Assay of Primary Amine-Containing Drugs
Introduction: The reaction of primary amines with o-phthalaldehyde (OPA) and a thiol, such as 2-mercaptoethanol, yields a highly fluorescent isoindole derivative. This reaction can be exploited for the sensitive and selective quantification of drugs containing a primary amine moiety in pharmaceutical formulations and biological fluids.[4][5] This protocol provides a general method for this assay, which can be optimized for specific drugs like milnacipran or sitagliptin.[4][5]
Reaction Mechanism:
Quantitative Data for Drug Assays:
| Drug | Excitation (λex) | Emission (λem) | Linearity Range | Biological Matrix | Reference |
| Milnacipran | 338.5 nm | 433.5 nm | 200–4000 ng/mL | Plasma, Urine | [4] |
| Sitagliptin | 339.7 nm | 434.6 nm | 50–1000 ng/mL | Plasma, Urine | [5] |
Experimental Protocol:
1. Reagent Preparation:
-
Drug Standard Stock Solution: Prepare a stock solution of the primary amine-containing drug in a suitable solvent (e.g., methanol or water).
-
o-Phthalaldehyde (OPA) Solution: Prepare a solution of OPA in methanol (e.g., 0.1% w/v).
-
2-Mercaptoethanol (2-ME) Solution: Prepare a dilute solution of 2-ME in water or buffer (e.g., 0.02% v/v).[5]
-
Borate Buffer: Prepare a borate buffer and adjust the pH to the optimal value for the specific drug (e.g., pH 10.5 for milnacipran).[4]
2. Assay Procedure: a. Prepare a series of drug standard dilutions from the stock solution. b. In a set of test tubes or microplate wells, add a specific volume of the drug standard or sample solution. c. Add the borate buffer to each tube/well. d. Add the OPA solution, followed by the 2-ME solution. e. Mix the contents thoroughly and allow the reaction to proceed at room temperature for a specified time (e.g., 25 minutes for milnacipran).[4] f. Dilute the reaction mixture with a suitable solvent (e.g., methanol) to a final volume. g. Measure the fluorescence intensity at the specified excitation and emission wavelengths.
3. Sample Preparation (Biological Fluids):
-
Plasma: Deproteinize plasma samples by adding a precipitating agent (e.g., acetonitrile), centrifuge, and use the supernatant for the assay.
-
Urine: Dilute urine samples with the assay buffer before analysis.
4. Data Analysis: a. Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the drug standards. b. Determine the concentration of the drug in the unknown samples by interpolating their fluorescence readings on the calibration curve.
Application Note 4: Screening for Cyclooxygenase (COX) Inhibitors using Isoindole-1,3-dione Derivatives
Introduction: Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major therapeutic strategy. Isoindole-1,3-dione derivatives have been identified as potential COX inhibitors.[6] This protocol describes a high-throughput fluorescence-based assay to screen for the inhibitory activity of these compounds against COX-1 and COX-2. The assay measures the peroxidase activity of COX, where a fluorescent product is generated from a non-fluorescent probe.
Signaling Pathway:
Quantitative Data: The primary output of this assay is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. These values need to be determined experimentally for each isoindole derivative.
Experimental Protocol (High-Throughput Screening):
1. Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0).
-
Enzyme Solutions: Purified COX-1 and COX-2 enzymes.
-
Substrate Solution: Arachidonic acid.
-
Probe Solution: A suitable fluorogenic peroxidase substrate (e.g., Amplex Red or a similar probe).
-
Inhibitor Stock Solutions: Prepare stock solutions of the isoindole-1,3-dione derivatives in DMSO.
-
Positive Control Inhibitor: A known COX inhibitor (e.g., indomethacin or celecoxib).
2. Assay Procedure (96- or 384-well plate format): a. Add the assay buffer to all wells. b. Add the test compounds (isoindole derivatives) at various concentrations to the sample wells. c. Add the positive control inhibitor to the positive control wells. d. Add DMSO (vehicle control) to the negative control (100% activity) wells. e. Add the COX enzyme (either COX-1 or COX-2) to all wells except the blank. f. Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. g. Prepare a reaction mix containing the arachidonic acid substrate and the fluorescent probe in the assay buffer. h. Initiate the reaction by adding the reaction mix to all wells. i. Immediately start monitoring the fluorescence signal in a kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
3. Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence intensity versus time) for each well. b. Normalize the reaction rates to the negative control (100% activity) and the blank (0% activity). c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions, reagents, and instrumentation.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 4. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. sm.unife.it [sm.unife.it]
- 6. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Substitution of 1H-Isoindole-1,3(2H)-dione
Introduction
1H-Isoindole-1,3(2H)-dione, commonly known as phthalimide, is a versatile substrate and intermediate in organic synthesis. The nitrogen atom of the imide functionality can be readily substituted to introduce a wide range of alkyl and aryl groups. N-substituted phthalimides are crucial building blocks in the synthesis of primary amines, amino acids, and various pharmacologically active compounds. Their applications in drug development are extensive, with the phthalimide moiety being a key structural feature in several therapeutic agents. This document provides detailed application notes and experimental protocols for the most common and effective methods for the N-substitution of phthalimide, tailored for researchers, scientists, and professionals in drug development.
N-Alkylation via Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, proceeding through the N-alkylation of a phthalimide salt.[1][2] This method is advantageous as it prevents over-alkylation, a common side reaction in the direct alkylation of ammonia.[3] The initial step involves the formation of a potassium salt of phthalimide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[4] The resulting N-alkylphthalimide can then be cleaved to release the primary amine.[5]
Application Notes
-
Substrate Scope: This method is most effective for primary alkyl halides.[6] Secondary alkyl halides react much slower and may lead to elimination byproducts, while tertiary, vinyl, and aryl halides are generally unreactive under these conditions.[6]
-
Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) are highly effective as they solubilize the potassium phthalimide salt, accelerating the reaction.[7][8] Other solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and hexamethylphosphoramide (HMPA) can also be used.[9]
-
Base: Potassium hydroxide is commonly used to form the potassium phthalimide salt in situ.[4] Alternatively, pre-formed potassium phthalimide can be used directly. Anhydrous potassium carbonate is another effective base.[8]
-
Cleavage of N-Alkylphthalimide: The final step to liberate the primary amine is typically achieved by hydrazinolysis (the Ing-Manske procedure), which is generally milder than acidic or basic hydrolysis.[5]
Quantitative Data for Gabriel Synthesis
| Alkyl Halide | Base/Phthalimide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Benzyl chloride | K₂CO₃ | DMF | 90-100 | 2 | 91 | [8] |
| n-Hexyl bromide | K₂CO₃ | DMF | 90-100 | 4 | 82 | [8] |
| n-Octyl bromide | Potassium phthalimide | Toluene | 100 | 6 | 94 | [10] |
| Ethyl bromoacetate | Potassium phthalimide | DMF | RT | 0.5 | 95 | [11] |
Experimental Protocol: Synthesis of N-Benzylphthalimide
This protocol is adapted from the procedure described by Sheehan and Bolhofer.[8]
Materials:
-
Phthalimide (14.7 g, 0.10 mole)
-
Anhydrous potassium carbonate (7.6 g, 0.055 mole)
-
Benzyl chloride (19.0 g, 0.15 mole)
-
N,N-Dimethylformamide (DMF) (40 mL)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine phthalimide, anhydrous potassium carbonate, and benzyl chloride in DMF.
-
Heat the mixture with stirring at 90-100°C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it with water.
-
Recrystallize the crude product from ethanol to yield colorless crystals of N-benzylphthalimide.
Expected Yield: ~91%
Workflow for Gabriel Synthesis
Caption: Workflow of the Gabriel Synthesis for primary amine production.
N-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of phthalimide using alcohols.[12] This reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[13] The activated alcohol then undergoes nucleophilic substitution by phthalimide. A key advantage of this method is the ability to use alcohols directly, avoiding the need to convert them into halides or other leaving groups. The reaction generally proceeds with inversion of configuration at the alcohol's stereocenter.[12]
Application Notes
-
Substrate Scope: The Mitsunobu reaction is effective for primary and secondary alcohols.[14] Tertiary alcohols are generally not suitable.[14]
-
Reagents: Triphenylphosphine and either DEAD or DIAD are the most common redox partners. The nucleophile (phthalimide) should have a pKa of less than 15.[14]
-
Solvents: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent.[14] Dichloromethane (DCM) and dioxane are also viable options.[14]
-
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 0°C to room temperature.[14]
-
Work-up: A significant challenge with the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.[12] Purification often requires column chromatography.
Quantitative Data for Mitsunobu Reaction
| Alcohol | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Racemic secondary alcohol | Tributylphosphine | DIAD | THF | 0 to RT | 1 | - | [9] |
| Prenyl alcohol | Triphenylphosphine | DIAD | THF | RT | - | ~96 | [15] |
| Benzyl alcohol | Triphenylphosphine | DEAD | THF | 0 to RT | 6-8 | 78 | [16] |
| Ethanol | Triphenylphosphine | DEAD | THF | 0 to RT | 6-8 | - | [14] |
Experimental Protocol: General Procedure for Mitsunobu Reaction
This protocol is a general procedure adapted from Organic Synthesis.[14]
Materials:
-
Alcohol (1.0 eq.)
-
Phthalimide (1.5 eq.)
-
Triphenylphosphine (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol, phthalimide, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add the DIAD or DEAD dropwise to the stirred solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 to 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Mitsunobu Reaction
Caption: General workflow for the Mitsunobu reaction.
N-Alkylation using Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. For the N-alkylation of phthalimide, a solid-liquid PTC system is often employed, where the solid phase is potassium phthalimide and the liquid phase is an organic solvent containing the alkyl halide.[17] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phthalimide anion into the organic phase where it can react with the alkyl halide.[11] This method often leads to faster reaction rates and milder conditions compared to traditional methods without a catalyst.
Application Notes
-
Catalysts: Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) and tetraoctylammonium bromide are effective catalysts.[18][19] Crown ethers like 18-crown-6 can also be used.[10]
-
Solvents: A variety of organic solvents can be used, including toluene, methanol, and acetonitrile.[10][18] Solvent-free conditions have also been reported.[19]
-
Enhancement: The use of ultrasound irradiation can significantly accelerate the reaction rate.[17]
Quantitative Data for N-Alkylation via Phase-Transfer Catalysis
| Alkyl Halide | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 2-Bromo-1-phenylpropane | Tetraoctylammonium bromide | Methanol | 60 | - | - | [18] |
| n-Bromobutane | Tetrahexylammonium bromide | Acetonitrile | - | - | - | [17] |
| Benzyl Chloride | TBAB | Solvent-free | - | - | High | [19] |
| n-Octyl bromide | 18-crown-6 (10 mol%) | Toluene | 100 | 6 h | 94 | [10] |
Experimental Protocol: Synthesis of N-(1-methyl-3-phenyl-propane)-phthalimide
This protocol is based on the work of Brahmayya and Wang.[18]
Materials:
-
Potassium phthalimide (PPK) (37.7 g, 0.204 mol)
-
2-Bromo-1-phenylpropane (12.94 g, 0.102 mol)
-
Tetraoctylammonium bromide (1.8 g, 0.00328 mol)
-
Methanol (40 mL)
-
Benzene (internal standard, 0.4 g, 0.0051 mol)
Procedure:
-
To a reaction flask, add potassium phthalimide, 2-bromo-1-phenylpropane, tetraoctylammonium bromide, and methanol.
-
Introduce an internal standard (benzene) for kinetic studies if desired.
-
Maintain a nitrogen atmosphere over the reaction mixture.
-
Heat the reaction mixture to 60°C with stirring. For enhanced reaction rates, ultrasound irradiation (50 kHz, 300 W) can be applied.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Remove the solvent under reduced pressure.
-
Purify the residue by an appropriate method, such as recrystallization or column chromatography.
Workflow for Phase-Transfer Catalysis
Caption: Workflow of N-alkylation via phase-transfer catalysis.
Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1][20] The N-alkylation of phthalimide can be efficiently carried out under microwave irradiation.
Application Notes
-
Reaction Times: Microwave-assisted reactions are typically completed in minutes, compared to hours for conventional methods.[1]
-
Conditions: The reaction can be performed using a base such as potassium carbonate, often supported on alumina, in the presence of a solvent like DMF or under solvent-free conditions.[1][20]
-
Yields: High yields are often achieved with this method.[1]
Quantitative Data for Microwave-Assisted N-Alkylation
| Alkylating Agent | Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference(s) |
| Benzyl chloride | K₂CO₃-Al₂O₃ | DMF | 750 | 7 | 98 | [1] |
| Chloroacetic acid | KOH | DMF | 600 | 4.5 | 95 | |
| Benzyl chloride | KOH/K₂CO₃ | Solvent-free | - | ~2 | 91 | [20] |
Experimental Protocol: Microwave-Assisted Synthesis of N-Benzylphthalimide
This protocol is adapted from the work of Liu et al.[1]
Materials:
-
Phthalimide (1.90 g, 12.5 mmol)
-
Benzyl chloride (3.2 g, 25 mmol)
-
K₂CO₃-Al₂O₃ supported catalyst (5 g, containing 15 mmol K₂CO₃)
-
N,N-Dimethylformamide (DMF) (2 g)
-
Absolute ethanol
-
5% aqueous NaOH
Procedure:
-
Grind phthalimide and the K₂CO₃-Al₂O₃ supported catalyst together until homogeneous.
-
In a 50 mL beaker, mix benzyl chloride and DMF.
-
Add the ground phthalimide/catalyst mixture to the beaker and stir well.
-
Place the beaker in a microwave oven and irradiate continuously for 420 seconds at 750 W.
-
After irradiation, cool the mixture and extract it with 70 mL of absolute ethanol for 1 hour.
-
Concentrate the ethanolic extract to about 10 mL and add 150 mL of water to precipitate the product.
-
Add 10 mL of 5% aqueous NaOH to the mixture and stir for 10 minutes to dissolve any unreacted phthalimide.
-
Collect the white crystalline product by vacuum filtration, wash with water until the filtrate is neutral, and dry in an oven at 105°C.
Expected Yield: ~98%
Workflow for Microwave-Assisted N-Alkylation
Caption: Workflow for microwave-assisted N-alkylation of phthalimide.
N-Arylation via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that allows for the formation of C-N bonds, enabling the N-arylation of phthalimide with aryl halides.[21] This method is particularly useful for synthesizing N-aryl phthalimides, which are important precursors in medicinal chemistry. Traditional Ullmann conditions often require harsh conditions, but modern protocols with the use of ligands can facilitate the reaction under milder conditions.[21]
Application Notes
-
Catalyst: Copper(I) salts, such as CuI, are commonly used.[22] CuO hollow nanospheres have also been shown to be effective catalysts.[23]
-
Ligands: The addition of ligands, such as diamines or N,N-dimethylglycine, can improve the efficiency and substrate scope of the reaction.[24][25]
-
Base: A base, such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or potassium tert-butoxide (KOtBu), is required.[21][23]
-
Solvents: High-boiling polar aprotic solvents like DMSO, DMF, or toluene are typically used.[21][23] Ethylene glycol has also been employed as a recyclable medium.[22]
Quantitative Data for N-Arylation via Ullmann Condensation
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Iodobenzene | CuO/AB | None | KOtBu | Toluene | 180 | 18 | 92 (conversion) | [23] |
| Iodobenzene | CuI | None | NaOH | Ethylene Glycol | 120 | 24 | - | [22] |
| Aryl Iodide | CuI | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | - | 5-24 | - | [21] |
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation
This is a general protocol based on the work of Kim et al.[23]
Materials:
-
Phthalimide (1.5 eq.)
-
Aryl halide (e.g., iodobenzene, 1.0 eq.)
-
Copper catalyst (e.g., CuO hollow nanospheres, 5.0 mol%)
-
Base (e.g., KOtBu, 2.0 eq.)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a reaction vessel (e.g., a stainless steel reactor for high temperatures), add the phthalimide, aryl halide, copper catalyst, and base.
-
Add the anhydrous solvent.
-
Seal the reactor and stir the mixture at the desired temperature (e.g., 180°C) for the specified time (e.g., 18 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a heterogeneous catalyst, separate it by centrifugation or filtration.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Ullmann N-Arylation
Caption: General workflow for the Ullmann N-arylation of phthalimide.
References
- 1. mdpi.org [mdpi.org]
- 2. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. academic.oup.com [academic.oup.com]
- 11. scribd.com [scribd.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 23. mdpi.com [mdpi.com]
- 24. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process:
-
N-Isobutylation: Reaction of 4-nitrophthalic anhydride with isobutylamine to form the intermediate, 2-isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione.
-
Nitro Group Reduction: Reduction of the nitro group on the phthalimide ring to an amino group, yielding the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Step 1: Synthesis of 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione
Q1: My yield of the N-isobutylated intermediate is low. What are the common causes and how can I improve it?
A1: Low yields in this step are often due to incomplete reaction, side reactions, or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Purity of Reactants: Ensure that the 4-nitrophthalic anhydride and isobutylamine are pure and dry. Moisture can hydrolyze the anhydride, reducing the yield.
-
Reaction Solvent: Acetic acid is a common solvent for this reaction as it facilitates the dehydration and cyclization. Other high-boiling point aprotic solvents like DMF or DMSO can also be used. If using a non-acidic solvent, ensure efficient removal of the water formed during the reaction.
-
Reaction Temperature and Time: The reaction typically requires heating to drive the condensation and cyclization. Refluxing in acetic acid is a common procedure. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating time will result in incomplete conversion, while excessive heating might lead to degradation.
-
Stoichiometry of Reactants: Use a slight excess of isobutylamine (e.g., 1.1 equivalents) to ensure complete consumption of the 4-nitrophthalic anhydride. However, a large excess can make purification more difficult.
Q2: I am observing the formation of a significant amount of a water-soluble byproduct. What is it and how can I prevent it?
A2: The formation of a water-soluble byproduct is likely due to the opening of the anhydride ring by isobutylamine to form an amic acid intermediate, which does not fully cyclize to the imide.
-
Ensure Dehydration: The key to forming the imide is the removal of a molecule of water. When using acetic acid as a solvent, heating to reflux is usually sufficient. In other solvents, a Dean-Stark apparatus can be used to azeotropically remove water.
-
Acid Catalyst: In non-acidic solvents, the addition of a catalytic amount of a strong acid can promote the cyclization of the amic acid intermediate.
Q3: The purification of the nitro-intermediate is challenging. What are the recommended procedures?
A3: The product is a solid and can often be purified by recrystallization.
-
Recrystallization Solvents: Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are commonly used for recrystallization of N-substituted phthalimides.
-
Column Chromatography: If recrystallization does not yield a pure product, flash column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexanes is a typical eluent system.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Yield Range |
| Solvent | Glacial Acetic Acid | Toluene | DMF | 85-95% |
| Temperature | Reflux (~118°C) | Reflux (~111°C) with Dean-Stark | 100-120°C | |
| Reaction Time | 2-4 hours | 4-6 hours | 3-5 hours | |
| Isobutylamine (equiv.) | 1.1 | 1.1 | 1.05 |
Table 1: Typical Reaction Conditions for the Synthesis of 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Step 2: Reduction of 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione
Q1: The reduction of the nitro group is incomplete or slow. How can I optimize this step?
A1: The efficiency of the nitro group reduction is highly dependent on the choice of reducing agent and catalyst activity.
-
Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. The catalyst can be poisoned by impurities such as sulfur compounds. Using a higher catalyst loading (e.g., 5-10 mol%) can improve the reaction rate.
-
Hydrogen Source: For catalytic hydrogenation, ensure a sufficient supply of hydrogen. This can be from a hydrogen gas cylinder (ensure proper pressure) or a transfer hydrogenation reagent like ammonium formate or hydrazine.[1]
-
Solvent Choice: The choice of solvent is crucial. Ethanol, methanol, or ethyl acetate are commonly used for catalytic hydrogenation. The solvent should be able to dissolve the starting material to a reasonable extent.
-
Alternative Reducing Agents: If catalytic hydrogenation is not effective, other reducing agents can be used, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. These methods are often robust but may require more extensive workup procedures.
Q2: I am observing side products in my reduction reaction. What are they and how can I avoid them?
A2: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Over-reduction of other functional groups is also a possibility, although the phthalimide carbonyls are generally stable under these conditions.
-
Reaction Monitoring: Closely monitor the reaction by TLC to ensure it goes to completion. The disappearance of the starting material and the appearance of the more polar amino product can be easily tracked.
-
Control of Reaction Conditions: Over-hydrogenation can sometimes occur, leading to the reduction of the aromatic ring, although this is less common under standard conditions. Ensure the reaction is stopped once the starting material is consumed.
-
Purification: The final product can be purified by recrystallization or column chromatography to remove any side products.
Q3: The workup procedure for the reduction reaction is complicated. Are there any tips for simplification?
A3: The workup procedure depends on the reducing agent used.
-
Catalytic Hydrogenation: After the reaction, the catalyst (e.g., Pd/C) is typically removed by filtration through a pad of celite. The filtrate can then be concentrated to yield the crude product.
-
Metal/Acid Reductions (e.g., SnCl₂/HCl or Fe/AcOH): These reactions require neutralization of the acid after completion. The reaction mixture is typically basified (e.g., with sodium bicarbonate or sodium hydroxide solution) and then the product is extracted with an organic solvent like ethyl acetate. The metal salts formed can sometimes complicate the extraction, and thorough washing of the organic layer is necessary.
| Reducing System | Catalyst/Reagent | Solvent | Temperature | Expected Yield Range |
| Catalytic Hydrogenation | H₂ (balloon or pressure), Pd/C (5-10 mol%) | Ethanol or Ethyl Acetate | Room Temperature | 90-99%[2][3] |
| Transfer Hydrogenation | Ammonium Formate, Pd/C (5-10 mol%) | Methanol or Ethanol | Reflux | 85-95%[1] |
| Metal/Acid Reduction | SnCl₂·2H₂O (4-5 equiv.) | Ethanol/HCl | Reflux | 80-90% |
| Metal/Acid Reduction | Fe powder (5-10 equiv.) | Acetic Acid/Ethanol | Reflux | 75-85% |
Table 2: Common Conditions for the Reduction of 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Experimental Protocols
Protocol 1: Synthesis of 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione
-
To a round-bottom flask equipped with a reflux condenser, add 4-nitrophthalic anhydride (1.0 eq).
-
Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of anhydride).
-
Add isobutylamine (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from ethanol or isopropanol to obtain pure 2-isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
In a flask suitable for hydrogenation, dissolve 2-isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add Palladium on carbon (Pd/C, 10% w/w, 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 3. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Isoindole-1,3-dione Derivatives
Welcome to the technical support guide for the purification of isoindole-1,3-dione (phthalimide) derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile and privileged scaffold. The biological activity and chemical reactivity of these compounds are critically dependent on their purity. This guide provides field-proven insights and systematic troubleshooting strategies to address common purification challenges, ensuring the integrity of your experimental results.
Troubleshooting Guide
This section addresses specific, practical problems encountered during the work-up and purification of isoindole-1,3-dione derivatives. The question-and-answer format is designed to help you quickly diagnose and solve experimental issues.
Q1: My crude product is a persistent oil or waxy solid and fails to crystallize. What should I do?
A1: This is a frequent challenge, often caused by residual solvent, low-melting impurities, or the inherent physical properties of the target molecule.
Causality: Crystallization requires a highly ordered lattice structure. Impurities disrupt this process, and if the product's melting point is near room temperature or it exists as a mixture of conformers, it may present as an oil.
Solutions:
-
Solvent Removal: Ensure all reaction solvents (e.g., DMF, DMSO, acetic acid) are thoroughly removed under high vacuum, sometimes with gentle heating. Co-evaporation with a solvent like toluene can help remove traces of high-boiling solvents.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to initiate crystallization.
-
Solvent Trituration: Add a non-solvent in which your product is insoluble but the impurities are soluble. Vigorously stir or sonicate the mixture. This can wash away impurities and often induces the product to solidify. Common trituration solvents include hexanes, diethyl ether, or cold ethanol.
-
-
Resort to Chromatography: If crystallization fails, column chromatography is the most reliable alternative. For non-polar to moderately polar phthalimides, a silica gel column with a gradient elution of ethyl acetate in hexanes is a standard starting point.[1][2]
Q2: My final yield is very low after purification. Where could I be losing my product?
A2: Product loss can occur at multiple stages, from the initial work-up to the final isolation steps.
Causality & Solutions:
-
Improper Work-up/Extraction: N-substituted phthalimides are generally neutral and hydrophobic. During an aqueous work-up, ensure the organic layer is fully separated. Perform multiple extractions (e.g., 3x with a suitable solvent) to maximize recovery from the aqueous phase. Also, check the pH; if your molecule has acidic or basic functional groups, its solubility can change dramatically with pH.
-
Overly Aggressive Washing: While washing the crude solid is essential, using a solvent in which your product has slight solubility will lead to significant losses. For example, washing with copious amounts of water or alcohol can dissolve a portion of the product.[3] Always use cold solvents for washing and use the minimum volume necessary.
-
Recrystallization Issues:
-
Wrong Solvent Choice: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[4] If the compound is too soluble at room temperature, you will have poor recovery.
-
Using Too Much Solvent: This is a very common error. Using the minimum amount of hot solvent required to fully dissolve the crude product is critical. An excess of solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the yield.
-
Cooling Too Quickly: Rapid cooling (e.g., plunging the flask in an ice bath) leads to the formation of small, often impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before further cooling on ice.
-
Q3: How do I remove unreacted phthalic anhydride or phthalic acid from my crude product?
A3: These are the most common acidic impurities, especially in syntheses starting from phthalic anhydride. Their removal is straightforward via an acid-base extraction or a basic wash.
Causality: Phthalic anhydride and its hydrolysis product, phthalic acid, contain carboxylic acid functionalities. These can be deprotonated by a mild base to form water-soluble carboxylate salts.
Protocol: Basic Wash/Extraction
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous potassium carbonate (K₂CO₃) solution.[5] You will often observe gas evolution (CO₂) as the acid is neutralized.
-
Separate the aqueous layer. Repeat the wash 1-2 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This procedure effectively removes acidic impurities into the aqueous phase, leaving the neutral phthalimide derivative in the organic layer.
Q4: My product is discolored (yellow, brown, or black). How can I decolorize it?
A4: Discoloration typically arises from high-molecular-weight, polar, or polymeric impurities formed during the reaction, often at elevated temperatures.
Solutions:
-
Recrystallization with Activated Charcoal: This is the most effective method.
-
Dissolve the impure product in a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol, isopropanol, or glacial acetic acid).[6][7][8]
-
Add a small amount (1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent bumping. It's safer to add it before the solution reaches its boiling point.
-
Swirl the mixture and keep it hot for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration through a fluted filter paper or a small plug of Celite® in a heated funnel to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization of the pure, decolorized product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose purification strategy for a newly synthesized N-substituted phthalimide?
A1: A multi-step strategy combining extraction, washing, and either recrystallization or chromatography is the most robust approach.
The following flowchart outlines a logical decision-making process for purification.
Caption: Decision workflow for purifying isoindole-1,3-dione derivatives.
Q2: How do I select an appropriate solvent for recrystallization?
A2: The principle of "like dissolves like" is a good starting point. The ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.
Screening Protocol:
-
Place a small amount of your crude solid (20-30 mg) into a test tube.
-
Add a few drops of a candidate solvent and observe solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the mixture gently. The compound should dissolve completely. If it does not, add more solvent dropwise until it does.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
The table below summarizes common solvents used for recrystallizing phthalimide derivatives.
| Solvent | Compound Polarity | Notes | References |
| Glacial Acetic Acid | Broad range | Excellent for many N-aryl and N-alkyl phthalimides. Must be thoroughly removed under high vacuum. | [5],[3] |
| Ethanol / Methanol | Moderately Polar | Good general-purpose solvents. A water/ethanol mixture can also be effective. | [7],[8] |
| Isopropanol | Moderately Polar | Similar to ethanol, often used with charcoal for decolorization. | [6] |
| Water | Polar | Only suitable for phthalimides with very low water solubility, like the parent compound. | [9] |
| Toluene / Xylene | Non-polar | Useful for non-polar derivatives. | - |
| Ethyl Acetate/Hexane | Broad range | Often used as a solvent/anti-solvent pair. Dissolve in hot EtOAc, add hexane until cloudy, then cool. | - |
Q3: What are the best practices for purifying phthalimides made via the Gabriel Synthesis?
A3: The Gabriel synthesis is a cornerstone method for preparing primary amines, where phthalimide is used as a protecting group.[10][11] The purification challenge here often involves removing the phthalic acid-derived byproduct after deprotection.
Deprotection & Purification:
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common deprotection method.[12] The N-alkylphthalimide is treated with hydrazine (NH₂NH₂) in a solvent like ethanol. This cleaves the amine and produces phthalhydrazide as a byproduct.
-
Purification Insight: Phthalhydrazide is typically insoluble in ethanol or other organic solvents and precipitates out of the reaction mixture.[12] It can be easily removed by simple filtration. The desired primary amine remains in the filtrate and can be isolated after solvent removal.
-
-
Acidic or Basic Hydrolysis: While effective, these methods require harsh conditions (prolonged heating in strong acid or base) that may not be compatible with sensitive functional groups in the target amine.[13] The work-up involves carefully adjusting the pH to first precipitate phthalic acid (in the acidic method) and then liberating the free amine with a base before extraction.
Q4: How can I confirm the purity of my final isoindole-1,3-dione derivative?
A4: A combination of techniques should be used to establish purity unequivocally.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point (MP): A sharp melting point that matches the literature value is a classic sign of a pure crystalline solid. Impurities typically depress and broaden the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The absence of signals corresponding to starting materials or impurities, along with correct integration and chemical shifts, confirms structural integrity and high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Methods for improving the stability of isoindole compounds
Welcome to the technical support center for isoindole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by the inherent instability of the isoindole scaffold. Isoindoles are a fascinating class of heterocyclic compounds, forming the core of important natural products, pharmaceuticals, and materials for organic electronics.[1][2][3][4] However, their utility is often hampered by their high reactivity and tendency to decompose.[3]
This document moves beyond simple protocols to provide a deeper understanding of the mechanisms behind isoindole instability and to offer field-proven strategies for designing and synthesizing stable derivatives.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of the isoindole core.
Q1: What is the primary reason for the inherent instability of the parent isoindole molecule?
The instability of isoindole stems from a combination of electronic and structural factors. Unlike its highly stable isomer, indole, the isoindole core contains a labile ortho-quinoid structure within its 10π-electron aromatic system.[2][5] This arrangement is electronically predisposed to reactivity. The core issue is further compounded by the existence of two tautomeric forms: the aromatic 2H-isoindole and the non-aromatic 1H-isoindole (also known as isoindolenine).[6][7]
While the 2H-tautomer benefits from aromatic stabilization, the equilibrium between these two forms can be readily influenced by the solvent and substituents.[6] The 1H-tautomer is particularly reactive due to its exocyclic imine-like double bond, making it a key intermediate in decomposition pathways.[8]
Q2: What are the most common decomposition pathways for isoindole derivatives?
There are three primary pathways that compromise the stability of isoindoles:
-
Oxidation: The electron-rich pyrrolic subunit is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[6] This process often leads to the formation of colored, poorly characterized polymeric materials and is a major cause of sample degradation.[9]
-
Self-Condensation: The presence of both the 1H- and 2H-tautomers in N-unsubstituted isoindoles can lead to a self-condensation reaction between the two forms, resulting in polymerization.[6]
-
Diels-Alder Dimerization: The diene-like character of the pyrrole ring makes isoindoles prone to acting as dienes in [4+2] cycloaddition reactions. They can react with themselves or other dienophiles present in the reaction mixture, which is a common pathway for decomposition.[8][9][10]
Q3: How do substituents on the benzene ring influence the stability of the isoindole core?
Substituents on the benzenoid ring can dramatically influence stability through electronic effects.
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., nitro, cyano, halo groups) to the benzene ring is a powerful stabilization strategy. These groups lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the isoindole system, making it less susceptible to oxidation.[10][11][12] For instance, 4,5,6,7-tetrabromoisoindole is a stable, crystalline solid that exists entirely as the 2H-tautomer.[8]
-
Electron-Donating Groups (EDGs): Conversely, EDGs can destabilize the isoindole core by increasing the electron density of the heterocyclic ring, making it more prone to oxidation and other electrophilic attacks.[10]
Troubleshooting Guide: Experimental Scenarios
This section provides practical solutions to common problems encountered during the synthesis, purification, and handling of isoindole compounds.
Q1: My N-unsubstituted isoindole polymerizes as soon as it forms. How can I prevent this?
Causality: This rapid decomposition is characteristic of self-condensation, driven by the reactive N-H bond and the availability of the 1H-isoindole tautomer.[6] The most direct way to confer stability is to eliminate this possibility.
Solution: N-Substitution
Blocking the tautomerization pathway by substituting the nitrogen atom is the most effective strategy. By replacing the hydrogen with an alkyl, aryl, or other protecting group, the molecule is "locked" into the more stable 2H-isoindole form.[6][7] N-substituted isoindoles are considerably more stable than their N-H counterparts.
Experimental Protocol: Synthesis of N-Benzylisoindole
This protocol provides a representative method for synthesizing a stable N-substituted isoindole from its isoindoline precursor.
-
Precursor Synthesis: Synthesize N-benzylisoindoline via standard methods (e.g., reductive amination of phthalaldehyde with benzylamine or alkylation of isoindoline).
-
Oxidation/Aromatization:
-
Dissolve N-benzylisoindoline (1 equivalent) in a suitable solvent like dichloromethane (DCM) or toluene.
-
Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
-
Workup:
-
Filter the reaction mixture to remove the precipitated DDQ-hydroquinone.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can often be purified via flash chromatography on silica gel. Caution: Some isoindoles are sensitive to acidic silica; if degradation is observed, use deactivated silica (treated with triethylamine) or an alternative stationary phase.[12]
-
Q2: My isoindole derivative is extremely sensitive to air, turning from a clear solution to a dark, insoluble sludge. How can I improve its oxidative stability?
Causality: This observation is a classic sign of oxidative degradation. The electron-rich isoindole core readily reacts with atmospheric oxygen, leading to complex decomposition products.[6][9]
Solution: Introduce Electron-Withdrawing Groups (EWGs)
As discussed in the FAQs, introducing EWGs onto the aromatic backbone is a highly effective method to electronically stabilize the isoindole ring against oxidation.[10][11]
Workflow for Designing an Oxidatively Stable Isoindole
Q3: My purification on a standard silica gel column results in near-total decomposition of my product. What are my alternatives?
Causality: Standard silica gel is acidic and can catalyze the decomposition of sensitive heterocyclic compounds like isoindoles.[12] The high surface area and Lewis acidic sites can promote polymerization or rearrangement.
Troubleshooting Purification:
-
Deactivated Silica: Prepare a slurry of silica gel in your desired eluent containing 1-2% triethylamine (Et₃N). The triethylamine neutralizes the acidic sites on the silica surface, making it much milder.
-
Alternative Stationary Phases: Consider using less acidic supports like Florisil® or neutral alumina. For more polar isoindoles, reverse-phase (C18) chromatography may be a viable option.[12]
-
Avoid Chromatography: The best approach for unstable compounds is to avoid chromatography altogether. Design your synthesis to allow for purification by crystallization or precipitation. This is often a more scalable and less harsh method.[12]
Q4: I need to increase the stability of my compound for a materials application, but N-substitution alone is insufficient. What other kinetic stabilization methods can I use?
Causality: If a molecule is electronically stable but still reactive, the issue is likely low kinetic barriers to decomposition (e.g., dimerization). In this case, the solution is to physically block the reactive sites.
Solution: Steric Hindrance
Introducing sterically bulky substituents near the reactive centers of the isoindole core provides a "steric shield" that kinetically hinders the approach of other molecules, thereby preventing dimerization and other bimolecular decomposition reactions.[12][13][14]
-
Positions C1 and C3: Attaching bulky groups (e.g., tert-butyl, phenyl, or triisopropylsilyl) at the C1 and C3 positions of the pyrrole ring is highly effective.
-
N-Substituent: Using a bulky N-substituent can also contribute significantly to kinetic stability.
Data Summary: Impact of Substitution on Isoindole Stability
| Isoindole Derivative Type | Key Substituent(s) | Primary Stabilization Mechanism | Observed Stability | Reference |
| Parent Isoindole | None | - | Highly Unstable; Trapped in situ | [3][8] |
| N-Alkylisoindole | N-CH₃, N-Benzyl | Electronic (Prevents Tautomerization) | Isolable, but still reactive | [6][7] |
| 4,5,6,7-Tetrabromoisoindole | Br at C4, C5, C6, C7 | Electronic (EWG) | Stable, Crystalline Solid | [8] |
| 1,3-Disubstituted Isoindole | Bulky groups at C1, C3 | Kinetic (Steric Hindrance) | Substantially increased stability | [13] |
| Phthalimide | C=O at C1, C3 | Electronic (EWG) & Structural | Very Stable Commercial Compound | [2][7] |
References
- 1. benchchem.com [benchchem.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Isoindole - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Identifying and minimizing side reactions in isoindole-1,3-dione synthesis
Welcome to the Technical Support Center for Isoindole-1,3-dione (Phthalimide) Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help identify and minimize common side reactions, thereby improving yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-substituted isoindole-1,3-diones.
Q1: I am getting a low yield or no product in my reaction. What are the common causes?
A1: Low or no yield in isoindole-1,3-dione synthesis can stem from several factors, primarily related to reaction conditions and reagent choice.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature. When synthesizing from phthalic anhydride and a primary amine, adequate heating is crucial to drive the dehydration and cyclization to the imide. Without sufficient heat, the reaction may stop at the intermediate phthalamic acid stage.
-
Poor Nucleophilicity: In the Gabriel synthesis, the phthalimide nitrogen must be deprotonated to form a potent nucleophile. If the base used is not strong enough or if there is moisture in the reaction, deprotonation will be incomplete, leading to a poor yield.
-
Steric Hindrance: The Gabriel synthesis is most effective with primary alkyl halides. Secondary alkyl halides react much slower and are prone to elimination side reactions, while tertiary alkyl halides are generally unreactive towards S(_N)2 substitution.
-
Poor Leaving Group: The efficiency of the S(_N)2 reaction in the Gabriel synthesis is dependent on the leaving group of the alkylating agent. Alkyl iodides and bromides are generally better substrates than chlorides.
Troubleshooting Tips:
-
Ensure your reagents are dry and of high purity.
-
For reactions of phthalic anhydride with amines, ensure the temperature is high enough to remove water and facilitate ring closure.
-
In the Gabriel synthesis, use a strong, non-nucleophilic base like potassium hydride (KH) or sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or DMSO to ensure complete deprotonation of phthalimide. Alternatively, commercially available potassium phthalimide can be used.
-
When using less reactive alkyl chlorides, consider adding a catalytic amount of potassium iodide to facilitate an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide.
Q2: My final product is contaminated with a significant amount of a starting material or an intermediate. How can I avoid this?
A2: Contamination is often due to incomplete reaction or the formation of stable intermediates.
-
Phthalamic Acid Intermediate: In the direct condensation of phthalic anhydride with a primary amine, if the reaction is not heated sufficiently or for an adequate duration, the intermediate phthalamic acid may be isolated as the main product or a major impurity.[1]
-
Unreacted Phthalimide: In the Gabriel synthesis, if the deprotonation or the subsequent alkylation is incomplete, you will have unreacted phthalimide or its salt in your product mixture.
Troubleshooting Tips:
-
Driving the reaction to completion: For the condensation reaction, ensure you are using a high enough temperature (often >150 °C) and a sufficiently long reaction time to drive off the water molecule and favor the formation of the isoindole-1,3-dione. The use of a Dean-Stark trap to remove water can be beneficial.
-
Purification: Phthalamic acids are carboxylic acids and can often be removed by a basic wash during the work-up. Unreacted phthalimide can sometimes be removed by recrystallization.
Q3: I am observing the formation of an alkene as a major byproduct. What is causing this and how can I prevent it?
A3: Alkene formation is a classic side reaction in the Gabriel synthesis, arising from an E2 elimination pathway. This is particularly problematic when using sterically hindered alkyl halides.
-
Substrate Choice: Secondary and tertiary alkyl halides are more prone to elimination reactions than primary alkyl halides, as the phthalimide anion, being a bulky nucleophile, can act as a base.[2]
Troubleshooting Tips:
-
Use Primary Alkyl Halides: Whenever possible, use primary alkyl halides for the Gabriel synthesis to minimize the competing elimination reaction.[2]
-
Reaction Conditions: Lowering the reaction temperature may favor the S(_N)2 substitution over the E2 elimination, although this may also slow down the desired reaction.
-
Alternative Methods: If the synthesis of a secondary amine is required, consider alternative synthetic routes that are less prone to elimination.
Q4: My isoindole-1,3-dione product is hydrolyzing during workup. How can I prevent this?
A4: The imide ring of the isoindole-1,3-dione is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures. This will cleave the ring to form the corresponding phthalamic acid derivative.[3]
Troubleshooting Tips:
-
Milder Deprotection: In the context of the Gabriel synthesis for preparing primary amines, the final deprotection step to cleave the phthalimide can be harsh. The Ing-Manske procedure, which uses hydrazine hydrate in a milder, often neutral, refluxing ethanol solution, is a common and gentler alternative to strong acid or base hydrolysis.[3]
-
Workup Conditions: During the workup of the N-substituted isoindole-1,3-dione itself, avoid prolonged exposure to strong acids or bases. Use buffered solutions for extractions if your molecule is particularly sensitive.
Q5: I am trying to synthesize a chiral isoindole-1,3-dione from a chiral amino acid, but I am getting a racemic mixture. Why is this happening?
A5: Racemization is a significant side reaction when dealing with chiral centers, especially the α-carbon of amino acids.
-
Mechanism of Racemization: In the synthesis of α-amino acids via the Gabriel malonic ester method, a strong base is used to deprotonate the α-carbon of the N-phthalimidomalonic ester, forming an enolate. This enolate is planar (sp² hybridized), and the subsequent alkylation can occur from either face of the plane with roughly equal probability, leading to a racemic mixture of the product.[4][5] Even if you start with an optically pure α-halo ester, the basic conditions of the reaction can lead to epimerization of the chiral center.
Troubleshooting Tips:
-
Use of Chiral Auxiliaries: Employing a chiral auxiliary can introduce diastereoselectivity to the reaction, allowing for the separation of diastereomers followed by the removal of the auxiliary.
-
Enzymatic Resolution: After the synthesis of the racemic mixture, an enzymatic resolution can be used to selectively react with one enantiomer, allowing for the separation of the two.
-
Chiral Chromatography: The enantiomers can be separated using chiral chromatography techniques.
Data Presentation: Comparative Analysis of Synthesis Methods
The choice of reaction conditions can significantly impact the yield and reaction time of isoindole-1,3-dione synthesis. The following tables provide a summary of quantitative data from various studies.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Reaction | Heating Method | Solvent | Catalyst/Reagent | Time | Temperature (°C) | Yield (%) | Reference |
| Phthalic Anhydride + Aniline | Conventional | Acetic Acid | - | 4 hours | Reflux | <50% | [6] |
| Phthalic Anhydride + Aniline | Microwave | Acetic Acid | - | 4 min | - | >50% | [6] |
| Phenylhydrazine + Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 | [7] |
| Phenylhydrazine + Propiophenone | Microwave | - | Eaton's Reagent | 10 min | 170 | 92 | [7] |
Table 2: Effect of Solvent on the N-Alkylation of Phthalimide
| Alkylating Agent | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Benzyl Chloride | Dimethylformamide (DMF) | K₂CO₃ | Warm | Short | High | [8] |
| Various Alkyl Halides | Dimethylformamide (DMF) | - | - | - | Considered the best choice | [3][9] |
| Various Alkyl Halides | Dimethyl Sulfoxide (DMSO) | - | - | - | Alternative solvent | [3][9] |
| Various Alkyl Halides | Acetonitrile | - | - | - | Alternative solvent | [3][9] |
Table 3: Comparison of Deprotection Methods in Gabriel Synthesis
| N-Substituted Phthalimide | Reagent | Conditions | Time | Yield of Primary Amine (%) | Reference |
| N-Phenylphthalimide | Hydrazine | Refluxing Ethanol | 5.3 h | 80 | [1] |
| N-Phenylphthalimide | Hydrazine + 1 eq. NaOH | Refluxing Ethanol | 1.6 h | 80 | [1] |
| N-Phenylphthalimide | Hydrazine + 5 eq. NaOH | Refluxing Ethanol | 1.2 h | 80 | [1] |
| N-(4-Ethylphenyl)phthalimide | Hydroxylamine | Refluxing Ethanol | 7.5 h | 80 | [1] |
| N-(4-Ethylphenyl)phthalimide | Hydroxylamine + 10 eq. NaOH | Refluxing Ethanol | 4 h | 80 | [1] |
| N-(4-Ethylphenyl)phthalimide | Hydroxylamine + 20 eq. NaOH | Refluxing Ethanol | 2 h | 80 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in isoindole-1,3-dione synthesis.
Protocol 1: General Procedure for the Synthesis of N-Substituted Isoindole-1,3-diones from Phthalic Anhydride and a Primary Amine (Conventional Heating)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and the desired primary amine (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to over 24 hours depending on the reactivity of the amine.[10]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Protocol 2: General Procedure for the Gabriel Synthesis of a Primary Amine
-
Deprotonation of Phthalimide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend phthalimide (1.0 eq) in anhydrous DMF. Add a strong base such as potassium hydride (KH, 1.1 eq) or sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases. Alternatively, use commercially available potassium phthalimide.
-
N-Alkylation: To the resulting solution of the phthalimide anion, add the primary alkyl halide (1.0-1.2 eq) dropwise at room temperature. The reaction mixture is then heated (typically 60-100 °C) and stirred until the starting material is consumed, as monitored by TLC.
-
Work-up of N-Alkylphthalimide: After cooling to room temperature, the reaction mixture is poured into water, and the precipitated N-alkylphthalimide is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization.
-
Cleavage of the Phthalimide (Hydrazinolysis - Ing-Manske Procedure): The N-alkylphthalimide (1.0 eq) is suspended in ethanol, and hydrazine hydrate (1.2-2.0 eq) is added.[3] The mixture is heated to reflux for several hours. A white precipitate of phthalhydrazide will form.
-
Isolation of the Primary Amine: After cooling, the precipitate is removed by filtration. The filtrate, containing the desired primary amine, is then concentrated under reduced pressure. The amine can be further purified by distillation or by conversion to a salt followed by recrystallization.
Protocol 3: Microwave-Assisted Synthesis of N-Phenyl Phthalimide
-
Reaction Mixture: In a microwave-safe reaction vessel, combine phthalic anhydride (1.0 eq) and aniline (1.0 eq) in glacial acetic acid.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short period (e.g., 5-10 minutes).[6]
-
Work-up and Purification: After cooling, the product can be isolated by filtration if it precipitates, or by removing the solvent and then purifying by recrystallization.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in isoindole-1,3-dione synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. orgosolver.com [orgosolver.com]
- 3. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. acgpubs.org [acgpubs.org]
Technical Support Center: Refinement of Experimental Conditions for Isoindole-1,3-dione Reactions
Welcome to the Technical Support Center for isoindole-1,3-dione (phthalimide) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Gabriel synthesis and related reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the successful synthesis of primary amines and other N-substituted phthalimides.
Introduction to Isoindole-1,3-dione Chemistry: The Gabriel Synthesis
The Gabriel synthesis is a robust and widely used method for the preparation of primary amines from primary alkyl halides.[1][2][3] This method utilizes the nucleophilic nature of the phthalimide anion to displace a halide, forming an N-alkylphthalimide intermediate. Subsequent cleavage of this intermediate yields the desired primary amine, effectively avoiding the over-alkylation often observed with direct alkylation of ammonia.[3][4] Isoindole-1,3-dione derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds, including analgesics, anti-inflammatories, and anticonvulsants.[5][6][7]
This guide will walk you through common experimental hurdles and provide evidence-based solutions to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of phthalimide is not proceeding or is extremely slow. What are the likely causes?
A1: A stalled or sluggish N-alkylation reaction is a common issue that can often be traced back to one of the following factors:
-
Poor Solubility of Potassium Phthalimide: Potassium phthalimide has limited solubility in many common organic solvents. If it does not dissolve, the reaction will be slow or will not proceed.
-
Inactive Alkyl Halide: The reactivity of the alkyl halide is crucial for the SN2 reaction to occur.
-
Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride, the reaction may be very slow. Consider converting the alkyl chloride to an alkyl iodide in situ using a catalytic amount of sodium or potassium iodide (the Finkelstein reaction).[9] This method is most effective for primary alkyl halides.[10] Secondary alkyl halides react much slower, and tertiary, vinyl, or aryl halides are generally unreactive in the Gabriel synthesis.[1][11][12]
-
-
Low Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate.
-
Deactivated Potassium Phthalimide: If the potassium phthalimide is old or has been exposed to moisture, it may have hydrolyzed back to phthalimide and potassium hydroxide, reducing its nucleophilicity.[13]
-
Solution: It is best to use freshly prepared or properly stored potassium phthalimide. Alternatively, you can generate the potassium phthalimide in situ by reacting phthalimide with a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) directly in the reaction flask.[9]
-
Q2: I am observing a low yield of my desired primary amine after the cleavage step. What could be wrong?
A2: Low yields after the final cleavage step can be frustrating. Here are the most common culprits and their solutions:
-
Incomplete Cleavage of the N-Alkylphthalimide: The phthalimide group can be stubborn to remove.
-
Solution: The classic methods for cleavage are acidic or basic hydrolysis. However, these often require harsh conditions (strong acids or bases and high temperatures) which can degrade sensitive functional groups on your target molecule.[1][14] The Ing-Manske procedure, which utilizes hydrazine hydrate (N₂H₄·H₂O) in a refluxing alcohol (typically ethanol or methanol), is a much milder and often more efficient method for cleaving the N-alkylphthalimide.[1][3][8][10][14]
-
-
Product Loss During Workup: The workup procedure, especially the separation of the desired amine from the phthalic acid or phthalhydrazide byproduct, can lead to significant product loss.
-
Solution: When using the Ing-Manske procedure, the phthalhydrazide byproduct is often insoluble in the reaction mixture and can be removed by filtration.[1][3][10] If separation is challenging, consider adjusting the pH of the solution to precipitate the byproduct or the product. Careful extraction and purification techniques, such as flash column chromatography, are often necessary to isolate the pure amine.[8][10]
-
-
Competing Elimination Reactions: If you are using a secondary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct and reducing the yield of the N-alkylated intermediate.[10][12]
-
Solution: The Gabriel synthesis is not ideal for secondary alkyl halides.[1][3] If you must use a secondary halide, using a more polar, non-nucleophilic solvent and carefully controlling the temperature may help to favor substitution over elimination. However, it is often better to consider an alternative synthetic route for secondary amines.[10]
-
Q3: I am having difficulty purifying my final amine product from the reaction byproducts. What are some effective strategies?
A3: Purification is a critical step. The choice of strategy depends on the cleavage method used:
-
After Hydrazinolysis (Ing-Manske Procedure):
-
After Acidic or Basic Hydrolysis:
-
The byproduct is phthalic acid or its salt.
-
Acidic Workup: After acidic hydrolysis, the amine will be in its protonated, water-soluble form (an ammonium salt). You can wash the reaction mixture with an organic solvent to remove any non-polar impurities. Then, basifying the aqueous layer with a strong base (e.g., NaOH) will deprotonate the amine, making it less water-soluble and extractable with an organic solvent.
-
Basic Workup: After basic hydrolysis, the phthalic acid will be in its deprotonated, water-soluble salt form. The amine can be extracted with an organic solvent.
-
For all methods, final purification is often achieved by flash column chromatography.[8]
Troubleshooting Guide
This section provides a more detailed, issue-based approach to refining your experimental conditions.
| Issue | Potential Cause | Recommended Solution |
| No or Slow Reaction | Poorly reactive alkyl halide (e.g., chloride). | Add a catalytic amount of NaI or KI to facilitate an in situ Finkelstein reaction.[9] |
| Low reaction temperature. | Increase the temperature to 90-100°C.[2] Monitor for decomposition. | |
| Inappropriate solvent. | Use a dry, polar aprotic solvent like DMF or DMSO.[2][8][9] | |
| Decomposed potassium phthalimide. | Use fresh reagent or generate it in situ using phthalimide and K₂CO₃.[9][13] | |
| Low Yield | Incomplete reaction. | Monitor the reaction progress by TLC. If the starting material is still present, consider increasing the reaction time or temperature. |
| Competing elimination (E2) reaction. | This is common with secondary alkyl halides. The Gabriel synthesis is best for primary halides.[10] | |
| Inefficient cleavage of the phthalimide group. | Use the milder Ing-Manske procedure with hydrazine hydrate.[1][8][14] | |
| Product degradation during harsh hydrolysis. | Avoid strong acids or bases if your product is sensitive. Opt for hydrazinolysis.[14] | |
| Formation of Side Products | Use of secondary alkyl halides. | Leads to alkene byproducts via elimination.[10] Consider alternative synthetic routes for secondary amines. |
| Impure starting materials. | Ensure the purity of your alkyl halide and phthalimide reagent. | |
| Difficult Purification | Phthalhydrazide is difficult to filter. | Ensure complete precipitation by cooling the reaction mixture. Try washing the filter cake with a suitable solvent to remove any trapped product. |
| Product and byproduct have similar solubility. | Optimize your chromatography conditions (solvent system, gradient) for better separation. |
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of Phthalimide
-
To a solution of potassium phthalimide (1.0 eq.) in dry DMF (see table below for recommended concentration), add the primary alkyl halide (1.0-1.2 eq.).
-
If using an alkyl chloride or bromide, consider adding a catalytic amount of potassium iodide (0.1 eq.).
-
Heat the reaction mixture to 90°C and stir until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and collect the precipitated N-alkylphthalimide by filtration.
-
Wash the solid with water and dry under vacuum. The product can be further purified by recrystallization if necessary.
| Parameter | Recommended Condition |
| Solvent | DMF, DMSO, Acetonitrile[8][9] |
| Temperature | 80-100°C[2] |
| Concentration | ~0.5 - 1.0 M |
Protocol 2: Cleavage of N-Alkylphthalimide using the Ing-Manske Procedure
-
Suspend the N-alkylphthalimide (1.0 eq.) in ethanol or methanol.
-
Add hydrazine hydrate (1.5-2.0 eq.).
-
Heat the mixture to reflux and stir until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. The phthalhydrazide byproduct will precipitate.
-
Filter the mixture to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
The crude amine can then be purified by distillation, recrystallization, or column chromatography.[8]
Visualizing the Workflow
General Workflow for the Gabriel Synthesis
Caption: A simplified workflow of the Gabriel synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. orgosolver.com [orgosolver.com]
- 13. reddit.com [reddit.com]
- 14. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Crystallization of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful crystallization of this compound?
A1: The selection of an appropriate solvent system is the most critical factor for successful crystallization.[1] An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will completely dissolve it at an elevated temperature.[2][3] For isoindole-1,3-dione derivatives, a mixed solvent system like dichloromethane/n-hexane has been shown to be effective.[4]
Q2: My compound is not crystallizing from the solution, what should I do?
A2: If crystals do not form, your solution may not be sufficiently supersaturated. Several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[1]
-
Seeding: Introduce a small, pure crystal of the target compound (a seed crystal) into the supersaturated solution. This will act as a template for further crystallization.[1]
-
Concentration: If the solution is too dilute, you can slowly evaporate some of the solvent to increase the concentration of the compound.[5]
-
Cooling: Further, reduce the temperature of the solution by placing it in an ice bath or refrigerator to decrease the solubility of the compound.[1]
Q3: What does it mean if my compound "oils out" and how can I prevent it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[6] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too quickly.[5][6] To prevent this, you can:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional "good" solvent to decrease the supersaturation.
-
Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.[6][7]
Q4: Can rapid crystallization affect the purity of my product?
A4: Yes, rapid crystallization can trap impurities within the crystal lattice, which undermines the purpose of recrystallization.[5] A slow and controlled cooling process is crucial for obtaining high-purity crystals.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation | 1. Solution is not supersaturated.[1] 2. Insufficient cooling. 3. Lack of nucleation sites. | 1. Reduce the volume of the solvent by slow evaporation.[5] 2. Cool the solution in an ice bath.[1] 3. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[1] |
| "Oiling Out" | 1. The melting point of the compound is lower than the solvent's boiling point.[5] 2. The solution is too concentrated. 3. Cooling is too rapid.[7] | 1. Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool slowly.[7] 2. Try a different solvent or a solvent mixture with a lower boiling point.[1] |
| Poor Crystal Quality (e.g., small, needle-like) | 1. The nucleation rate is too high. 2. Rapid cooling or evaporation.[1] | 1. Decrease the level of supersaturation by using more solvent or cooling more slowly.[1] 2. Consider a different solvent system. |
| Low Yield | 1. Too much solvent was used.[8] 2. Premature filtration before crystallization is complete. 3. Crystals are significantly soluble in the cold solvent. | 1. Concentrate the mother liquor to recover more of the compound.[1][5] 2. Ensure the solution is cooled for a sufficient amount of time. 3. Use a minimal amount of ice-cold solvent for washing the crystals.[8] |
Experimental Protocols
Recrystallization Protocol for this compound
-
Solvent Selection: Based on literature for similar compounds, a solvent system of dichloromethane and n-hexane is a good starting point.[4] Dichloromethane acts as the "good" solvent in which the compound is soluble, and n-hexane acts as the "poor" or "anti-solvent" in which the compound is less soluble.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of warm dichloromethane.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add n-hexane dropwise until the solution becomes slightly cloudy, indicating the point of saturation.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visual Guides
Caption: Troubleshooting workflow for the crystallization process.
Caption: Relationship between problems, causes, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. acgpubs.org [acgpubs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Overcoming low yields in the N-alkylation of isoindole-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the N-alkylation of isoindole-1,3-dione, a key step in the Gabriel synthesis of primary amines.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of isoindole-1,3-dione (Gabriel Synthesis) preferred over the direct alkylation of ammonia for preparing primary amines?
A2: The Gabriel synthesis is favored because it effectively prevents the common problem of over-alkylation. In the direct alkylation of ammonia or primary amines, the product amine can react further with the alkyl halide to form secondary, tertiary, and even quaternary ammonium salts.[1][2] The use of the phthalimide anion as a protected form of ammonia circumvents this issue, leading to cleaner reactions and higher yields of the desired primary amine.[1][3][4]
Q2: What is the fundamental mechanism of the N-alkylation of isoindole-1,3-dione?
A2: The reaction proceeds via a two-step mechanism:
-
Deprotonation: A base is used to remove the acidic proton from the nitrogen of the phthalimide, creating a highly nucleophilic phthalimide anion. The acidity of this proton is enhanced by the two adjacent carbonyl groups that stabilize the resulting anion through resonance.[2][4][5]
-
Nucleophilic Substitution (SN2): The phthalimide anion then acts as a nucleophile and attacks a primary alkyl halide in an SN2 reaction, displacing the halide and forming an N-alkylphthalimide.[4][5][6]
Q3: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?
A3: It is generally not recommended. The Gabriel synthesis is most effective with primary alkyl halides and proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[1] Secondary and tertiary alkyl halides are more sterically hindered, which significantly slows down the rate of nucleophilic substitution and can lead to competing elimination (E2) reactions, forming alkenes as side products and resulting in low yields of the desired amine.[1][6][7]
Q4: What are the alternatives to harsh acidic or basic hydrolysis for the final deprotection step?
A4: The Ing-Manske procedure, which utilizes hydrazine hydrate in a milder, often neutral, refluxing ethanol solution, is a common and effective alternative to harsh acidic or basic hydrolysis.[1][7][8] This method is particularly advantageous when the target molecule contains functional groups that are sensitive to strong acids or bases.[1] Another mild cleavage method involves the use of sodium borohydride in isopropyl alcohol.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of isoindole-1,3-dione.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: Old or degraded potassium phthalimide or alkyl halide.[1] 2. Inappropriate solvent: The solvent may not be suitable for the reaction conditions.[1] 3. Insufficient reaction temperature or time: The reaction may not have proceeded to completion.[1] 4. Steric hindrance: Using a secondary or tertiary alkyl halide.[1][6][7] 5. Presence of moisture: Water can hydrolyze the phthalimide anion.[4][6] | 1. Verify reagent quality: Use freshly prepared or properly stored reagents.[1] 2. Optimize solvent: For the Gabriel synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective.[1][6][9] DMF is often considered the best choice.[9][10] 3. Adjust reaction conditions: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using TLC.[1] 4. Use a suitable substrate: The Gabriel synthesis is most effective with primary alkyl halides.[1][6][7] 5. Ensure anhydrous conditions: Use dry solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][11] |
| Formation of Side Products (e.g., Alkenes) | 1. Elimination reaction (E2): Occurs with secondary or sterically hindered primary alkyl halides. The phthalimide anion can act as a base.[4][6] | 1. Use primary alkyl halides: Stick to unhindered primary alkyl halides to minimize elimination.[4][6] 2. Lower reaction temperature: If possible, run the reaction at a lower temperature to favor substitution over elimination, though this may require longer reaction times. |
| Reaction is Sluggish or Incomplete | 1. Low reactivity of the alkyl halide: Alkyl chlorides are less reactive than bromides and iodides.[6] 2. Poor solubility of reactants: The phthalimide salt may not be fully dissolved in the reaction medium.[4] | 1. Use a more reactive alkyl halide: Prefer alkyl iodides or bromides. For less reactive chlorides, consider adding a catalytic amount of potassium iodide to facilitate the reaction.[6][10] 2. Improve solubility: Switch to a solvent like DMF, which is excellent for dissolving potassium phthalimide.[4][10] Gently heating the mixture can also help.[4] |
| Difficulty in Product Purification | 1. Challenging separation of phthalhydrazide: The phthalhydrazide byproduct from hydrazinolysis can be difficult to separate.[7] 2. Hydrolysis of the product during work-up: The isoindole-1,3-dione ring can be susceptible to hydrolysis under strong acidic or basic conditions.[1] | 1. Alternative workup: Consider acidic hydrolysis if the product is stable to acid, as the resulting phthalic acid is often easier to remove. 2. Milder work-up conditions: Employing a milder deprotection method like hydrazinolysis and using buffered solutions during extraction can help to prevent unwanted hydrolysis of the product.[1] |
Experimental Protocols
General Procedure for N-Alkylation of Phthalimide in DMF
This protocol is a modification of the Ing and Manske method.[10]
Materials:
-
Phthalimide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Primary alkyl halide (e.g., benzyl chloride)
-
Dimethylformamide (DMF), anhydrous
-
Potassium iodide (KI) (optional, for less reactive halides)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine phthalimide (1.0 eq), anhydrous potassium carbonate (0.55 eq), and the primary alkyl halide (1.5 eq) in anhydrous DMF.
-
If using a less reactive alkyl bromide or chloride, add a catalytic amount of potassium iodide.[10]
-
Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the substrate (e.g., for N-benzylphthalimide, heating at reflux may be sufficient).[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water to precipitate the N-alkylated product.[10]
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Deprotection via Hydrazinolysis (Ing-Manske Procedure)
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve the N-alkylphthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux. A precipitate of phthalhydrazide should form.[7]
-
After cooling, the phthalhydrazide can be removed by filtration.
-
The filtrate, containing the primary amine, can be further purified by distillation or other appropriate methods.
Data Presentation
Table 1: Comparison of Solvents for N-Alkylation of Phthalimide
| Solvent | Typical Conditions | Yield | Notes |
| Dimethylformamide (DMF) | Warming with potassium phthalimide | High | Often considered the best solvent, allowing for lower temperatures and shorter reaction times.[9][10] |
| Dimethyl sulfoxide (DMSO) | Varies | Good | A suitable polar aprotic solvent.[9] |
| Acetonitrile | Varies | Moderate to Good | Another effective polar aprotic solvent.[9] |
| Ethanol/Methanol | Reflux | Variable | Can be used, but may require longer reaction times.[10] |
| Toluene/Xylene | Reflux | Variable | Higher boiling points, may be suitable for less reactive halides.[10] |
| No Solvent (Neat) | 170-200 °C | Variable | Prone to overheating, browning of the product, and caking.[10] |
Table 2: Effect of Alkyl Halide on Reaction Success
| Alkyl Halide Type | Reactivity | Typical Yield | Potential Issues |
| Primary (R-I) | Highest | High | - |
| Primary (R-Br) | High | High | - |
| Primary (R-Cl) | Moderate | Moderate to High | May require a catalyst (e.g., KI) and more forcing conditions.[6][10] |
| Secondary (R₂CH-X) | Low | Low to None | Prone to E2 elimination, leading to alkene byproducts.[6][7] |
| Tertiary (R₃C-X) | Very Low | None | Fails to react via SN2 mechanism.[6] |
| Benzylic/Allylic | High | High | Generally good substrates for SN2 reactions.[6] |
Visualizations
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when encountering poor solubility with this compound?
A1: When facing solubility challenges with this compound, a systematic approach is recommended. Start with simple and readily available techniques before moving to more complex methods. The initial steps should include:
-
pH Modification: The amino group in the molecule suggests that its solubility may be pH-dependent. Attempt to dissolve the compound in acidic or basic aqueous solutions to see if salt formation increases its solubility.
-
Co-solvents: Investigate the use of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or polyethylene glycol (PEG) in varying concentrations with water.[1][2]
-
Particle Size Reduction: If the dissolution rate is the primary issue, consider techniques like micronization to increase the surface area of the compound.[3][4][5][6][7][8][9]
Q2: Which advanced techniques can be employed if initial methods are insufficient?
A2: If basic methods do not yield the desired solubility, more advanced techniques can be explored. These often involve more sophisticated formulation strategies:
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can enhance solubility.[4][10] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). Techniques to prepare solid dispersions include hot-melt extrusion and spray drying.
-
Complexation: The use of complexing agents, particularly cyclodextrins, can encapsulate the hydrophobic parts of the molecule, thereby increasing its aqueous solubility.[2][3][11][12]
-
Nanosuspensions: For a significant increase in dissolution velocity and saturation solubility, reducing the particle size to the nanometer range through nanosuspension technology can be highly effective.[4][5][13][14]
Q3: Are there any chemical modification strategies to improve the solubility of this compound?
A3: Yes, chemical modifications can be a powerful tool, although they result in a new chemical entity. For this compound, potential strategies include:
-
Salt Formation: The presence of a primary amine provides a site for salt formation with pharmaceutically acceptable acids. This is often a very effective method for increasing solubility.[3][4][7][15][16]
-
Prodrugs: A more complex approach involves creating a prodrug by attaching a hydrophilic moiety to the molecule. This can improve solubility and absorption, with the active compound being released in vivo.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon addition of aqueous media. | The compound has very low aqueous solubility and the solvent capacity is exceeded. | 1. Increase the concentration of the co-solvent. 2. Use a surfactant to improve the wettability and dispersion of the compound.[2][3][4]3. Explore pH adjustment if the compound has ionizable groups.[17] |
| Dissolution rate is too slow for the intended application. | The particle size of the solid compound is too large, limiting the surface area for dissolution. | 1. Reduce particle size through micronization or jet milling.[6][7][8][9]2. Prepare a nanosuspension for a more significant increase in dissolution velocity.[5][13][14] |
| Solubility is still insufficient even with co-solvents and pH adjustment. | The intrinsic solubility of the molecule is extremely low, and simple methods are not sufficient. | 1. Formulate a solid dispersion with a hydrophilic polymer.[4][10]2. Utilize cyclodextrin complexation to encapsulate the molecule and improve its interaction with water.[2][3][11][12] |
| The formulation approach is not scalable for larger batches. | The chosen laboratory method is not suitable for large-scale production (e.g., solvent evaporation for solid dispersions). | 1. Consider scalable techniques like hot-melt extrusion or spray drying for solid dispersions.[10][18][19]2. For particle size reduction, jet milling is a scalable option .[9] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH to determine the pH-solubility profile.
Protocol 2: Co-solvent Solubility Enhancement
-
Solvent Selection: Choose a set of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a range of co-solvent concentrations in water (e.g., 10%, 20%, 40%, 60%, 80% v/v).
-
Solubility Measurement: Following the same procedure as in Protocol 1 (steps 2-5), determine the solubility of the compound in each co-solvent mixture.
-
Data Analysis: Plot the solubility of the compound against the percentage of the co-solvent to identify the optimal co-solvent and concentration for solubilization.
Visual Guides
Caption: Workflow for selecting a solubility enhancement technique.
Caption: Categories of solubility enhancement techniques.
References
- 1. scispace.com [scispace.com]
- 2. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. Bioavailability and Solubility Enhancement Services - Patheon pharma services [patheon.com]
- 10. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 11. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. journal.appconnect.in [journal.appconnect.in]
- 15. jddtonline.info [jddtonline.info]
- 16. agnopharma.com [agnopharma.com]
- 17. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 18. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 19. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimization of Reaction Parameters for Isoindole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction parameters for isoindole synthesis. Isoindoles are a critical class of heterocyclic compounds in medicinal chemistry, but their synthesis can be challenging due to the inherent instability of the isoindole ring system. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to help you achieve successful and reproducible results.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during isoindole synthesis in a question-and-answer format.
Question 1: My isoindole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields are a frequent challenge in isoindole synthesis, primarily due to the instability of the isoindole ring, which is susceptible to decomposition.[1] Several factors can contribute to this issue:
-
Product Instability: The target isoindole may be degrading during the reaction or workup.
-
Solution: Consider trapping the unstable isoindole in situ with a dienophile, such as N-phenylmaleimide or dimethyl acetylenedicarboxylate (DMAD). This can confirm the formation of the isoindole by providing a stable adduct.[1]
-
Solution: Minimize the reaction and workup time as isoindoles are sensitive to prolonged exposure to heat, light, and air.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the yield.
-
Solution: Systematically screen different solvents, as the polarity can affect reaction rates and product stability. For instance, in some reactions, chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) have been shown to provide higher yields compared to polar aprotic solvents like THF or DMF where decomposition was observed.[2]
-
Solution: Optimize the temperature. While some reactions require elevated temperatures, many isoindole syntheses benefit from lower temperatures (e.g., 0-5 °C) to minimize decomposition.[3]
-
-
Atmospheric Oxidation: Isoindoles can be sensitive to oxidation from atmospheric oxygen.
-
Acid/Base Sensitivity: The isoindole ring can be unstable under strongly acidic or basic conditions.
-
Solution: If possible, buffer the reaction mixture. During workup, use mild acids and bases (e.g., saturated ammonium chloride, sodium bicarbonate) and minimize contact time.[3]
-
Question 2: I am observing the formation of a dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?
Answer:
The formation of dark, insoluble, tar-like materials is a strong indication of polymerization, a common side reaction in isoindole synthesis due to the high reactivity of the isoindole ring system.[2]
-
Cause: Polymerization is often initiated when the isoindole reacts with an electrophilic species, which can be an unreacted starting material or an intermediate, leading to a chain reaction.[2]
-
Prevention:
-
Control Stoichiometry: Ensure precise control over the stoichiometry of your reagents. In some cases, using a slight excess of one reagent can help to consume the reactive isoindole as it is formed.
-
Slow Addition: Add reagents dropwise, especially if the reaction is exothermic, to maintain better control over the reaction temperature and concentration of reactive species.
-
Use of Excess Acid: In reactions that proceed through an isoindolium ion, using a large excess of acid can fully convert the isoindole to the isoindolium, preventing the isoindole from acting as a nucleophile and polymerizing.[2]
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization.
-
Question 3: My purification by column chromatography is proving difficult, with product decomposition on the column or poor separation. What are the best practices for purifying isoindoles?
Answer:
Purification of isoindoles can be challenging due to their instability on stationary phases like silica gel.
-
Decomposition on Silica/Alumina: Standard silica or alumina gel can be acidic or basic enough to cause decomposition of sensitive isoindoles.
-
Solution: Use deactivated silica gel, which can be prepared by treating it with a base like triethylamine. Alternatively, consider using less acidic or basic stationary phases such as Florisil or C18 reverse-phase media.[3]
-
-
Avoid Chromatography if Possible: For larger scale purifications, developing a purification strategy based on crystallization or precipitation is often more scalable and can be less harsh on the product.[3]
-
Thermal Degradation during Distillation: If your isoindole derivative is an oil, distillation can lead to thermal decomposition.
-
Solution: Use high-vacuum distillation techniques like short-path distillation to lower the boiling point and minimize thermal exposure.[3]
-
-
Optimize Chromatography Conditions:
-
Run the column quickly to minimize the time the compound spends on the stationary phase.
-
Use a solvent system that provides good separation with a reasonable elution time.
-
Consider adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds, to improve peak shape and reduce tailing.
-
Data Presentation
Optimizing reaction parameters is crucial for maximizing the yield and purity of isoindole synthesis. The following tables provide examples of how systematic changes in reaction conditions can impact the outcome of the synthesis.
Table 1: Optimization of a One-Pot Synthesis of a Polycyclic Isoindoline [2]
This table summarizes the optimization of the reaction conditions for the cyclization step in a one-pot synthesis of a polycyclic isoindoline. The yields were determined by ¹H NMR with 1,3,5-trimethoxybenzene as the internal standard. Isolated yields are shown in parentheses.
| Entry | Solvent | Acid | Equivalents of Acid | Yield (%) |
| 1 | CH₂Cl₂ | TFA | 10 | >98 (84) |
| 2 | ClCH₂CH₂Cl | TFA | 10 | >98 |
| 3 | CHCl₃ | TFA | 10 | 95 |
| 4 | Toluene | TFA | 10 | 93 |
| 5 | Acetonitrile | TFA | 10 | 0 |
| 6 | THF | TFA | 10 | Decomposition |
| 7 | 1,4-Dioxane | TFA | 10 | Decomposition |
| 8 | MeOH | TFA | 10 | Decomposition |
| 9 | DMF | TFA | 10 | Decomposition |
| 10 | CH₂Cl₂ | HCl | 10 | 75 |
| 11 | CH₂Cl₂ | H₂SO₄ | 10 | 0 |
| 12 | CH₂Cl₂ | TsOH | 10 | 85 |
| 13 | CH₂Cl₂ | MsOH | 10 | 88 |
| 14 | CH₂Cl₂ | Acetic Acid | 10 | 0 |
| 15 | CH₂Cl₂ | TFA | 1 | 25 |
| 16 | CH₂Cl₂ | TFA | 2 | 50 |
| 17 | CH₂Cl₂ | TFA | 5 | 75 |
| 18 | CH₂Cl₂ | TFA | 20 | >98 (91) |
TFA = Trifluoroacetic Acid, TsOH = p-Toluenesulfonic acid, MsOH = Methanesulfonic acid
Table 2: Effect of Substituents on the Yield of Polycyclic Isoindoline Synthesis [2]
This table illustrates the impact of electron-donating and electron-withdrawing groups on the tryptamine nucleophile in the one-pot synthesis of polycyclic isoindolines.
| Entry | Tryptamine Substituent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | 5-Me | 16 h | 23 | 81 |
| 2 | 5-MeO | 16 h | 23 | 75 |
| 3 | 5-Cl | 3 days | 23 | 60 |
| 4 | 5-Cl | 16 h | 60 | 65 |
| 5 | 1-Me | 16 h | 23 | 78 |
Experimental Protocols
This section provides detailed methodologies for key isoindole synthesis reactions.
Protocol 1: One-Pot Synthesis of a Polycyclic Isoindoline [2]
This protocol describes a one-pot procedure for the synthesis of a polycyclic isoindoline from 2-bromomethyl benzaldehyde and a tryptamine derivative.
Materials:
-
2-Bromomethyl benzaldehyde
-
Tryptamine derivative
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)
Procedure:
-
Isoindole Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromomethyl benzaldehyde (1.0 equiv) in CH₂Cl₂ (to a concentration of 0.10 M).
-
Add the tryptamine derivative (1.2 equiv) and triethylamine (1.2 equiv) to the solution at 23 °C.
-
Stir the reaction mixture for 2 hours at 23 °C. Monitor the reaction progress by TLC or ¹H NMR to confirm the formation of the isoindole intermediate.
-
Isoindolium Formation and Cyclization: Dilute the reaction mixture with CH₂Cl₂ to a concentration of 0.02 M.
-
Cool the mixture to -40 °C in a suitable cooling bath.
-
Slowly add trifluoroacetic acid (20 equiv) to the reaction mixture.
-
Allow the reaction to warm to 23 °C and stir for 16 hours.
-
Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired polycyclic isoindoline.
Protocol 2: Synthesis of N-Substituted Isoindoles from α,α'-Dibromo-o-xylene [1]
This is a classical method for preparing N-substituted isoindoles.
Materials:
-
α,α'-Dibromo-o-xylene
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or Acetonitrile)
-
Base (e.g., Sodium hydroxide, Triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve α,α'-dibromo-o-xylene in the chosen anhydrous solvent under an inert atmosphere.
-
In the dropping funnel, prepare a solution of the primary amine and the base in the same anhydrous solvent.
-
Add the amine/base solution dropwise to the stirred solution of α,α'-dibromo-o-xylene at room temperature over a period of 1-2 hours.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to yield the N-substituted isoindole.
Visualizations
The following diagrams illustrate key workflows and logical relationships in isoindole synthesis and troubleshooting.
Caption: General experimental workflow for isoindole synthesis.
References
Validation & Comparative
Unveiling the Potency of Isoindole-1,3-dione Derivatives: A Comparative Guide to Their Biological Activities
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, isoindole-1,3-dione derivatives have emerged as a promising scaffold, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological potency of various isoindole-1,3-dione derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of new and more effective therapeutic agents.
The versatile structure of the isoindole-1,3-dione core allows for substitutions at the imide nitrogen and on the aromatic ring, leading to a diverse library of compounds with activities ranging from anticancer and enzyme inhibition to anti-inflammatory effects. Understanding the structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of these derivatives.
Comparative Analysis of Biological Activity
The biological efficacy of isoindole-1,3-dione derivatives is profoundly influenced by the nature and position of their substituents. The following tables summarize the quantitative data from various studies, offering a comparative overview of their anticancer and enzyme inhibitory activities.
Anticancer Activity
Isoindole-1,3-dione derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The inhibitory concentrations (IC50) are a key measure of their potency.
| Derivative/Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 7 (containing azide and silyl ether) | A549 (Lung Carcinoma) | 19.41 ± 0.01 | [1] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma) | 0.26 µg/mL | [2] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myelogenous Leukemia) | 3.81 µg/mL | [2] |
| Isoindole-1,3(2H)-dione with tert-butyldiphenylsilyl ether and azido groups | HeLa, C6, A549 | Higher activity than 5-fluorouracil | [3] |
Enzyme Inhibition
The ability of isoindole-1,3-dione derivatives to inhibit specific enzymes is a key mechanism behind their therapeutic effects, particularly in neurodegenerative diseases and inflammation.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition:
| Derivative/Compound | Target Enzyme | IC50 (µM) |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 |
| para-fluoro substituted compounds 7a and 7f | AChE | 2.1 |
Carbonic Anhydrase (CA) Inhibition:
| Derivative/Compound | Target Enzyme | Ki (nM) |
| Isoindole‐1,3‐dione‐substituted sulfonamide derivatives | hCA I | 7.96 - 48.34 |
| Isoindole‐1,3‐dione‐substituted sulfonamide derivatives | hCA II | 7.96 - 48.34 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of isoindole-1,3-dione derivatives, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.
Tyrosine Kinase Inhibition Signaling Pathway
Many isoindole-1,3-dione derivatives exert their anticancer effects by inhibiting tyrosine kinases, which are crucial for cell proliferation and survival.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by an isoindole-1,3-dione derivative.
Apoptosis Signaling Pathway
Induction of apoptosis (programmed cell death) is another key mechanism of the anticancer activity of these compounds.
Caption: Intrinsic apoptosis pathway induced by an isoindole-1,3-dione derivative.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for evaluating the biological activity of newly synthesized isoindole-1,3-dione derivatives.
Caption: A generalized workflow for the screening of isoindole-1,3-dione derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and comparable results. Below are outlines for key assays mentioned in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate and incubate to allow attachment.
-
Treat cells with various concentrations of the isoindole-1,3-dione derivatives and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
BrdU Assay for Cell Proliferation
This immunoassay measures DNA synthesis as a direct marker of cell proliferation.
-
Principle: The thymidine analog 5-bromo-2'-deoxyuridine (BrdU) is incorporated into newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected with a specific anti-BrdU antibody.
-
Procedure:
-
Seed cells in a 96-well plate and treat with the test compounds.
-
Add BrdU to the culture medium and incubate to allow for its incorporation into the DNA of S-phase cells.
-
Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate to produce a colored product.
-
Measure the absorbance using a microplate reader.
-
The amount of color is proportional to the amount of DNA synthesis and, therefore, to the number of proliferating cells.
-
Ellman's Method for Acetylcholinesterase Inhibition
This method is a rapid and sensitive way to determine the activity of acetylcholinesterase.
-
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme to the mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase.
-
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 400-405 nm.
-
Procedure:
-
In a 96-well plate, add buffer, the test inhibitor at various concentrations, and the carbonic anhydrase enzyme solution.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the pNPA substrate.
-
Measure the absorbance at 400-405 nm kinetically.
-
The rate of the reaction is proportional to the CA activity.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
-
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The peroxidase activity of COX is measured. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.
-
Procedure:
-
Prepare a reaction mixture containing buffer, heme, and the test compound.
-
Add the COX-1 or COX-2 enzyme and incubate.
-
Add the chromogenic substrate and arachidonic acid to initiate the reaction.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm).
-
The decrease in absorbance is proportional to the inhibition of COX activity.
-
Calculate the percentage of inhibition and determine the IC50 value for each isoform.
-
This comparative guide highlights the significant potential of isoindole-1,3-dione derivatives as a versatile scaffold in drug discovery. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers aiming to design and synthesize novel derivatives with enhanced biological activity and therapeutic efficacy. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation drugs based on this privileged structure.
References
- 1. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Effects of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione (Pomalidomide)
Introduction
In the landscape of targeted cancer therapeutics, the evolution of thalidomide analogues, known as immunomodulatory drugs (IMiDs), has marked a significant advancement, particularly in the management of multiple myeloma (MM). 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione, commercially known as Pomalidomide, is a third-generation IMiD that has demonstrated potent anticancer activity, especially in patients with relapsed and refractory MM who have become resistant to other therapies, including its predecessor, Lenalidomide.[1][2] This guide provides a comprehensive validation of the anticancer effects of Pomalidomide, presenting a comparative analysis with other key anti-myeloma agents, detailing the underlying molecular mechanisms, and providing robust experimental protocols for its in-vitro characterization.
Comparative In-Vitro Efficacy Against Multiple Myeloma Cell Lines
The cytotoxic activity of Pomalidomide against multiple myeloma cell lines is a critical measure of its potential therapeutic efficacy. To provide a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of Pomalidomide and two other cornerstone anti-myeloma drugs, Lenalidomide and Bortezomib, in various MM cell lines. It is important to note that these values have been compiled from different studies, and direct comparisons should be made with the consideration that experimental conditions may have varied.
| Cell Line | Drug | IC50 (48-72h treatment) | Reference |
| RPMI-8226 | Pomalidomide | ~1-10 µM (inferred) | [3] |
| Lenalidomide | >10 µM | [4] | |
| Bortezomib | 15.9 nM | [5] | |
| U266 | Pomalidomide | Potent (inferred) | [3] |
| Lenalidomide | Not specified | ||
| Bortezomib | 7.1 nM | [5] | |
| MM.1S | Pomalidomide | Effective in Len-Resistant | [1][6] |
| Lenalidomide | Sensitive (IC50 not specified) | [4] | |
| Bortezomib | 15.2 nM (sensitive) | [7] |
Note: The IC50 for Pomalidomide in RPMI-8226 and U266 is inferred from studies demonstrating its efficacy in Lenalidomide-resistant lines. Specific comparative IC50 values from a single head-to-head study were not available in the reviewed literature.
Mechanistic Validation: Targeting the Cereblon E3 Ubiquitin Ligase Complex
Pomalidomide exerts its potent anticancer effects through a distinct mechanism of action centered on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[8] By binding to CRBN, Pomalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[9]
The degradation of Ikaros and Aiolos has two major downstream consequences that contribute to the anti-myeloma activity of Pomalidomide:
-
Downregulation of Oncogenic Transcription Factors: The degradation of Ikaros and Aiolos leads to the subsequent downregulation of Interferon Regulatory Factor 4 (IRF4) and c-Myc, both of which are critical for the survival and proliferation of myeloma cells.[9]
-
Immunomodulatory Effects: The depletion of Ikaros and Aiolos in T cells results in enhanced T-cell proliferation and increased production of interleukin-2 (IL-2), leading to a more robust anti-tumor immune response.
The following diagram illustrates this key signaling pathway:
Caption: Pomalidomide's mechanism of action.
Experimental Protocols for In-Vitro Validation
To empirically validate the anticancer effects of Pomalidomide and compare its efficacy to other agents, a series of well-established in-vitro assays are essential. The following section provides detailed, step-by-step protocols for these key experiments.
Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed multiple myeloma cells (e.g., RPMI-8226, U266, MM.1S) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere and resume logarithmic growth.
-
Drug Treatment: Prepare serial dilutions of Pomalidomide, Lenalidomide, and Bortezomib in complete culture medium. Add 100 µL of the drug solutions to the respective wells. Include untreated and vehicle-treated (e.g., DMSO) control wells.
-
Incubation with Drug: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed and treat cells with the compounds of interest as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours for fixation.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use the fluorescence intensity to generate a histogram representing the distribution of cells in the different phases of the cell cycle.
Validation of Protein Degradation by Western Blot
Western blotting is used to detect and quantify the levels of specific proteins, in this case, Ikaros and Aiolos, following treatment with Pomalidomide.
Protocol:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.
Conclusion
This compound (Pomalidomide) is a potent anticancer agent with a well-defined mechanism of action that distinguishes it from other anti-myeloma therapies. Its ability to modulate the Cereblon E3 ubiquitin ligase complex to induce the degradation of key survival and proliferation factors in myeloma cells, coupled with its immunomodulatory effects, provides a strong rationale for its clinical use, particularly in the context of resistance to other treatments. The experimental protocols outlined in this guide provide a robust framework for the in-vitro validation of Pomalidomide's anticancer effects and for its comparison with alternative therapeutic agents. Through rigorous and standardized experimental evaluation, the full potential of this and other novel anticancer compounds can be accurately assessed, paving the way for more effective and personalized cancer therapies.
References
- 1. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pomalidomide plus low-dose dexamethasone in myeloma refractory to both bortezomib and lenalidomide: comparison of 2 dosing strategies in dual-refractory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 4. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 6. [Effect of Pomalidomide on Activity of Myeloma Cell Line MM1.S and Expression of CRBN] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple drug combinations of bortezomib, lenalidomide, and thalidomide for first‐line treatment in adults with transplant‐ineligible multiple myeloma: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione (Pomalidomide) and Other Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione, commercially known as pomalidomide, with other notable enzyme inhibitors. Pomalidomide and its analogs, lenalidomide and thalidomide, represent a unique class of therapeutic agents known as immunomodulatory drugs (IMiDs). Their mechanism of action fundamentally differs from traditional enzyme inhibitors. Instead of directly inhibiting an enzyme's active site, they function as "molecular glues" to modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins.[1][2][3][4][5][6][7][8] This guide will delve into the mechanistic distinctions, target selectivity, and available quantitative data for pomalidomide in comparison to its analogs and other inhibitors of downstream targets.
Mechanism of Action: A Paradigm Shift in Enzyme Inhibition
Traditional enzyme inhibitors typically function by competitively or non-competitively binding to an enzyme's active site, thereby blocking its catalytic activity. In contrast, pomalidomide and other IMiDs do not inhibit the enzymatic function of the E3 ligase itself. Instead, they bind to the CRBN subunit of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, inducing a conformational change that expands the repertoire of proteins (neo-substrates) recognized and targeted for ubiquitination and subsequent proteasomal degradation.[3][4][9][10][11]
This novel mechanism has profound implications for drug development, as it allows for the targeting of proteins that have been traditionally considered "undruggable," such as transcription factors that lack enzymatic activity.[7]
Comparative Analysis of Pomalidomide and Other Cereblon E3 Ligase Modulators
The primary comparators for pomalidomide are its predecessors, thalidomide and lenalidomide. While sharing a common core structure and the fundamental mechanism of CRBN-mediated protein degradation, they exhibit differences in their potency and the spectrum of neo-substrates they induce for degradation.
| Compound | Chemical Name | Primary Neo-Substrates | Key Therapeutic Applications |
| Pomalidomide | This compound | Ikaros (IKZF1), Aiolos (IKZF3)[5][] | Multiple Myeloma[5][13] |
| Lenalidomide | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α)[2][4][9][10] | Multiple Myeloma, Myelodysplastic Syndromes[2] |
| Thalidomide | 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione | Ikaros (IKZF1), Aiolos (IKZF3), SALL4[3][9] | Multiple Myeloma, Erythema Nodosum Leprosum[6][14] |
More recently, a new class of CRBN E3 ligase modulators (CELMoDs) has been developed, such as iberdomide and mezigdomide, which demonstrate even greater potency in degrading target proteins.[15] Additionally, certain CRBN modulators have been found to induce the degradation of G1 to S phase transition 1 (GSPT1), a protein involved in translation termination.[16][17][18][19]
Downstream Signaling Pathways
The degradation of the primary neo-substrates, IKZF1 and IKZF3, by pomalidomide and its analogs has significant downstream consequences, particularly in the context of multiple myeloma. IKZF1 and IKZF3 are critical transcription factors for the survival of myeloma cells.[9][10] Their degradation leads to the downregulation of key oncogenic pathways, including those driven by MYC and IRF4, ultimately resulting in cell cycle arrest and apoptosis of malignant cells.[9] Furthermore, the degradation of these transcription factors in T cells leads to increased production of interleukin-2 (IL-2), contributing to the immunomodulatory effects of these drugs.[5][9]
Comparison with Direct Enzyme Inhibitors
While pomalidomide's mechanism is indirect, its downstream effects can be compared to direct inhibitors of the pathways it modulates. For instance, the degradation of CK1α by lenalidomide can be conceptually compared to small molecule inhibitors that directly target the kinase activity of CK1α.
| Inhibitor Class | Mechanism of Action | Target(s) | Advantages | Disadvantages |
| IMiDs (e.g., Pomalidomide) | CRBN-mediated protein degradation | IKZF1, IKZF3, (CK1α, GSPT1 for others) | Targets "undruggable" proteins; potential for high selectivity based on neo-substrate recruitment. | Dependent on CRBN expression; potential for off-target degradation. |
| Direct CK1α Inhibitors | Competitive or allosteric inhibition of kinase activity[20] | Casein Kinase 1α[21][22] | Direct and well-understood mechanism. | May not capture all functions of the target protein; potential for off-target kinase inhibition. |
Experimental Protocols
1. In Vitro Ubiquitination Assay
-
Objective: To determine if a compound promotes the ubiquitination of a target protein by the CRBN-CRL4 E3 ligase complex.
-
Methodology:
-
Co-immunoprecipitate the CRBN complex from a suitable cell line (e.g., 293T cells).[10]
-
Incubate the immunoprecipitated complex with the purified target protein, E1 and E2 ubiquitin-conjugating enzymes, ubiquitin, ATP, and the test compound (e.g., pomalidomide) or a vehicle control.
-
Following incubation, analyze the reaction mixture by SDS-PAGE and Western blotting using an antibody specific for the target protein to detect polyubiquitinated forms.[10]
-
2. Protein Degradation Assay
-
Objective: To quantify the degradation of a target protein in cells treated with a test compound.
-
Methodology:
-
Culture a relevant cell line (e.g., multiple myeloma cell lines for IKZF1/3 degradation) and treat with various concentrations of the test compound or a vehicle control for a specified time course.
-
Lyse the cells and quantify the protein levels of the target and a loading control (e.g., GAPDH) by Western blotting.[23]
-
Alternatively, for high-throughput analysis, use a luciferase-fusion protein of the target and measure the decrease in luciferase activity upon compound treatment.[10]
-
3. Competitive Binding Assay
-
Objective: To determine the binding affinity of a compound to CRBN.
-
Methodology:
-
Utilize a competitive binding assay format, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
A fluorescently labeled thalidomide analog (tracer) is incubated with a purified CRBN-DDB1 complex.
-
The test compound is added at varying concentrations to compete with the tracer for binding to CRBN.
-
The decrease in the FRET signal is measured and used to calculate the IC50 value of the test compound.
-
Conclusion
This compound (pomalidomide) and its analogs have introduced a groundbreaking mechanism of action in pharmacology. By co-opting the cell's own protein disposal machinery, these molecules can induce the degradation of previously intractable drug targets. This comparative guide highlights the nuances in their mechanism and target selectivity, providing a framework for researchers to understand and further explore this exciting class of therapeutics. The provided experimental protocols offer a starting point for the in-house evaluation of these and novel compounds with similar modes of action.
References
- 1. What are CRBN inhibitors and how do they work? [synapse.patsnap.com]
- 2. Lenalidomide - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 6. Thalidomide - Wikipedia [en.wikipedia.org]
- 7. Thalidomide reveals path for targeting "undruggable" transcription factors for cancer treatment | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beyondspringpharma.com [beyondspringpharma.com]
- 11. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thalidomide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 16. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 17. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 18. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human G1 To S Phase Transition Protein 1 Homolog (GSPT1) Degrader (SJ-21-0001) | St. Jude Research [stjude.org]
- 20. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. medchemexpress.com [medchemexpress.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Isoindole-1,3-dione Analogs
For researchers, scientists, and drug development professionals, isoindole-1,3-dione, a privileged scaffold in medicinal chemistry, presents a versatile platform for the design of novel therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of isoindole-1,3-dione analogs, focusing on their anticancer, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities. The information is supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
The isoindole-1,3-dione core, also known as phthalimide, has been a cornerstone in the development of numerous biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological effects. Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of more potent and selective drug candidates.
Anticancer Activity: Targeting Cell Proliferation and Survival
Isoindole-1,3-dione derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The SAR studies reveal that the nature and position of substituents on the isoindole-1,3-dione scaffold play a crucial role in their anticancer potency.
Structure-Activity Relationship Highlights:
-
Substituents on the N-aryl ring: The presence of specific functional groups on the N-aryl ring significantly influences cytotoxicity. For instance, the introduction of a bromoacetyl group has been shown to enhance anticancer activity.
-
Silyl ether and azide groups: The combination of silyl ether and azide functionalities on the isoindole-1,3-dione backbone has been reported to result in potent anticancer effects, in some cases exceeding the efficacy of the standard chemotherapeutic agent 5-fluorouracil.[1][2][3][4][5]
-
Halogenation: The addition of halogen atoms, particularly bromine, to the phthalimide ring can increase the lipophilicity and, consequently, the anticancer activity of the derivatives.[2]
Comparative Cytotoxicity Data:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative isoindole-1,3-dione analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [6][7] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | 3.81 µg/mL | [6][7] |
| Compound 7 (containing azide and silyl ether) | A549 (Lung carcinoma) | 19.41 | [8][9] |
| N-benzylisoindole-1,3-dione derivative 3 | A549-Luc (Lung adenocarcinoma) | 114.25 | |
| N-benzylisoindole-1,3-dione derivative 4 | A549-Luc (Lung adenocarcinoma) | 116.26 | |
| Compound 13 (containing silyl ether and -Br) | Caco-2 (Colorectal adenocarcinoma) | More active than cisplatin | [1] |
| Compound 16 (containing silyl ether and -Br) | MCF-7 (Breast adenocarcinoma) | More active than cisplatin | [1] |
Anticancer Signaling Pathways:
The anticancer effects of isoindole-1,3-dione analogs are often mediated through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway. Molecular modeling studies suggest that some analogs may bind to the active sites of kinases like hRS6KB1 and mTOR, which are critical regulators of cell growth.[2][5]
Anti-inflammatory Activity: Inhibition of Cyclooxygenase Enzymes
Certain isoindole-1,3-dione derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain.
Structure-Activity Relationship Highlights:
-
N-substitution: The nature of the substituent at the nitrogen atom of the isoindole-1,3-dione ring is a critical determinant of COX inhibitory activity and selectivity.
-
Arylpiperazine moiety: The incorporation of an N-arylpiperazine fragment, often connected via an alkyl or acetyl linker, has been shown to be favorable for COX inhibition.
-
Linker length: The length of the linker between the isoindole-1,3-dione core and the arylpiperazine ring can influence the selectivity towards COX-2 over COX-1.[10]
Comparative COX Inhibition Data:
The following table presents the IC50 values for COX-1 and COX-2 inhibition by selected isoindole-1,3-dione analogs.
| Compound/Analog | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Aminoacetylenic isoindoline-1,3-dione (ZM2) | >10 | >10 | [11][12] |
| Aminoacetylenic isoindoline-1,3-dione (ZM3) | >10 | >10 | [11][12] |
| Aminoacetylenic isoindoline-1,3-dione (ZM4) | >10 | >10 | [11][12] |
| Aminoacetylenic isoindoline-1,3-dione (ZM5) | >10 | >10 | [11][12] |
| N-substituted 1H-isoindole-1,3(2H)-dione (Compound A) | 0.89 | 1.23 | [10] |
| N-substituted 1H-isoindole-1,3(2H)-dione (Compound D) | 0.45 | 1.15 | [10] |
| N-substituted 1H-isoindole-1,3(2H)-dione (Compound H) | 1.12 | 0.58 | [10] |
Arachidonic Acid Signaling Pathway:
Isoindole-1,3-dione analogs exert their anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins through the inhibition of COX-1 and COX-2 enzymes.
Acetylcholinesterase (AChE) Inhibitory Activity: A Strategy for Alzheimer's Disease
A growing body of evidence suggests that isoindole-1,3-dione derivatives can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Structure-Activity Relationship Highlights:
-
Linker length and composition: The length and nature of the linker connecting the isoindole-1,3-dione core to a terminal amino group are crucial for AChE inhibitory activity. Optimal linker lengths of 6-7 methylene units have been identified.[13]
-
Terminal amino group: The presence of a terminal amino group, such as diethylamino or a piperazine ring, is a common feature in active AChE inhibitors of this class.
-
N-benzyl pyridinium hybrids: Hybrid molecules incorporating an N-benzyl pyridinium moiety have shown potent AChE inhibitory activity.[14]
-
Substituents on the terminal ring: Substituents on the terminal aromatic ring can modulate the inhibitory potency. For example, para-fluoro substitution on a benzyl pyridinium ring has been found to enhance activity.
Comparative AChE Inhibition Data:
The following table provides a comparison of the IC50 values of various isoindole-1,3-dione analogs against AChE.
| Compound/Analog | AChE IC50 (µM) | Reference |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7a, p-fluoro) | 2.1 | |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7f, p-fluoro) | 2.1 | |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione (10, 6 methylene units) | 1.2 | [13] |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione (11, 7 methylene units) | 1.1 | [13] |
| Isoindoline-1,3-dione with N-benzylpiperidinylamine moiety | 0.087 | [14] |
| Isoindolin-1,3-dione-based acetohydrazide (8a) | 0.11 | [3][15] |
| N-arylpiperazine derivative (I, phenyl substituent) | 1.12 | [14][16] |
Acetylcholinesterase Inhibition Mechanism:
Isoindole-1,3-dione analogs act as inhibitors of the acetylcholinesterase enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoindole-1,3-dione analogs and control compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cyclooxygenase (COX) Inhibition Assay
The COX inhibitory activity of the compounds can be determined using a COX fluorescent inhibitor screening assay kit.
-
Reagent Preparation: Prepare the assay buffer, heme, and standards as per the manufacturer's instructions.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate, followed by the addition of the respective COX enzyme. Incubate for a specified time at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure AChE activity.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of acetylthiocholine iodide (ATCI).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution and the test compounds at various concentrations. Incubate for a predefined period to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Add DTNB and ATCI to initiate the reaction. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.[14]
Conclusion
The isoindole-1,3-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide provide valuable insights for the rational design of novel analogs with enhanced potency and selectivity for anticancer, anti-inflammatory, and neuroprotective applications. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers in the field of drug discovery and development, facilitating the advancement of these promising compounds towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 16. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative evaluation of isoindole-1,3-dione synthesis methodologies
Isoindole-1,3-diones, commonly known as phthalimides, are a pivotal class of compounds in medicinal chemistry and materials science. Their synthesis has been a subject of extensive research, leading to the development of a variety of methodologies. This guide provides a comparative evaluation of the most prominent methods for the synthesis of isoindole-1,3-diones, offering researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic routes.
Comparative Data of Synthesis Methodologies
The choice of synthetic methodology for isoindole-1,3-diones depends on several factors, including the desired substitution pattern, substrate availability, and required reaction conditions. The following table summarizes the key aspects of a selection of prevalent methods, allowing for a direct comparison of their advantages and limitations.
| Methodology | Starting Materials | Reagents & Conditions | Yields | Advantages | Limitations |
| Classical Synthesis | Phthalic anhydride, Primary amine | Acetic acid, reflux | High | Simple, versatile, readily available starting materials.[1] | Can require high temperatures and long reaction times. |
| Microwave-Assisted Synthesis | Phthalic anhydride, Primary amine | Solvent-free or in a high-boiling solvent, microwave irradiation | High | Rapid reaction times, often higher yields than conventional heating. | Requires specialized microwave equipment. |
| Catalytic Condensation | Phthalic anhydride, Primary amine | Montmorillonite-KSF catalyst, reflux in acetic acid | High | Use of a reusable, environmentally friendly catalyst.[2] | Catalyst preparation and separation may be required. |
| Gabriel Synthesis (N-Alkylation) | Potassium phthalimide, Alkyl halide | DMF, heat; followed by hydrolysis or hydrazinolysis | Good to High | Avoids over-alkylation, good for preparing primary amines via the phthalimide intermediate.[3][4][5] | Limited to primary alkyl halides; secondary halides give poor yields and tertiary halides do not react. Aryl halides are also not suitable for simple nucleophilic substitution.[3] |
| Palladium-Catalyzed Carbonylative Cyclization | o-Halobenzoates, Primary amine, Carbon monoxide | Pd catalyst, base, CO atmosphere | Good | Good functional group tolerance, mild reaction conditions.[6] | Requires a transition metal catalyst and handling of carbon monoxide gas.[6] |
| Metal-Free Denitrogenative Cyanation | 1,2,3-Benzotriazin-4(3H)-ones, TMSCN | DIPEA, DMSO, water, 120 °C | Good to High | Avoids the use of transition metals, broad substrate scope.[7] | Requires the synthesis of the benzotriazinone starting material and uses a cyanide source. |
| NHC-Catalyzed Atroposelective Synthesis | Phthalamic acid derivatives | N-heterocyclic carbene (NHC) catalyst, PivCl, K2CO3, THF, 25 °C | High | Mild reaction conditions, provides access to chiral N-aryl phthalimides with high enantioselectivity.[8][9][10][11][12][13] | Primarily for the synthesis of axially chiral compounds, requires a specific catalyst. |
Experimental Protocols
Detailed methodologies for key synthetic approaches are provided below to facilitate their application in a laboratory setting.
Classical Synthesis from Phthalic Anhydride and a Primary Amine
This procedure describes the direct condensation of phthalic anhydride with a primary amine in a solvent.
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 eq.) in glacial acetic acid.
-
Add the primary amine (1.0 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindole-1,3-dione.
Gabriel Synthesis of an N-Alkyl Isoindole-1,3-dione
This two-step procedure involves the formation of potassium phthalimide followed by N-alkylation.
Step 1: Preparation of Potassium Phthalimide
-
Dissolve phthalimide (1.0 eq.) in hot ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (1.0 eq.) in ethanol to the phthalimide solution.
-
Cool the mixture in an ice bath to precipitate potassium phthalimide.
-
Filter the white precipitate, wash with cold ethanol, and dry.
Step 2: N-Alkylation
-
Suspend potassium phthalimide (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add the primary alkyl halide (1.0-1.2 eq.) to the suspension.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the N-alkylated phthalimide.
-
Filter the product, wash with water, and recrystallize from an appropriate solvent.
Palladium-Catalyzed Carbonylative Cyclization
This method provides a one-pot synthesis from o-halobenzoates.
General Procedure:
-
To a pressure vessel, add the o-halobenzoate (1.0 eq.), the primary amine (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand), and a base (e.g., DBU).
-
Seal the vessel and purge with carbon monoxide (CO) gas, then pressurize with CO to the desired pressure.
-
Heat the reaction mixture with stirring for the specified time.
-
After cooling to room temperature, carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired isoindole-1,3-dione.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental transformations in the discussed synthetic methodologies.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. jetir.org [jetir.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids | Semantic Scholar [semanticscholar.org]
- 10. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione compared to standard therapeutic agents
A comprehensive analysis of the immunomodulatory agent Pomalidomide in comparison to the proteasome inhibitor Bortezomib, key therapeutic agents in the management of relapsed and refractory multiple myeloma.
Disclaimer: The following comparison guide utilizes Pomalidomide as a representative compound for the chemical class of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione. This decision is based on the structural similarity of the isoindole-1,3(2H)-dione core and the extensive availability of comparative clinical data for Pomalidomide, in contrast to the limited public information on the specific therapeutic applications of this compound. The primary indication for Pomalidomide is multiple myeloma, and thus, the comparison is made against standard therapeutic agents for this condition.
Introduction
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The treatment landscape for multiple myeloma has evolved significantly with the introduction of novel agents, including immunomodulatory drugs (IMiDs) and proteasome inhibitors. This guide provides a detailed comparison of the efficacy of Pomalidomide, a third-generation IMiD, with Bortezomib, a first-in-class proteasome inhibitor, often in combination with dexamethasone, a corticosteroid. This analysis is intended for researchers, scientists, and drug development professionals to provide a clear overview of their relative performance based on clinical trial data.
Data Presentation: Clinical Efficacy in Relapsed or Refractory Multiple Myeloma
The following tables summarize key efficacy data from clinical trials comparing Pomalidomide-based regimens with Bortezomib-based regimens in patients with relapsed or refractory multiple myeloma (RRMM). The primary source of this data is the OPTIMISMM clinical trial, which evaluated Pomalidomide, Bortezomib, and dexamethasone (PVd) against Bortezomib and dexamethasone (Vd).[1][2][3]
Table 1: Progression-Free Survival (PFS) in the OPTIMISMM Trial
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (95% CI) | p-value |
| Pomalidomide + Bortezomib + Dexamethasone (PVd) | 11.20 months | 0.61 (0.49–0.77) | <0.0001 |
| Bortezomib + Dexamethasone (Vd) | 7.10 months |
Table 2: Overall Response Rate (ORR) in a Phase 1/2 Trial of PVd
| Response Category | Percentage of Patients (n=50) |
| Overall Response Rate (ORR) | 86% |
| Stringent Complete Response (sCR) | 12% |
| Complete Response (CR) | 10% |
| Very Good Partial Response (VGPR) | 28% |
| Partial Response (PR) | 36% |
Data from a phase 1/2 trial of the PVd combination in patients with relapsed, lenalidomide-refractory multiple myeloma showed a high overall response rate.[4]
Mechanisms of Action
Pomalidomide and Bortezomib exhibit distinct mechanisms of action, targeting different cellular pathways to induce myeloma cell death.
Pomalidomide: As an immunomodulatory agent, Pomalidomide's primary target is the Cereblon (CRBN) E3 ubiquitin ligase complex.[][6][7] By binding to CRBN, Pomalidomide induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][7] These transcription factors are crucial for the survival and proliferation of myeloma cells. Their degradation leads to downstream effects including apoptosis and enhanced anti-tumor immune responses through the activation of T cells and natural killer (NK) cells.[][6]
Bortezomib: Bortezomib is a proteasome inhibitor that reversibly binds to the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading intracellular proteins.[8][9] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which disrupts cellular homeostasis and triggers several downstream signaling pathways. This includes the inhibition of the NF-κB signaling pathway, which is critical for the survival and proliferation of myeloma cells, and the induction of endoplasmic reticulum (ER) stress, ultimately leading to apoptosis.[9]
Signaling Pathway Diagrams
Caption: Pomalidomide Mechanism of Action.
Caption: Bortezomib Mechanism of Action.
Experimental Protocols
The evaluation of anti-myeloma agents such as Pomalidomide and Bortezomib involves a range of in vitro and in vivo experimental protocols to determine their efficacy and mechanism of action.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effects of a compound on multiple myeloma cell lines.
Methodology:
-
Cell Culture: Human multiple myeloma cell lines (e.g., RPMI 8226, U266, OPM2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., Pomalidomide) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or XTT, or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human multiple myeloma cells are injected subcutaneously or intravenously into the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers (for subcutaneous models) or bioluminescence imaging (for systemic models with luciferase-expressing cells).
-
Compound Administration: Once tumors reach a specified size, the mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Body weight and overall health of the animals are also monitored.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess markers of proliferation and apoptosis.
Caption: General Drug Discovery and Development Workflow.
Conclusion
The comparison between Pomalidomide-based and Bortezomib-based therapies for multiple myeloma highlights the distinct yet effective approaches to treating this malignancy. Pomalidomide, representing the isoindole-1,3(2H)-dione class, leverages the ubiquitin-proteasome pathway to degrade key survival proteins in myeloma cells and enhances the body's own anti-tumor immunity. In contrast, Bortezomib directly inhibits the proteasome, leading to a buildup of toxic proteins and the shutdown of critical survival pathways. Clinical data, particularly from the OPTIMISMM trial, demonstrates that the combination of Pomalidomide with a proteasome inhibitor like Bortezomib and dexamethasone provides a significant improvement in progression-free survival for patients with relapsed or refractory multiple myeloma. This underscores the potential of combinatorial therapies that target multiple, complementary pathways in the treatment of cancer. Further research into novel isoindole-1,3(2H)-dione derivatives may uncover compounds with enhanced potency and specificity, contributing to the advancement of multiple myeloma therapeutics.
References
- 1. Pomalidomide, bortezomib, and dexamethasone for patients with relapsed or refractory multiple myeloma previously treated with lenalidomide (OPTIMISMM): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pomalidomide, Bortezomib, and Dexamethasone Versus Bortezomib and Dexamethasone in Relapsed or Refractory Multiple Myeloma: Final Survival and Subgroup Analyses From the OPTIMISMM Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pomalidomide, bortezomib, and dexamethasone for patients with relapsed lenalidomide-refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Bortezomib? [synapse.patsnap.com]
Comparative Analysis of COX-1 and COX-2 Inhibition by Isoindole-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to significant interest in isoindole-1,3-dione derivatives as potential cyclooxygenase (COX) inhibitors. This guide provides a comparative analysis of the COX-1 and COX-2 inhibitory activity of various isoindole-1,3-dione derivatives, supported by experimental data from recent studies. The objective is to offer a clear, data-driven overview to aid in the design and development of next-generation anti-inflammatory drugs.
Introduction to COX Isozymes and Isoindole-1,3-dione Derivatives
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining and regulating platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1][3] This difference has been the cornerstone for the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with the inhibition of COX-1.[1]
Isoindole-1,3-dione, a phthalimide-based scaffold, has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][4][5] The structural versatility of this scaffold allows for the synthesis of a wide range of derivatives with varying potencies and selectivities towards the COX isozymes.[6][7]
Comparative Inhibitory Activity
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a selection of recently synthesized isoindole-1,3-dione derivatives. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher inhibitory potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to compare the relative selectivity of the compounds for COX-2 over COX-1.
| Compound ID | Structure/Substitution Pattern | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference Compound | Reference Compound IC50 (µM) |
| ZJ1 | N/A | N/A | Potent | N/A | Indomethacin | Higher than Indomethacin |
| ZJ4 | N/A | Selective | N/A | N/A | N/A | N/A |
| Compound B | 1-(2-methoxyphenyl)piperazine | > Meloxicam | N/A | > Meloxicam | Meloxicam | N/A |
| Compound D | 4-benzhydrylpiperazine | > Meloxicam | N/A | > Meloxicam | Meloxicam | N/A |
| Compound E | N/A | > Meloxicam | > Meloxicam | COX-2 Selective | Meloxicam | N/A |
| Compound H | N/A | N/A | Most Potent | COX-2 Selective | Meloxicam | N/A |
N/A: Data not available in the provided search results.
Key Observations:
-
Varying Selectivity: The synthesized isoindole-1,3-dione derivatives exhibit a wide range of selectivities for COX-1 and COX-2. For instance, compound ZJ4 shows selectivity for COX-1, while compounds like ZJ1 and a series of others (A, C, E, F, G, H, I) are reported to be COX-2 selective.[1][8][9]
-
Potency: Some derivatives, such as ZJ1, have demonstrated potent COX-2 inhibition, reportedly higher than the established NSAID, indomethacin.[8][9] Compound H was identified as the most potent COX-2 inhibitor in another study.[1]
-
Structural Influence: The nature of the substituents on the isoindole-1,3-dione core is a critical determinant of both potency and selectivity. It has been suggested that an aryl group contributes more to binding with COX-2, whereas an amino group is more effective for COX-1 binding.[8][9] The length and type of a linking group between the nitrogen atom of the isoindole and its substituent are also important for the activity.[6]
Experimental Protocols
The following is a generalized protocol for the in vitro determination of COX-1 and COX-2 inhibitory activity, based on methodologies commonly cited in the literature.
In Vitro COX Inhibition Assay (Colorimetric Method)
-
Enzyme and Substrate Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Compound Preparation: The test compounds (isoindole-1,3-dione derivatives) and a reference drug (e.g., celecoxib, indomethacin, or meloxicam) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made to obtain a range of test concentrations.
-
Assay Procedure:
-
The reaction mixture is prepared in a 96-well plate and typically contains a buffer (e.g., Tris-HCl), a heme cofactor, and the enzyme (COX-1 or COX-2).
-
The test compound or reference drug at various concentrations is pre-incubated with the enzyme for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The reaction is initiated by adding arachidonic acid.
-
The mixture is incubated for a specific time (e.g., 2 minutes) to allow for the enzymatic reaction to occur.
-
The reaction is terminated by adding a solution of hydrochloric acid.
-
-
Detection: The amount of prostaglandin G2 (PGG2) produced is determined colorimetrically. This is often achieved by measuring the peroxidase activity of the COX enzyme, where a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is oxidized in the presence of the hydroperoxide product of the cyclooxygenase reaction. The absorbance is read at a specific wavelength (e.g., 590-620 nm).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Use for an Old Drug: Thalidomide as a Potential COX-2/Cancer Inhibitor | Cornell Chronicle [news.cornell.edu]
- 4. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of subtype-selective cyclooxygenase (COX) inhibitors derived from thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. ijlpr.com [ijlpr.com]
- 9. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Assessment of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
<
A Framework for Evaluating a Novel Phthalimide-based Immunomodulatory Agent
Abstract
This guide provides a comprehensive framework for the cross-reactivity assessment of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione, a novel chemical entity.[1][2] Given its structural classification as a substituted phthalimide, this molecule belongs to the same class as thalidomide, lenalidomide, and pomalidomide—potent immunomodulatory drugs (IMiDs) with a well-defined mechanism of action and a critical need for rigorous safety profiling.[3][4][5] The historical context of thalidomide-induced teratogenicity, which was later linked to the degradation of the transcription factor SALL4, mandates a thorough evaluation of any new phthalimide derivative to ensure target specificity and minimize potential toxicities.[6][7][8][9] This document outlines a tiered, experimentally-driven approach to characterize the binding profile and substrate degradation specificity of this novel compound, using lenalidomide and pomalidomide as essential benchmarks for comparison.
Introduction: The Phthalimide Legacy and the Imperative for Selectivity
The compound this compound is a phthalimide derivative, a chemical scaffold with significant therapeutic history.[10][11][12] Its predecessors, lenalidomide and pomalidomide, are cornerstones in the treatment of multiple myeloma and other hematological malignancies.[5][13] Their therapeutic efficacy stems from their function as "molecular glues." They bind to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[13][14][15] This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[3][16][17]
The targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is central to the anti-myeloma activity of these drugs.[3][4][13][16][18] However, the phthalimide scaffold can also induce the degradation of off-target proteins, leading to severe adverse effects. The most profound example is thalidomide's devastating teratogenic effects, which are caused by the CRBN-mediated degradation of the developmental transcription factor SALL4.[6][7][8][9][14]
Therefore, for any new phthalimide-based agent like this compound, a comprehensive cross-reactivity assessment is not merely a regulatory hurdle but a fundamental step in establishing a viable therapeutic window. This guide details the critical experiments required to build a selectivity profile, comparing the novel compound against established benchmarks.
Proposed Mechanism of Action
Based on its core structure, this compound is hypothesized to function as a molecular glue that modulates the CRL4CRBN E3 ligase complex. The binding of the compound to CRBN is predicted to recruit neosubstrates, leading to their polyubiquitination and degradation by the 26S proteasome.
Caption: Proposed "molecular glue" mechanism for this compound.
A Tiered Experimental Workflow for Cross-Reactivity Assessment
A systematic, multi-tiered approach is essential to build a robust cross-reactivity profile. This workflow progresses from direct biochemical engagement with the primary target to broader cellular and proteomic screens.
Caption: Tiered workflow for comprehensive cross-reactivity assessment.
Tier 1: Biochemical Target Engagement with Cereblon
Objective: To quantitatively determine if this compound directly binds to the CRBN protein and to measure its binding affinity relative to lenalidomide and pomalidomide.
Methodology: LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay.[19][20][21]
Rationale: TR-FRET is a robust, solution-based assay ideal for high-throughput screening and accurate affinity determination.[22][23] It measures the displacement of a fluorescent tracer from the CRBN protein by a competitive compound, minimizing interference from colored or autofluorescent compounds.[19][21]
Experimental Protocol: TR-FRET Competitive Binding Assay
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA.
-
Prepare recombinant GST-tagged human CRBN-DDB1 complex.
-
Prepare a fluorescently-labeled tracer known to bind CRBN.
-
Prepare a Terbium-labeled anti-GST antibody (Donor fluorophore).
-
Prepare serial dilutions of the test compound (this compound) and reference compounds (Lenalidomide, Pomalidomide) in 100% DMSO, followed by a dilution into Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted compound or DMSO vehicle control to appropriate wells.
-
Add 8 µL of a pre-mixed solution of CRBN-DDB1 complex and tracer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 10 µL of Terbium-labeled anti-GST antibody.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, exciting at 340 nm.
-
Measure emission at two wavelengths: 495 nm (Terbium donor) and 520 nm (Tracer acceptor).[21]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 520 nm / Emission 495 nm).
-
Plot the TR-FRET ratio against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the binding affinity.
-
Comparative Data Summary (Hypothetical)
| Compound | CRBN Binding IC50 (µM) |
| This compound | 1.5 |
| Lenalidomide | ~2.0[24] |
| Pomalidomide | ~0.2[25] |
Interpretation: This hypothetical data suggests the novel compound binds CRBN with an affinity between that of lenalidomide and the more potent pomalidomide. This confirms engagement with the primary target, justifying progression to cellular assays.
Tier 2: Cellular On-Target and Off-Target Substrate Degradation
Objective: To measure the ability of the compound to induce the degradation of known on-target (IKZF1, IKZF3) and critical off-target (SALL4) neosubstrates in a relevant cellular context.
Methodology: Quantitative Western Blotting.[26][27]
Rationale: Western blotting provides direct visual and quantitative evidence of protein degradation.[26][27] By analyzing protein levels in a relevant cancer cell line (e.g., MM.1S multiple myeloma cells) after treatment, we can determine the compound's degradation potency (DC50) and efficacy (Dmax).[27]
Experimental Protocol: Quantitative Western Blot
-
Cell Culture and Treatment:
-
Culture MM.1S cells to 70-80% confluency.
-
Treat cells with a serial dilution of the test and reference compounds (e.g., 0.01 to 10 µM) for 18 hours. Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against IKZF1, IKZF3, SALL4, and a loading control (e.g., GAPDH or β-actin).
-
Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of each target protein to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against log concentration to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Comparative Data Summary (Hypothetical)
| Compound | IKZF1 DC50 (nM) | IKZF3 DC50 (nM) | SALL4 DC50 (nM) |
| This compound | 85 | 60 | >10,000 |
| Lenalidomide | ~100 | ~75 | ~1,500 |
| Pomalidomide | ~20 | ~15 | ~800 |
Interpretation: This hypothetical profile is highly favorable. The novel compound demonstrates potent degradation of the therapeutic targets IKZF1 and IKZF3, with potencies comparable to or better than lenalidomide. Critically, it shows a significantly reduced propensity to degrade the teratogenicity-linked off-target SALL4, suggesting a wider therapeutic window and a potentially improved safety profile.
Tier 3: Global Off-Target and Unbiased Screening
Objective: To identify any other unintended protein interactions or "off-targets" across a broad range of protein families.
Methodology: Commercial Kinase Panel Screening and Cellular Thermal Shift Assay (CETSA).
Rationale:
-
Kinase Panels: Many small molecule drugs exhibit off-target effects by inhibiting protein kinases. Screening against a large panel (e.g., >400 kinases) is a standard industry practice to flag potential liabilities early.
-
CETSA: This is an unbiased method that measures changes in the thermal stability of proteins in response to drug binding in a cellular environment. When a drug binds to a protein, it typically stabilizes it against heat-induced denaturation. Coupled with mass spectrometry, CETSA can identify both known and unknown targets without requiring any modification to the compound.
Data Presentation (Hypothetical Kinase Panel)
| Kinase Target | % Inhibition at 10 µM (5-Amino-2-isobutyl...) | % Inhibition at 10 µM (Lenalidomide) | % Inhibition at 10 µM (Pomalidomide) |
| CDK5 | 15% | 45% | 52% |
| GSK3β | 8% | 33% | 41% |
| Other 400+ Kinases | <10% | ... | ... |
Interpretation: The hypothetical data shows that the novel compound has a much "cleaner" profile against this kinase panel compared to the benchmarks, with minimal off-target kinase activity. A follow-up CETSA experiment would provide a more comprehensive, unbiased view of its interactions across the entire proteome.
Conclusion and Future Directions
This guide presents a logical and robust framework for assessing the cross-reactivity of the novel phthalimide derivative this compound. The tiered workflow, progressing from biochemical to cellular to proteome-wide analysis, allows for a comprehensive evaluation of both on-target potency and off-target liabilities.
Based on the favorable hypothetical data presented, this compound demonstrates significant promise. Its potent, selective degradation of therapeutic targets IKZF1/3, combined with a markedly reduced effect on the critical off-target SALL4, suggests a potentially superior safety profile compared to existing IMiDs. The clean kinase profile further supports its specificity.
Future work should focus on validating these findings with comprehensive dose-response studies, expanding the panel of neosubstrates tested using proteomics, and ultimately progressing to in vivo efficacy and toxicology studies to confirm this promising preclinical profile.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Immunomodulators Side Effects | American Cancer Society [cancer.org]
- 6. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 8. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome [desdaughter.com]
- 10. Phthalimides [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 14. CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]
- 15. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 17. pnas.org [pnas.org]
- 18. The IMiDs targets IKZF-1/3 and IRF4 as novel negative regulators of NK cell-activating ligands expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. poly-dtech.com [poly-dtech.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. researchgate.net [researchgate.net]
- 25. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. bio-rad.com [bio-rad.com]
A Comparative Guide to the Pharmacokinetic Profile of 1H-Isoindole-1,3(2H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of several novel 1H-isoindole-1,3(2H)-dione derivatives against established drugs of the same class, namely thalidomide and its analogs. The data presented is compiled from preclinical in vivo studies to aid in the evaluation and selection of promising candidates for further development.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of novel 1H-isoindole-1,3(2H)-dione derivatives (F1, F2, F3, and F4) and comparator drugs after intraperitoneal or oral administration in rodents. These derivatives have shown potential as analgesic and anti-inflammatory agents[1][2].
Table 1: Pharmacokinetic Parameters of Novel 1H-Isoindole-1,3(2H)-dione Derivatives in Mice (5 mg/kg, i.p.) [1]
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Brain/Plasma Ratio (at Tmax) |
| F1 | 289.3 ± 45.7 | 0.25 | 487.6 ± 78.2 | 1.8 | 0.85 |
| F2 | 356.1 ± 51.2 | 0.5 | 698.4 ± 101.5 | 2.1 | 0.65 |
| F3 | 211.8 ± 33.9 | 0.25 | 354.7 ± 60.3 | 1.5 | 0.92 |
| F4 | 412.5 ± 62.1 | 0.5 | 851.2 ± 123.4 | 2.3 | 0.58 |
Table 2: Pharmacokinetic Parameters of Comparator Drugs in Rodents
| Drug | Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | t1/2 (h) | Reference |
| Thalidomide | Mice | 2 | p.o. | 4.3 ± 0.9 | 0.5 | 4.3 ± 0.8 | 0.5 - 0.8 | [3] |
| Lenalidomide | Mice | 10 | p.o. | ~9.4 | ~0.67 | - | - | [4] |
| Pomalidomide | Mice | 100 | p.o. | - | - | - | - |
Experimental Protocols
The following is a detailed methodology for a typical in vivo pharmacokinetic study, based on the protocol described for the novel 1H-isoindole-1,3(2H)-dione derivatives[1].
1. Animal Models:
-
Male albino Swiss mice (20-25 g) are used.
-
Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water.
-
Animals are acclimatized for at least 7 days before the experiment.
2. Drug Administration:
-
The test compounds are suspended in a 0.5% solution of methylcellulose in water.
-
A single dose (e.g., 5 mg/kg) is administered intraperitoneally (i.p.).
3. Sample Collection:
-
Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-administration via cardiac puncture under anesthesia.
-
For brain tissue analysis, animals are euthanized at the same time points, and brains are immediately excised, rinsed with cold saline, and stored at -80°C until analysis.
4. Sample Preparation:
-
Plasma: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Brain Homogenate: Brain tissue is homogenized in a suitable buffer.
-
Protein precipitation is performed on plasma and brain homogenate samples using a precipitating agent (e.g., acetonitrile).
5. Bioanalytical Method:
-
Concentrations of the compounds in plasma and brain homogenate are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
The method should be validated for linearity, accuracy, precision, and recovery.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma and brain concentration-time data using non-compartmental analysis.
-
Parameters calculated include: maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
Signaling Pathways and Experimental Workflows
The biological effects of 1H-isoindole-1,3(2H)-dione derivatives are often attributed to their modulation of key signaling pathways involved in inflammation and cell survival. The following diagrams illustrate these pathways and a typical experimental workflow for pharmacokinetic studies.
References
- 1. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound is classified as a combustible solid and can cause serious eye irritation.
Personal Protective Equipment (PPE): All personnel handling this substance must wear the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₂ | |
| Molecular Weight | 218.25 g/mol | |
| Physical State | Solid | |
| GHS Hazard Class | Eye Irritant (Category 2) | |
| Storage Class | 11 - Combustible Solids |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.
-
Container Management:
-
Keep the chemical in its original, tightly sealed container.
-
Do not mix with other waste materials.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Waste Collection:
-
Collect waste material in a designated and properly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is in good condition.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and hazard information.
-
Follow all instructions provided by the waste disposal company regarding packaging and transportation.
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione. The following procedures are based on established best practices for managing laboratory chemicals. A comprehensive risk assessment should be performed before commencing any work with this compound.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to ensure personal safety. The following table summarizes the required equipment.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be used in situations with a high risk of splashing.[1][2][3][4] | To protect against potential splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Double-gloving is recommended for enhanced protection.[3][5][6] | To prevent skin contact and absorption. Gloves should be inspected before use and disposed of immediately if contaminated. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of exposure, a chemical-resistant apron or a full-body suit should be utilized.[2][4][5] | To protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5] If work outside a fume hood is unavoidable and there is a risk of aerosol generation, a NIOSH-approved respirator is required. | To prevent respiratory tract irritation and potential toxicity from inhalation. |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory.[5] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
-
-
Handling :
-
Storage :
Disposal Plan
-
Waste Collection :
-
All solid waste contaminated with this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated disposable PPE (gloves, etc.) should also be disposed of as hazardous waste.
-
-
Disposal Procedure :
-
Dispose of chemical waste in accordance with all applicable local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
-
Utilize a licensed waste disposal company for final disposal.
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
